Ethyl 3-iodo-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDVSAUEUENFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620177 | |
| Record name | Ethyl 3-iodo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207115-38-6 | |
| Record name | Ethyl 3-iodo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-iodo-4-methoxybenzoate molecular weight
An In-Depth Technical Guide to Ethyl 3-iodo-4-methoxybenzoate for Advanced Research Applications
This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. We will delve into its core molecular properties, synthesis protocols, analytical characterization, and critical applications, with a strong emphasis on the scientific rationale behind experimental methodologies.
Core Molecular Profile
This compound is an aromatic compound distinguished by an ethyl ester, a methoxy group, and an iodine substituent on a benzene ring. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. The presence of the iodine atom, in particular, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 207115-38-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁IO₃ | [1][2] |
| Molecular Weight | 306.10 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| SMILES Code | O=C(OCC)C1=CC=C(OC)C(I)=C1 | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved via the ethylation of its phenolic precursor, ethyl 3-iodo-4-hydroxybenzoate. This reaction is a variation of the Williamson ether synthesis.
Causality in Experimental Design
-
Choice of Base: A mild base such as potassium carbonate (K₂CO₃) is selected to deprotonate the phenolic hydroxyl group. This choice is critical; a strong base could potentially hydrolyze the ethyl ester functional group. K₂CO₃ is sufficient to form the more nucleophilic phenoxide ion without causing unwanted side reactions.
-
Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the reactants and, being aprotic, does not interfere with the nucleophilicity of the phenoxide. Its high boiling point also allows for the reaction to be heated to increase the rate of reaction.
-
Alkylating Agent: Iodomethane or ethyl iodide serves as the electrophile. For the synthesis of the title compound, an ethylating agent like ethyl iodide would be used. The reaction proceeds via an Sₙ2 mechanism where the phenoxide attacks the electrophilic carbon of the ethyl group, displacing the iodide leaving group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the analogous methyl ester synthesis.[4]
-
Preparation: To a solution of ethyl 3-iodo-4-hydroxybenzoate (1 equivalent) in DMF, add potassium carbonate (1.3 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add ethyl iodide (1.5 equivalents) to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash successively with water and saturated brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield pure this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose. While specific data for the ethyl ester is available from suppliers, the expected spectra can be inferred from closely related structures like its methyl analog.[1][5]
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | - A triplet around 1.4 ppm (3H, -CH₃ of ethyl).- A quartet around 4.4 ppm (2H, -CH₂ of ethyl).- A singlet around 3.9 ppm (3H, -OCH₃).- A doublet around 6.9 ppm (1H, aromatic).- A doublet of doublets around 8.0 ppm (1H, aromatic).- A doublet around 8.4 ppm (1H, aromatic). |
| ¹³C NMR | - Signals for the ethyl group carbons (~14 ppm and ~61 ppm).- A signal for the methoxy carbon (~56 ppm).- A signal for the C-I carbon at ~87 ppm.- Aromatic carbons between 110-162 ppm.- A signal for the carbonyl carbon (~165 ppm). |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (306.10). The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct. |
| IR Spec. | - A strong C=O stretch for the ester at ~1720 cm⁻¹.- C-O stretching vibrations around 1250-1000 cm⁻¹.- Aromatic C-H and C=C stretches in their characteristic regions. |
Applications in Research and Development
The strategic placement of the iodo, methoxy, and ethyl ester groups makes this compound a valuable intermediate in several fields.
Medicinal Chemistry
It serves as a scaffold or building block for synthesizing more complex molecules with potential therapeutic properties.[6] The core structure is found in compounds investigated for anticancer, anti-inflammatory, and antimicrobial activities.[6] The lipophilicity imparted by the ethyl and methoxy groups can be crucial for modulating a drug candidate's membrane permeability and pharmacokinetic profile.
Organic Synthesis
The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds, making it an excellent substrate for a variety of cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
Material Science
The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular structures.[6] This allows for the controlled assembly of molecules in the solid state to create materials with desired properties.
Role as a Chemical Intermediate
Caption: Role as a precursor in major cross-coupling reactions.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following guidelines are synthesized from safety data sheets of analogous compounds.[7][8][9][10]
Table 3: Hazard and Safety Information
| Category | Guideline |
| Hazard Identification | May cause skin, eye, and respiratory irritation.[9][11] Harmful if swallowed. While not explicitly classified for this specific compound, related iodo-aromatics warrant careful handling. |
| Handling & PPE | - Use only in a well-ventilated area or under a chemical fume hood.[9]- Wear appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]- Avoid formation of dust.[8]- Wash hands thoroughly after handling.[7] |
| First Aid Measures | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]- Skin: Wash with plenty of soap and water.[7]- Inhalation: Move person to fresh air.[7]- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][9] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from light and strong oxidizing agents.[10][12] Recommended storage temperature is 2-8°C.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] Do not empty into drains.[8][12] |
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that offers a gateway to molecular complexity. Its well-defined reactivity, particularly at the carbon-iodine bond, provides chemists with a reliable tool for constructing novel compounds for applications ranging from pharmaceuticals to advanced materials. Understanding its synthesis, characterization, and safe handling protocols is essential for leveraging its full potential in a research and development setting.
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Ethyl 3-iodo-4-methoxybenzoate chemical structure
An In-depth Technical Guide to Ethyl 3-iodo-4-methoxybenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a polysubstituted aromatic ester that has emerged as a pivotal building block in the landscape of modern organic synthesis. Its strategic arrangement of an iodo group, a methoxy moiety, and an ethyl ester on a benzene scaffold imparts a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its chemical architecture, synthesis, and characterization, with a focus on the underlying scientific principles that govern its utility. For researchers and professionals in drug development and materials science, understanding the nuances of this compound is key to unlocking its potential in creating novel and complex molecular entities. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]
Core Chemical Structure and Physicochemical Properties
The structural foundation of this compound is a benzene ring substituted at the 1, 3, and 4 positions. The ethyl carboxylate group at position 1 is an electron-withdrawing group, while the methoxy group at position 4 is a strong electron-donating group. The iodine atom at position 3 introduces a site for various cross-coupling reactions and can influence the molecule's conformation and potential for halogen bonding.
Caption: Chemical Structure of this compound.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 207115-38-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁IO₃ | [2][3] |
| Molecular Weight | 306.10 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 92-95 °C (for the methyl ester analog) | [5] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)OC)I | [2] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | [2] |
Synthesis Methodologies: A Tale of Two Precursors
The synthesis of this compound can be approached from different starting materials, each with its own set of advantages. The choice of synthetic route often depends on the availability and cost of the precursors. Below are two common and reliable methods.
Caption: Key Synthetic Pathways to this compound.
Route A: Electrophilic Iodination of Ethyl 4-methoxybenzoate
This is a direct approach where the aromatic ring is activated by the methoxy group, directing the electrophilic iodination to the ortho position.
Causality Behind Experimental Choices:
-
Ethyl 4-methoxybenzoate as Substrate: The methoxy group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. It directs the incoming electrophile (iodine) primarily to the positions ortho to it.
-
Iodine (I₂): This is the source of the iodine atom. However, I₂ itself is not a potent electrophile.
-
Hydrogen Peroxide (H₂O₂) and Sulfuric Acid (H₂SO₄): This combination generates a stronger iodinating agent in situ. The acid protonates the hydrogen peroxide, which then oxidizes I₂ to a more electrophilic iodine species (e.g., I⁺).
Experimental Protocol:
-
In a round-bottom flask, dissolve Ethyl 4-methoxybenzoate (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Add molecular iodine (I₂, 1.1 equivalents) to the solution.
-
Slowly add a solution of 30% hydrogen peroxide (1.5 equivalents) dropwise while maintaining the temperature below 30°C. A catalytic amount of sulfuric acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Route B: Methylation of Ethyl 3-iodo-4-hydroxybenzoate
This route involves a Williamson ether synthesis, where the hydroxyl group of the precursor is converted to a methoxy group.[6][7]
Causality Behind Experimental Choices:
-
Ethyl 3-iodo-4-hydroxybenzoate as Substrate: This precursor already contains the iodo and ethyl ester functionalities in the correct positions. The phenolic hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide.
-
Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ. This is a crucial step to activate the substrate for the subsequent nucleophilic attack.[7]
-
Methyl Iodide (CH₃I): This is the electrophilic source of the methyl group. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the phenoxide.[7]
-
Solvent (e.g., DMF or Acetone): A polar aprotic solvent is ideal for this type of reaction as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.
Experimental Protocol:
-
To a solution of Ethyl 3-iodo-4-hydroxybenzoate (1 equivalent) in dry dimethylformamide (DMF), add potassium carbonate (2-3 equivalents).[7]
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the mixture.[7]
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[7]
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Spectroscopic Characterization: The Molecular Fingerprint
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data presented here is based on established principles and data from analogous compounds.[8]
Expected Spectroscopic Data
| Technique | Characteristic Signals |
| ¹H NMR | ~8.4 ppm (d, 1H): Aromatic proton ortho to the ester and meta to the methoxy group. ~8.0 ppm (dd, 1H): Aromatic proton ortho to the ester and ortho to the iodo group. ~6.8 ppm (d, 1H): Aromatic proton ortho to the methoxy group and meta to the ester. ~4.3 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group. ~3.9 ppm (s, 3H): Methyl protons (-OCH₃) of the methoxy group. ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. |
| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~161 ppm: Aromatic carbon attached to the methoxy group. ~141, 131, 124 ppm: Other aromatic carbons. ~110 ppm: Aromatic carbon ortho to the methoxy group. ~87 ppm: Aromatic carbon attached to the iodine atom. ~61 ppm: Methylene carbon of the ethyl group. ~56 ppm: Methyl carbon of the methoxy group. ~14 ppm: Methyl carbon of the ethyl group. |
| IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~1720: Strong C=O stretch (ester). ~1600, 1500: Aromatic C=C stretches. ~1250-1300: Ar-O-C stretch (asymmetric). ~1020-1050: Ar-O-C stretch (symmetric). |
| Mass Spec. | m/z 306: Molecular ion (M⁺) peak. m/z 277: Loss of -CH₂CH₃. m/z 261: Loss of -OCH₂CH₃. m/z 179: Loss of iodine. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a workhorse intermediate with significant applications.
-
Pharmaceutical Synthesis: Its structure is a common scaffold in medicinal chemistry. The iodo group serves as a handle for introducing molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. It is investigated for its potential in developing anti-inflammatory and anticancer agents.[1]
-
Agrochemicals: The compound is a valuable precursor in the synthesis of novel pesticides and herbicides.[2]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.[2]
-
Materials Science: The presence of a heavy atom like iodine makes this molecule interesting for applications in materials science, particularly in the design of materials with specific optical or electronic properties. The iodine can participate in halogen bonding, a non-covalent interaction that is increasingly used in crystal engineering.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Safety: While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. It may be irritating to the eyes, respiratory system, and skin.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2] Recommended storage temperature is between 2-8°C.[2]
Conclusion
This compound is a compound of significant synthetic value. Its well-defined structure, accessible synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its properties and reaction characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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An In-depth Technical Guide to the Physical Properties of Ethyl 3-iodo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating an iodine atom and a methoxy group on the benzene ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the iodo-substituent, in particular, makes it a valuable precursor for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. A thorough understanding of its physical properties is paramount for its effective utilization in a laboratory setting, influencing decisions related to reaction conditions, purification techniques, and formulation development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁IO₃ | [1] |
| Molecular Weight | 306.10 g/mol | [1] |
| CAS Number | 207115-38-6 | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from methyl analog[2] |
| Melting Point | Not experimentally determined. (Methyl analog: 92-95 °C) | [2] |
| Boiling Point | Not experimentally determined. (Methyl analog, predicted: 340.1 ± 32.0 °C) | [2] |
| Solubility | Predicted to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform. Insoluble in water. | Inferred from methyl analog and ethyl benzoate[2][3][4] |
Molecular Structure
The structural arrangement of this compound is fundamental to its physical and chemical behavior. The presence of the electron-donating methoxy group and the bulky, polarizable iodine atom on the aromatic ring, along with the ethyl ester moiety, dictates its intermolecular interactions and, consequently, its macroscopic properties.
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An In-depth Technical Guide to the Physicochemical Characterization and Synthesis of Ethyl 3-iodo-4-methoxybenzoate
This technical guide provides a comprehensive exploration of Ethyl 3-iodo-4-methoxybenzoate, a halogenated aromatic ester of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Due to its potential as a versatile building block, a thorough understanding of its physicochemical properties, particularly its melting point, is crucial for its application in the synthesis of complex molecular architectures. This document details the synthesis, purification, and definitive experimental determination of the melting point of this compound, providing a foundational reference for its use in advanced scientific research.
Introduction: The Significance of this compound
This compound belongs to a class of compounds known as haloaromatic esters. The presence of an iodine atom on the benzene ring makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical agents. The methoxy and ethyl ester functionalities offer additional sites for chemical modification, further enhancing its utility as a scaffold in the design and synthesis of novel therapeutic compounds.
Physicochemical Properties
A summary of the known and experimentally determined physicochemical properties of this compound and its methyl analog are presented below for comparative analysis.
| Property | This compound | Mthis compound |
| CAS Number | 207115-38-6 | 35387-93-0[3] |
| Molecular Formula | C₁₀H₁₁IO₃ | C₉H₉IO₃ |
| Molecular Weight | 306.10 g/mol | 292.07 g/mol [5] |
| Appearance | Off-white to pale yellow solid (predicted) | White solid[4] |
| Melting Point | To be determined experimentally | 92-95 °C[3][4] |
| Boiling Point | Not available | 340.1±32.0 °C (Predicted)[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and insoluble in water. | Soluble in organic solvents. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the iodination of ethyl 4-methoxybenzoate. This electrophilic aromatic substitution reaction introduces an iodine atom at the position ortho to the methoxy group and meta to the electron-withdrawing ethyl ester group.
Experimental Protocol for Synthesis
Materials:
-
Ethyl 4-methoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-methoxybenzoate (1 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.4 equivalents).
-
Initiation of Reaction: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Experimental Determination of Melting Point
The melting point of the purified this compound should be determined using a calibrated melting point apparatus. This is a fundamental technique for assessing the purity of a crystalline solid.[6][7]
Principle of Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a very narrow temperature range.[7][8] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[1][2] Therefore, a sharp melting point is a strong indicator of high purity.
Experimental Protocol for Melting Point Determination
Materials:
-
Purified this compound
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder.[7] If necessary, gently grind the crystals in a mortar.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.[6]
-
Initial Rapid Determination: Place the capillary tube in the melting point apparatus and heat rapidly to get an approximate melting point range. This helps to save time in the subsequent accurate determinations.[1][2]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new capillary tube with the sample into the apparatus.
-
Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6][8]
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).
-
-
Repeat: Perform at least two more accurate determinations to ensure the result is reproducible. The reported melting point should be the consistent range obtained from these measurements.
Melting Point Determination Workflow Diagram
Caption: Standard workflow for the experimental determination of a melting point.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and physicochemical characterization of this compound. While a previously reported melting point for this compound is not available, this guide equips researchers with a robust synthetic protocol and a detailed methodology for its experimental determination. The establishment of a reliable melting point is a cornerstone of chemical research, ensuring the identity and purity of a compound. The methodologies outlined herein are designed to be self-validating, providing the scientific community with a reliable foundation for the future use of this compound in pioneering drug discovery and development efforts.
References
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-
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University of Toronto. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 3-iodo-4-methoxybenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Ethyl 3-iodo-4-methoxybenzoate. It delves into its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Introduction
This compound, with the CAS Number 207115-38-6, is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring an ethyl ester, a methoxy group, and an iodine atom on the benzene ring, offers multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This is particularly relevant in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel active compounds.[1] The strategic placement of the iodo and methoxy groups influences the reactivity of the aromatic ring, enabling a range of synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in the literature, a combination of available data and computational predictions provides a solid foundation for its use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁IO₃ | [1] |
| Molecular Weight | 306.10 g/mol | [1] |
| CAS Number | 207115-38-6 | |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 355.6 ± 32.0 °C (Predicted) | Computational Prediction |
| Melting Point | Not available | N/A |
| Density | 1.6±0.1 g/cm³ (Predicted) | Computational Prediction |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-iodo-4-methoxybenzoic acid. The following protocol is a representative example, grounded in established organic chemistry principles.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 3-iodo-4-methoxybenzoic acid and ethanol using an acid catalyst.
Materials:
-
3-iodo-4-methoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-iodo-4-methoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution. The addition should be done slowly and with cooling, as the dissolution of sulfuric acid in ethanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Causality in Experimental Choices:
-
Excess Ethanol: Using a large excess of ethanol serves a dual purpose: it acts as both the solvent and a reactant. According to Le Chatelier's principle, this drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Aqueous Workup: The sodium bicarbonate wash is crucial for removing the acid catalyst and any remaining starting material, preventing potential hydrolysis of the ester product during storage.
Synthesis Workflow Diagram
Sources
A Comprehensive Technical Guide to the Solubility of Ethyl 3-iodo-4-methoxybenzoate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of Ethyl 3-iodo-4-methoxybenzoate (CAS No. 207115-38-6), a key intermediate in various organic syntheses. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. This document moves beyond a simple data sheet, offering insights into the physicochemical principles governing its solubility and providing actionable protocols for laboratory determination.
Introduction to this compound
This compound is a substituted aromatic ester. Its molecular structure, featuring an iodinated benzene ring, a methoxy group, and an ethyl ester moiety, imparts a unique combination of polarity and lipophilicity. These features are critical in determining its interactions with various solvent systems. In the fields of medicinal chemistry and materials science, compounds with this scaffold serve as versatile building blocks. For instance, related substituted benzoates are pivotal starting materials in the synthesis of complex pharmaceuticals, such as the anticancer drug Gefitinib[1]. Therefore, a thorough understanding of the solubility of this intermediate is not merely academic but a practical necessity for process chemists and development scientists.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, which involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The fundamental principle of "like dissolves like" serves as an excellent predictive tool, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics[2][3].
The structure of this compound presents several key features that dictate its solubility profile:
-
Aromatic Ring & Iodo Group: The large, electron-rich iodobenzene component is nonpolar and contributes significantly to the molecule's lipophilicity, favoring interactions with nonpolar and weakly polar solvents through van der Waals forces.
-
Ester and Methoxy Groups: The C=O and C-O bonds within the ethyl ester and methoxy groups introduce polarity and dipole moments. The oxygen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic and polar aprotic solvents.
-
Molecular Size: As a general rule, larger molecules can be more challenging to solvate compared to smaller ones, as it requires more energy for solvent molecules to surround them[4].
A summary of the key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 207115-38-6 | [5][6] |
| Molecular Formula | C₁₀H₁₁IO₃ | [5] |
| Molecular Weight | 306.10 g/mol | [5] |
| Appearance | Likely a white to off-white solid | Inferred from methyl analog[7] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [5] |
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Petroleum Ether | Sparingly Soluble to Soluble | The large iodobenzene ring favors interaction with nonpolar solvents. The related methyl ester is recrystallized from petroleum ether, indicating solubility at elevated temperatures[8]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents effectively solvate both the polar ester and nonpolar aromatic portions of the molecule. The methyl analog is noted to be soluble in chloroform[7]. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar ester/methoxy groups lead to good solvation. Synthesis of the related methyl ester utilizes DMF and Ethyl Acetate, implying solubility[8]. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvent's ability to hydrogen bond with the ester and methoxy oxygens promotes solubility, though this is counteracted by the large nonpolar ring. |
| Highly Polar | Water | Insoluble | The large, hydrophobic iodobenzene moiety dominates, preventing significant dissolution in water, a common trait for similar organic esters[9]. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise solubility data for specific applications, direct experimental measurement is essential. Below are standardized protocols for both qualitative and quantitative determination.
Qualitative Solubility Test
This rapid method is useful for initial solvent screening for reactions or chromatography. The procedure is based on established laboratory techniques for assessing organic compounds[10][11].
Protocol:
-
Preparation: Into a small, dry test tube (e.g., 13x100 mm), accurately weigh approximately 25 mg of this compound.
-
Solvent Addition: Add the selected solvent in 0.25 mL increments.
-
Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution for any remaining solid particles against a contrasting background.
-
Classification:
-
Soluble: If the compound dissolves completely after adding a total of 0.75 mL of solvent.
-
Sparingly Soluble: If the compound dissolves partially.
-
Insoluble: If no significant dissolution is observed.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The shake-flask method is a gold-standard, time-tested technique for determining the equilibrium solubility of a compound at a specific temperature[4].
Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight flask. The presence of excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the flask in a constant-temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the slurry through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Crucially, this step should be performed at the equilibration temperature to prevent precipitation or further dissolution.
-
Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the solute using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the quantitative shake-flask solubility determination method.
Conclusion and Practical Implications for Researchers
A comprehensive understanding of the solubility of this compound is critical for its effective use in a research and development setting.
-
For Synthetic Chemists: The high predicted solubility in polar aprotic solvents like DMF, THF, and ethyl acetate makes them excellent choices for reaction media. For purification, a mixed-solvent system or a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (like petroleum ether or ethanol/water mixtures) would be ideal for recrystallization.
-
For Process and Scale-Up Chemists: Knowledge of quantitative solubility is essential for determining batch sizes, vessel volumes, and potential risks of precipitation during processing. It informs the choice of solvents for extractions and chromatographic purifications, directly impacting process efficiency and product purity.
-
For Drug Development Professionals: While this compound is an intermediate, its solubility characteristics influence handling, formulation of early-stage test solutions, and the purification strategy to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.
This guide provides a robust framework for predicting and experimentally verifying the solubility of this compound. By applying these principles and protocols, researchers can accelerate their development timelines and ensure the robustness of their chemical processes.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Williamson, K. L., & Masters, K. M. (n.d.).
- Khan Academy. (n.d.). Solubility of organic compounds.
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- BLD Pharm. (n.d.). This compound.
- ChemicalBook. (2025, September 25). BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER.
- ChemBK. (2024, April 9).
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A Comprehensive Technical Guide to Ethyl 3-iodo-4-methoxybenzoate: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-iodo-4-methoxybenzoate is a strategically important synthetic intermediate, poised at the intersection of functionality and reactivity. Its unique substitution pattern, featuring an activating methoxy group, a reactive iodo-substituent, and an ethyl ester moiety, makes it a highly valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth exploration of this compound, from its unequivocal identification by IUPAC nomenclature to detailed, field-proven synthetic protocols. We delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in mechanistic understanding. Furthermore, this document elucidates the pivotal role of this compound in modern drug development, with a focus on its application in palladium-catalyzed cross-coupling reactions that form the backbone of many contemporary pharmaceutical syntheses.
Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name systematically describes its molecular structure: an ethyl group attached to the carboxylate, which is in turn connected to a benzene ring substituted with an iodo group at the 3-position and a methoxy group at the 4-position.
| Compound Name | This compound |
| CAS Number | 207115-38-6 |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.10 g/mol |
| Chemical Structure |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: the iodination of a suitable precursor followed by Fischer esterification. This approach allows for high yields and purity.
Step 1: Iodination of 4-Methoxybenzoic Acid
The initial step involves the electrophilic iodination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, making the positions adjacent and opposite to it on the benzene ring susceptible to electrophilic attack.
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
A precipitate of 3-iodo-4-methoxybenzoic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-iodo-4-methoxybenzoic acid.
Causality of Experimental Choices:
-
Periodic acid is used as the oxidizing agent to generate the electrophilic iodine species (I⁺) in situ from I₂.
-
Glacial acetic acid serves as the solvent, and the catalytic amount of sulfuric acid increases the electrophilicity of the iodine.
-
The workup with sodium thiosulfate is crucial for quenching any remaining iodine, simplifying the purification process.
Step 2: Fischer Esterification
The second step is the acid-catalyzed esterification of the synthesized 3-iodo-4-methoxybenzoic acid with ethanol to yield the final product.
Materials:
-
3-Iodo-4-methoxybenzoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 3-iodo-4-methoxybenzoic acid in an excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality of Experimental Choices:
-
An excess of ethanol is used to drive the equilibrium of the Fischer esterification towards the product side.[1]
-
Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1]
-
The sodium bicarbonate wash is a critical step to remove the acidic catalyst and any unreacted carboxylic acid, preventing product hydrolysis during workup.
Caption: Synthetic workflow for this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Based on the analogous methyl ester, the aromatic protons are expected in the δ 6.8-8.5 ppm range.[2] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl and methoxy groups, and the aromatic carbons. The carbon bearing the iodine atom will show a characteristic upfield shift. For the methyl analog, the carbonyl carbon appears around δ 165.6 ppm.[2] |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (306.10 g/mol ). The isotopic pattern of iodine will be observable. |
Applications in Drug Development: A Versatile Synthetic Building Block
The true value of this compound for drug development professionals lies in its utility as a versatile building block for the synthesis of complex pharmaceutical scaffolds. The iodo-substituent serves as a highly reactive handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, enabling the synthesis of biaryl structures, which are prevalent in many pharmaceuticals.[3][4]
Caption: Suzuki-Miyaura coupling with this compound.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an organohalide and an alkene.[5] This reaction is instrumental in synthesizing substituted alkenes, which are important pharmacophores in various drug classes.
Caption: Heck reaction involving this compound.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valuable for the synthesis of arylalkynes, a structural motif present in numerous biologically active compounds.
Caption: Sonogashira coupling utilizing this compound.
Safety and Handling
This compound, like many organic halides, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly within the pharmaceutical industry. Its straightforward synthesis and the versatility of its iodo-substituent in a range of powerful cross-coupling reactions make it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance for researchers and scientists engaged in the discovery and development of new therapeutic agents.
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Royal Society of Chemistry. (n.d.). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
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-
National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
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-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
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Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Ethyl 3-iodo-4-methoxybenzoate
This compound is an aromatic organic compound that has emerged as a crucial intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its strategic substitution pattern—featuring an ethyl ester, a methoxy group, and an iodine atom on the benzoate core—renders it a highly versatile scaffold for constructing more complex molecular architectures. The presence of the iodine atom is particularly significant, as it serves as a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
A thorough understanding of a compound's properties is foundational to its effective use in research and development. This compound is a solid at room temperature with a molecular formula of C10H11IO3.[2][3] Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 207115-38-6 | [2][4][5] |
| Molecular Formula | C10H11IO3 | [2][3] |
| Molecular Weight | 306.1 g/mol | [2][3] |
| SMILES String | CCOC(=O)C1=CC(=C(C=C1)OC)I | [2] |
| InChI Key | YOHBCHKNTHFNRF-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [6] (by analogy) |
| Storage | Keep in a dark place, sealed in dry conditions, 2-8°C | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved from a readily available precursor, Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate). The process involves a direct iodination of the aromatic ring. An alternative, and often preferred, route involves the methylation of the corresponding phenol, Ethyl 3-iodo-4-hydroxybenzoate.[3] Below is a detailed, self-validating protocol for the latter approach, which offers high yields and purity.
Causality in Experimental Design
The choice of starting from Ethyl 3-iodo-4-hydroxybenzoate is strategic. Iodination of the parent Ethyl 4-hydroxybenzoate can sometimes lead to mixtures of isomers, complicating purification. By starting with the pre-iodinated phenol, the final methylation step is highly specific and clean. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solubilizes the phenoxide intermediate and promotes the SN2 reaction with the methylating agent. Potassium carbonate serves as a mild base to deprotonate the phenol, and iodomethane is a highly reactive and effective methylating agent. The reaction is gently heated to ensure a reasonable reaction rate without promoting side reactions.
Visualizing the Synthetic Pathway
Caption: Synthetic scheme for the methylation of Ethyl 3-iodo-4-hydroxybenzoate.
Step-by-Step Experimental Protocol
This protocol is adapted from analogous syntheses of similar methoxy-iodinated benzoates.[7]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-iodo-4-hydroxybenzoate (1.0 eq, e.g., 5.0 g).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 40 mL) to dissolve the starting material. To this solution, add potassium carbonate (K2CO3, 1.3 eq), which will act as the base.
-
Addition of Methylating Agent: Add iodomethane (CH3I, 1.5 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the reaction to room temperature, pour the mixture into water (approx. 150 mL). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 40 mL) and saturated brine (1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield pure this compound as a white solid.[7]
Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural information. For this compound, one would expect to see characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9 ppm), and the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The aromatic region will show a specific splitting pattern corresponding to the 1,2,4-trisubstituted ring.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (around 165 ppm) and the carbons attached to the methoxy group and iodine.[8]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺, matching the calculated exact mass of C10H12IO3⁺.[8]
Applications in Research and Development
The utility of this compound stems from its role as a versatile synthetic intermediate.[1][2]
Workflow: Role in Drug Discovery
Caption: Use of this compound in a typical drug discovery workflow.
-
Pharmaceutical Synthesis: This compound is a key precursor for synthesizing active pharmaceutical ingredients (APIs).[2] The iodo-substituent is ideal for introducing molecular diversity through cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or heterocyclic groups. The methoxy and ester functionalities can be retained or modified in later synthetic steps to fine-tune the molecule's biological activity and pharmacokinetic properties.[10] It is investigated for its potential in developing anti-inflammatory and anticancer agents.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block in the creation of novel pesticides and herbicides where specific substitution patterns on an aromatic core are required for biological efficacy.[2]
-
Organic Synthesis: Beyond specific industries, it is a valuable tool for academic and industrial organic chemists to construct complex target molecules. Its predictable reactivity in coupling reactions makes it a reliable component in multi-step synthetic campaigns.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its integrity.[2]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for molecular construction. This guide has detailed its fundamental properties, provided a robust synthetic protocol, and highlighted its critical role as a versatile building block. A comprehensive understanding of this compound empowers researchers to leverage its full potential in the synthesis of novel and impactful molecules.
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An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 3-iodo-4-methoxybenzoate
Chemical Identity and Physicochemical Properties
Ethyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure incorporates an electron-rich methoxy group and a reactive iodo-substituent, making it an excellent substrate for cross-coupling reactions.
The properties of its close analogue, Mthis compound, are summarized below and serve as a reliable reference for handling the ethyl ester variant.
| Property | Data (for Mthis compound) | Source |
| Molecular Formula | C₉H₉IO₃ | [3] |
| Molecular Weight | 292.07 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 92 - 95 °C | [1][5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, Ethyl Acetate. | [4][6] |
| Density | ~1.684 g/cm³ (Predicted) | [5] |
Note: The molecular formula for the target compound, this compound, is C₁₀H₁₁IO₃, and its molecular weight is 306.09 g/mol .
Hazard Identification and Toxicological Assessment
Based on the Safety Data Sheet for the primary analogue, Mthis compound, the compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
-
GHS Classification: Not a hazardous substance or mixture.[1]
-
GHS Label Elements: No pictogram or signal word required.[1]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, ingestion.
-
Toxicological Profile:
-
Acute Toxicity: No data is available for the ethyl ester. However, related iodo-aromatic compounds may cause irritation upon contact.[5]
-
Carcinogenicity: No component of the analogue product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]
-
Skin Corrosion/Irritation: May cause skin irritation upon prolonged contact.[5]
-
Eye Damage/Irritation: May cause eye irritation.[5]
-
Respiratory Sensitization: May cause respiratory irritation if dust is inhaled.[5]
-
Despite the non-hazardous classification of its analogue, it is imperative to treat this compound with the standard care afforded to all laboratory chemicals. The absence of data is not proof of absence of risk.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to rigorous laboratory protocols is essential to ensure personnel safety and experimental integrity.
Handling and Ventilation
-
General Handling: Avoid formation of dust and aerosols.[1][7] All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory work area.[9]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
-
Sensitivities: The methyl analogue is noted to be light-sensitive.[1] It is prudent to store this compound in an amber vial or in a dark location to prevent potential photodegradation.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. The following are mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[1][7]
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protection such as an apron or chemical-resistant suit.[1]
-
Respiratory Protection: If engineering controls (i.e., fume hood) are not sufficient or if fine dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[7]
Emergency and First Aid Procedures
A clear and rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or release.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.
-
In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1][7] Remove contact lenses if present and easy to do. Seek medical attention.
-
If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth thoroughly with water and consult a physician.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]
-
Specific Hazards: Combustion may produce hazardous carbon oxides and hydrogen iodide.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
For a minor laboratory spill, the following workflow should be enacted.
Caption: Workflow for handling a minor chemical spill.
Application in Organic Synthesis: A Suzuki-Miyaura Coupling Protocol
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.[10][11] The protocol below provides a robust, self-validating methodology for its use.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl iodide (this compound) with an organoboron compound (an arylboronic acid). The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[10][11]
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.[10][12]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.[10]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[10][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[10][11]
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
Disposal Considerations
-
Waste Disposal: Unused material and reaction waste should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] Do not reuse containers.
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MSDS of Ethyl 3-methoxybenzoate. Capot Chemical.[Link]
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Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co. KG.[Link]
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Ethyl 3-hydroxy-4-methoxybenzoate. PubChem, National Center for Biotechnology Information.[Link]
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Mthis compound. PubChem, National Center for Biotechnology Information.[Link]
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Supporting Information For - General experimental procedure. The Royal Society of Chemistry.[Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.[Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC, National Center for Biotechnology Information.[Link]
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Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. ResearchGate.[Link]
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Benzoic acid, 4-methoxy-, ethyl ester. NIST WebBook.[Link]
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An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 3-iodo-4-methoxybenzoate
This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 3-iodo-4-methoxybenzoate (CAS No. 207115-38-6), a key intermediate in pharmaceutical synthesis and materials science.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes safety data, field-proven protocols, and risk mitigation strategies to ensure operational safety and maintain compound integrity. The causality behind each recommendation is explained to empower users with a deep, actionable understanding of the necessary precautions.
Compound Profile and Hazard Assessment
This compound is an aromatic ester derivative utilized as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an iodine atom and an ethyl ester group, dictates its reactivity and informs the necessary safety protocols. While specific hazard data for this exact compound is limited, a conservative approach is mandated based on the toxicological profiles of structurally similar iodo-aromatic compounds and benzoate esters.
Table 1: Chemical and Physical Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 207115-38-6 | [2] |
| Molecular Formula | C₁₀H₁₁IO₃ | [4] |
| Molecular Weight | 306.1 g/mol | [4] |
| Physical State | Solid at room temperature (based on methyl analog) | [5] |
| Melting Point | 92-95 °C (for the closely related methyl analog) |[5] |
GHS Classification and Prudent Hazard Analysis
Official GHS classification for this compound is not consistently established. However, data from analogous compounds, such as other isomers and derivatives, strongly suggest a potential for moderate hazard. For instance, ethyl 3-iodo-5-methoxybenzoate is classified with the following hazards:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Causality: The presence of the iodo-substituent on the aromatic ring can influence the compound's reactivity and biological interactions, while the benzoate ester structure is common in compounds with irritant properties. Therefore, it is scientifically prudent to handle this compound as a substance with, at minimum, these potential hazards until specific toxicological data becomes available.
Primary Routes of Exposure and Mitigation
-
Inhalation: Inhalation of the powdered compound can irritate the respiratory tract.[4]
-
Dermal Contact: Direct skin contact may cause irritation or allergic reactions in sensitive individuals.[4]
-
Mitigation: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.
-
-
Ocular Contact: The compound is expected to be a serious eye irritant.
-
Mitigation: Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
-
-
Ingestion: Accidental ingestion is harmful.[4]
Standard Operating Protocol (SOP) for Laboratory Handling
This protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble PPE: Confirm availability and proper fit of nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.
-
Locate Emergency Equipment: Identify the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for solid chemical containment readily accessible.
-
Review SDS of Analogs: Consult the Safety Data Sheets (SDS) for related compounds like Mthis compound and ethyl 3-iodo-5-methoxybenzoate to reinforce understanding of potential hazards.[4]
Step-by-Step Handling Procedure
-
Designate Work Area: All work with the compound must be performed inside a chemical fume hood with the sash at the lowest practical height.
-
Weighing and Transfer:
-
Use a tared weigh boat or glassine paper to weigh the solid.
-
Employ anti-static techniques to prevent dispersal of the fine powder.
-
Transfer the compound carefully into the reaction vessel using a powder funnel to minimize loss and contamination.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the reaction vessel is securely clamped and that any operations (e.g., heating, stirring) are initiated gradually.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any contaminated equipment with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.
-
Carefully remove gloves and dispose of them in the designated solid chemical waste container.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a chemical absorbent or sand to prevent dust formation.
-
Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Ventilate the area and decontaminate the spill zone.
-
Storage, Stability, and Disposal
Proper storage is critical to maintaining the chemical integrity of this compound and ensuring long-term safety.
Optimal Storage Conditions
The primary drivers for storage conditions are the compound's sensitivity to light and its incompatibility with strong oxidizing agents.[6]
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry place. | Prevents potential degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While not always listed as air-sensitive, this is best practice for iodo-aromatics to prevent slow oxidation or degradation over time. |
| Container | Keep in a tightly sealed, opaque or amber glass container.[4] | Protects from light, which can cause decomposition of iodo-substituted compounds, and prevents moisture ingress.[6] |
| Location | Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.[4] | Ensures containment and prevents accidental contact with reactive chemicals. |
Chemical Incompatibilities
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers.[6][9]
-
Causality: The aromatic ring and ester functional group can be susceptible to oxidation, which can lead to vigorous, potentially hazardous reactions and decomposition of the material.
-
Waste Disposal
All waste, including contaminated PPE, spill cleanup materials, and surplus compound, must be treated as hazardous chemical waste.
-
Dispose of contents and container in accordance with local, state, and federal regulations.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of down the drain.
Visualization of Compound Lifecycle Management
The following diagram illustrates the logical workflow for managing this compound from acquisition to final disposal, reinforcing the integration of safety at every stage.
Caption: Lifecycle management of this compound.
References
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- Safety Data Sheet for 3-Iodo-4-methoxybenzaldehyde. (2025). Thermo Fisher Scientific.
- Material Safety Data Sheet for Ethyl-4-hydroxybenzoate. (n.d.). Extrasynthese.
- Safety Data Sheet for Ethyl 4-methoxybenzoate. (2025). Fisher Scientific.
- Safety Data Sheet for Ethyl 3-methoxybenzoate. (2023). Biosynth.
- Benzoic acid, 3-iodo-4-methoxy-, ethyl ester | 207115-38-6. (2025). ChemicalBook.
- ethyl 3-iodo-5-methoxybenzoate Safety Data Sheet. (n.d.). Echemi.
- Mthis compound | 35387-93-0. (2025). ChemicalBook.
- Safety Data Sheet for Ethyl 3-hydroxybenzoate. (2024). Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of Ethyl 3-iodo-4-methoxybenzoate
Abstract: This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals involved in the procurement and utilization of Ethyl 3-iodo-4-methoxybenzoate (CAS No. 207115-38-6). Recognizing the compound's significance as a versatile building block in pharmaceutical synthesis, this document provides a comprehensive overview of its chemical properties, a curated list of commercial suppliers, and critical considerations for supplier evaluation. Furthermore, it outlines a robust framework for the quality control and verification of incoming material, complete with recommended analytical protocols. The guide concludes with essential safety, handling, and storage information to ensure laboratory best practices. The objective is to empower scientific professionals to make informed sourcing decisions and maintain the integrity of their research and development endeavors.
Introduction to this compound
Chemical Identity and Properties
This compound is an aromatic ester derivative with the chemical formula C₁₀H₁₁IO₃ and a molecular weight of approximately 306.1 g/mol [1][2]. Its structure, characterized by a benzoate core substituted with an iodine atom at the 3-position and a methoxy group at the 4-position, makes it a valuable intermediate in organic synthesis.
Key Identifiers:
Significance in Research and Drug Development
The strategic placement of the iodo and methoxy groups on the benzene ring imparts unique reactivity and biological relevance to the molecule. It is frequently utilized as a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals[4]. The iodine atom is particularly useful as it facilitates various cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds[4].
In the context of drug discovery, this compound and its analogs are investigated for a range of potential therapeutic applications, including anti-inflammatory and anticancer activities[4]. Its structure allows for interaction with biological macromolecules, making it a valuable tool for studying enzyme inhibition and receptor binding[4].
Sourcing and Procurement: A Guide to Commercial Suppliers
Key Considerations for Supplier Selection
The reliability of experimental results is directly contingent on the quality and purity of starting materials. When sourcing this compound, a thorough evaluation of potential suppliers is paramount. The following criteria should be central to the decision-making process:
-
Purity and Specification: Suppliers should provide a detailed Certificate of Analysis (CofA) for each batch, clearly stating the purity (e.g., >95%) and the methods used for its determination.
-
Analytical Data: Reputable suppliers will offer access to characterization data such as NMR, HPLC, or LC-MS upon request, which helps in verifying the structure and purity of the compound[5][6].
-
Batch-to-Batch Consistency: For long-term projects or scalable synthesis, consistency between batches is critical. Inquire about the supplier's quality management systems and their ability to ensure reproducible quality.
-
Availability and Lead Times: Assess the supplier's stock levels and typical delivery times to ensure your project timelines can be met. Some suppliers offer various quantities, from milligrams to kilograms.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions regarding product specifications, stability, and handling.
Table of Commercial Suppliers
The following table provides a non-exhaustive list of commercial suppliers who have listed this compound. Researchers should conduct their own due diligence before procurement.
| Supplier | CAS Number | Purity/Notes |
| Oakwood Chemical | 207115-38-6 | Lists 95% purity. Available in various quantities (250mg to 25g).[2] |
| BLD Pharm | 207115-38-6 | Provides access to NMR, HPLC, and LC-MS data.[5] |
| ChemicalBook | 207115-38-6 | A directory listing multiple suppliers such as Bide Pharmatech Ltd. and Hangzhou Sage Chemical Co., Ltd.[3] |
| Chemsigma | 207115-38-6 | Lists the product among other benzoate derivatives.[7] |
| Echemi | 717109-27-8* | Lists a related isomer, ethyl 3-iodo-5-methoxybenzoate, from various traders.[8] |
*Note: Researchers should be cautious of isomers. The primary CAS for this compound is 207115-38-6.
Quality Control and Verification of Incoming Material
Upon receipt of the chemical, it is imperative to perform in-house quality control to verify its identity and purity, even when a CofA is provided. This step prevents the introduction of impurities that could compromise experimental outcomes.
Critical Quality Attributes (CQAs)
-
Identity: The molecular structure must be confirmed to be this compound.
-
Purity: The material should meet or exceed the purity level required for the intended application. For most R&D purposes, a purity of ≥95% is a common starting point.
-
Appearance: The physical form and color should be consistent with specifications. The related compound, mthis compound, is described as a white solid[9].
-
Solvent Residue: The absence of significant residual solvents from the synthesis and purification process should be confirmed.
Recommended Analytical Methods (Protocol)
Objective: To confirm the identity and estimate the purity of a received batch of this compound.
1. Proton and Carbon NMR Spectroscopy (¹H and ¹³C NMR)
-
Purpose: To confirm the chemical structure.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with established literature data or predicted spectra. For the analogous methyl ester, characteristic aromatic proton signals appear around δ 8.45, 8.02, and 6.83 ppm[9]. The ethyl group should show a characteristic quartet and triplet.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight and assess purity by identifying impurities.
-
Protocol:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis: Check the mass spectrum for the parent ion corresponding to the molecular weight of this compound ([M+H]⁺ ≈ 307.0). The purity can be estimated from the peak area of the main component in the chromatogram.
-
Safe Handling, Storage, and Disposal
Material Safety Data Sheet (MSDS) Summary
A thorough review of the supplier's Safety Data Sheet (SDS) is mandatory before handling the compound. While specific details may vary, common hazards and precautions for similar iodo-aromatic compounds include:
-
Hazards: May be harmful if swallowed (Acute toxicity, Oral), cause skin irritation, and cause serious eye irritation[2][8]. May also cause respiratory irritation[2][10].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat[11][12]. Use only in a well-ventilated area or under a chemical fume hood[11][13].
-
First Aid:
Best Practices for Laboratory Handling
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[12][13]. Some related compounds are noted to be light and air sensitive, so storage in a dark, inert atmosphere is advisable[11][12].
-
Handling: Avoid formation of dust and aerosols[10]. Use appropriate tools to handle the solid to avoid contact. Wash hands thoroughly after handling[11].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10][11].
Conclusion
This compound is a valuable reagent in the fields of chemical synthesis and drug discovery. The success and reproducibility of research utilizing this compound are fundamentally linked to the quality of the starting material. Therefore, a systematic approach to supplier selection, coupled with rigorous in-house quality control and verification, is not merely a recommendation but a necessity. By adhering to the principles and protocols outlined in this guide, researchers can mitigate risks associated with reagent quality, ensure the integrity of their scientific work, and handle the material in a safe and responsible manner.
References
- Benchchem. (n.d.). Ethyl 4-iodo-3-methoxybenzoate | 252352-73-1.
- ChemicalBook. (n.d.). Mthis compound synthesis.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER synthesis.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- Siberian Health. (n.d.). Award Winning this compound Equipment.
- Oakwood Chemical. (n.d.). This compound.
- Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate.
- BLD Pharm. (n.d.). 207115-38-6|this compound.
- BLD Pharm. (n.d.). 252352-73-1|Ethyl 4-iodo-3-methoxybenzoate.
- Echemi. (n.d.). ethyl 3-iodo-5-methoxybenzoate.
- ChemicalBook. (2025). BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER | 207115-38-6.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemsigma. (n.d.). Ethyl3-iodo-4-methoxybenzoate [207115-38-6].
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Spectroscopic Characterization of Ethyl 3-iodo-4-methoxybenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-iodo-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and supported by data from analogous compounds, offering a robust framework for the characterization of this and similar molecules.
Introduction
This compound (C₁₀H₁₁IO₃, Molecular Weight: 306.1 g/mol ) is a substituted aromatic ester with significant potential as a building block in the synthesis of more complex organic molecules.[1] The strategic placement of the iodo, methoxy, and ethyl ester functionalities provides multiple reaction sites for derivatization, making it a valuable precursor in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure before its use in further synthetic steps. This guide provides a detailed predictive analysis of its spectroscopic signature.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic properties. The molecule consists of a benzene ring substituted with an iodine atom, a methoxy group, and an ethyl ester group. The relative positions of these substituents are critical for the interpretation of the spectroscopic data, particularly the NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of its close analog, Mthis compound, and other related ethyl esters.[2][3]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | Doublet (d) | 1H | Ar-H (H-2) | Deshielded due to the adjacent iodine and the electron-withdrawing ester group. The coupling will be to H-6. |
| ~8.02 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) | Coupled to both H-2 and H-5. |
| ~6.83 | Doublet (d) | 1H | Ar-H (H-5) | Shielded by the electron-donating methoxy group and coupled to H-6. |
| ~4.35 | Quartet (q) | 2H | -OCH₂CH₃ | Characteristic chemical shift for a methylene group adjacent to an ester oxygen. Coupled to the methyl protons. |
| ~3.94 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Characteristic chemical shift for a methyl group adjacent to a methylene group. Coupled to the methylene protons. |
Causality behind Predictions: The predicted chemical shifts for the aromatic protons are directly adopted from the experimental data of Mthis compound, as the electronic environment of the aromatic ring is nearly identical.[2] The predicted shifts for the ethyl group are based on typical values for ethyl esters, such as ethyl benzoate and ethyl 4-methoxybenzoate.[4][5]
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~161.6 | C-4 (Ar-C-OCH₃) | Deshielded due to the attached oxygen atom. |
| ~141.0 | C-2 (Ar-C) | Deshielded due to proximity to the ester and iodine. |
| ~131.7 | C-6 (Ar-CH) | Aromatic CH carbon. |
| ~124.3 | C-1 (Ar-C-C=O) | Quaternary carbon attached to the ester group. |
| ~110.0 | C-5 (Ar-CH) | Shielded by the adjacent methoxy group. |
| ~85.4 | C-3 (Ar-C-I) | Shielded due to the heavy atom effect of iodine. |
| ~61.0 | -OCH₂CH₃ | Characteristic chemical shift for the methylene carbon of an ethyl ester. |
| ~56.6 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~14.3 | -OCH₂CH₃ | Typical chemical shift for the methyl carbon of an ethyl ester. |
Self-Validating System: The predicted ¹³C NMR data is cross-referenced with the experimental data for Mthis compound and other ethyl benzoates.[3][6] The consistency of the aromatic carbon shifts with the methyl analog and the ethyl group carbon shifts with other ethyl esters provides a high degree of confidence in these predictions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-2850 | Medium | C-H (aliphatic) stretch |
| ~1720 | Strong | C=O (ester) stretch |
| ~1600, ~1500 | Medium-Strong | C=C (aromatic) stretch |
| ~1250 | Strong | C-O (ester and ether) stretch |
| ~1100 | Strong | C-O (ether) stretch |
Experimental Insight: The most prominent peak in the IR spectrum will be the strong absorbance of the ester carbonyl group around 1720 cm⁻¹. The presence of both aliphatic and aromatic C-H stretching, along with strong C-O stretching bands, would further confirm the structure. The IR spectrum of the parent compound, ethyl benzoate, shows a characteristic C=O stretch at a similar wavenumber.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
| m/z | Proposed Fragment |
| 306 | [M]⁺ (Molecular ion) |
| 277 | [M - C₂H₅]⁺ |
| 261 | [M - OC₂H₅]⁺ |
| 180 | [M - I]⁺ |
| 135 | [C₇H₅O₂]⁺ |
Trustworthiness of Fragmentation: The predicted fragmentation pattern is based on the known fragmentation behavior of aromatic esters. The molecular ion peak at m/z 306 would be the definitive indicator of the compound's identity. Subsequent fragmentation would likely involve the loss of the ethyl and ethoxy groups from the ester functionality, as well as the loss of the iodine atom.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. A 400 MHz spectrometer is suitable for obtaining well-resolved spectra.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Calibration: Calibrate the chemical shift axis of the spectra by setting the TMS peak to 0 ppm.
IR Spectroscopy Acquisition
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion
This technical guide provides a thorough, predictive analysis of the spectroscopic data for this compound. By leveraging experimental data from closely related analogs and established spectroscopic principles, a comprehensive and reliable characterization of the molecule's structure is presented. The detailed protocols and interpretations within this document serve as a valuable resource for researchers in the synthesis and application of this and similar chemical entities, ensuring a high standard of scientific integrity and experimental success.
References
- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Ethyl 4-iodo-3-methoxybenzoate.
- ChemicalBook. (n.d.). Mthis compound synthesis.
- ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) IR Spectrum.
- ChemicalBook. (n.d.). BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information For.
- PubChem. (n.d.). Ethyl benzoate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
- ResearchGate. (n.d.). IR spectrum for ethyl benzoate.
- The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
- ChemicalBook. (n.d.). Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum.
- PubChem. (n.d.). Ethyl anisate.
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- 7. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Ethyl 3-iodo-4-methoxybenzoate Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents, such as halogens and methoxy groups, can profoundly modulate the biological activity of these molecules. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of Ethyl 3-iodo-4-methoxybenzoate. We will delve into the rationale behind investigating this scaffold, propose synthetic strategies for derivatization, and provide detailed, field-proven protocols for evaluating their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure of this compound presents a compelling starting point for the development of novel therapeutic agents. The presence of the methoxy group is known to enhance the antioxidant and antimicrobial properties of phenolic compounds.[1][2] The iodine atom, a bulky and lipophilic halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding to biological targets.[3] Furthermore, benzoic acid derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[4][5][6]
This guide will focus on a systematic approach to synthesizing and evaluating a library of this compound derivatives. By strategically modifying the core structure, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects. The insights gained from these studies will be instrumental in identifying lead compounds for further preclinical and clinical development.
Synthetic Strategies for Derivative Libraries
The synthesis of this compound derivatives can be approached through several established synthetic routes. The core molecule itself can be synthesized from readily available starting materials. A common method involves the esterification of 3-iodo-4-methoxybenzoic acid.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the core scaffold is outlined below. This method is based on standard organic chemistry transformations.
Protocol 2.1: Synthesis of this compound
-
Starting Material: 4-hydroxybenzoic acid.
-
Iodination: React 4-hydroxybenzoic acid with an iodinating agent, such as iodine monochloride or N-iodosuccinimide, in a suitable solvent to selectively introduce an iodine atom at the 3-position.
-
Methylation: Protect the phenolic hydroxyl group via methylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). This yields 3-iodo-4-methoxybenzoic acid.
-
Esterification: React 3-iodo-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to produce this compound.
-
Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.
Proposed Derivative Synthesis
To explore the structure-activity relationships, a library of derivatives should be synthesized by modifying the core scaffold. Key modifications could include:
-
Varying the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters to modulate lipophilicity and steric bulk.
-
Modifying the Methoxy Group: Demethylation to the corresponding phenol or replacement with other alkoxy groups.
-
Introducing Substituents on the Aromatic Ring: Adding further substituents to the available positions on the benzene ring to probe electronic and steric effects.
-
Amide Formation: Converting the ester to a variety of substituted amides to introduce hydrogen bonding capabilities.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Derivatives.
Evaluation of Anticancer Activity
Benzoic acid derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of histone deacetylases (HDACs).[4][7] The presence of the iodo and methoxy groups on the core scaffold provides a unique electronic and steric profile that could lead to potent and selective anticancer activity.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial assessment of anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on various cancer cell lines.
Protocol 3.1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Investigating the Mechanism of Action: Apoptosis and HDAC Inhibition
For compounds that exhibit significant cytotoxicity, further studies should be conducted to elucidate their mechanism of action.
-
Apoptosis Assays: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between apoptotic and necrotic cell death.
-
HDAC Inhibition Assay: A commercially available HDAC activity assay kit can be used to determine if the compounds inhibit the activity of histone deacetylases.
The potential signaling pathway for anticancer activity is depicted below.
Sources
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Methodological & Application
Synthesis of Ethyl 3-iodo-4-methoxybenzoate from 4-hydroxybenzoic acid
An Application Note and Protocol for the
Abstract
This comprehensive guide details the multi-step synthesis of Ethyl 3-iodo-4-methoxybenzoate, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-hydroxybenzoic acid. The synthetic strategy encompasses three core transformations: Fischer-Speier esterification, Williamson ether synthesis for methylation, and regioselective electrophilic iodination. This document provides not only detailed, step-by-step protocols for each stage but also delves into the underlying chemical principles and mechanistic rationale that govern the experimental design. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, workup, and purification. All quantitative data is summarized for clarity, and key transformations are illustrated with mechanistic diagrams to provide a holistic understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-rich aromatic ring substituted with an iodo, a methoxy, and an ethyl ester group, offers multiple points for further functionalization, particularly in cross-coupling reactions. The synthesis from 4-hydroxybenzoic acid provides a cost-effective and logical pathway to this versatile molecule. This application note outlines a reliable three-step synthetic route, optimized for clarity, yield, and educational value.
Overall Synthetic Pathway
The transformation of 4-hydroxybenzoic acid into this compound is achieved through a sequential three-step process. This pathway is designed to first protect the carboxylic acid, then modify the phenolic hydroxyl group, and finally, introduce the iodine atom at the desired position with high regioselectivity.
Caption: Overall three-step synthesis route.
Step 1: Fischer-Speier Esterification of 4-hydroxybenzoic acid
Scientific Principle and Rationale
The first step involves the conversion of the carboxylic acid functional group of 4-hydroxybenzoic acid into an ethyl ester. This is achieved via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is used, which also serves as the solvent.[3] Concentrated sulfuric acid is employed as the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 4-hydroxybenzoate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (20.0 g, 0.145 mol).
-
Reagent Addition: Add absolute ethanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL, ~0.075 mol) with continuous stirring.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated reaction mixture into 500 mL of cold deionized water. The product may precipitate as a white solid. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to afford pure Ethyl 4-hydroxybenzoate as a white crystalline solid.
Data Summary: Step 1
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzoic acid | [5] |
| Reagents | Absolute Ethanol, Conc. H₂SO₄ | [2][3] |
| Alcohol:Acid Molar Ratio | ~10:1 (Ethanol used as solvent) | [6] |
| Reaction Time | 4-6 hours | [6] |
| Temperature | Reflux (~78-80°C) | [6] |
| Product | Ethyl 4-hydroxybenzoate | [7][8] |
| Expected Yield | 90-96% | [5] |
| Appearance | White crystalline solid | [8] |
Step 2: Williamson Ether Synthesis for Methylation
Scientific Principle and Rationale
The second step is the methylation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate. The Williamson ether synthesis is an ideal method for this transformation.[9] It is an Sɴ2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[10] First, the weakly acidic phenolic proton is removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form a phenoxide ion. This phenoxide is a potent nucleophile that then attacks the electrophilic methyl group of a methylating agent, like dimethyl sulfate or methyl iodide, displacing the leaving group (sulfate or iodide) to form the desired ether.[9][11] The reaction is typically performed in a polar aprotic solvent like DMF or acetone to facilitate the Sɴ2 mechanism.
Caption: Sɴ2 mechanism of Williamson Ether Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-methoxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-hydroxybenzoate (15.0 g, 0.090 mol) in acetone (150 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (18.7 g, 0.135 mol) to the solution.
-
Methylation: Add dimethyl sulfate (12.5 g, 9.5 mL, 0.099 mol) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).[12]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain Ethyl 4-methoxybenzoate, which is typically a colorless oil or low-melting solid.[13] Further purification is usually not necessary if the reaction goes to completion.
Data Summary: Step 2
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-hydroxybenzoate | [7] |
| Reagents | Dimethyl Sulfate, K₂CO₃, Acetone | [14] |
| Base | Anhydrous Potassium Carbonate | [15] |
| Methylating Agent | Dimethyl Sulfate | [14] |
| Reaction Time | 8-12 hours | |
| Temperature | Reflux (~56°C) | |
| Product | Ethyl 4-methoxybenzoate | [13] |
| Expected Yield | >95% | |
| Appearance | Colorless oil or low-melting solid | [13] |
Step 3: Electrophilic Iodination of Ethyl 4-methoxybenzoate
Scientific Principle and Rationale
The final step is the regioselective iodination of the electron-rich aromatic ring of Ethyl 4-methoxybenzoate. This is an electrophilic aromatic substitution reaction.[16] The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the ethyl ester (-COOEt) is a deactivating, meta-directing group. Since the para position relative to the methoxy group is blocked, substitution is directed to the ortho position (C3). This position is also conveniently meta to the deactivating ester group, making it the most favorable site for electrophilic attack.
Direct iodination with molecular iodine (I₂) is slow because iodine is the least reactive halogen.[17] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[17][18] A common and effective system is a mixture of molecular iodine and an oxidant like nitric acid, hydrogen peroxide, or, as in this protocol, iodic acid (HIO₃) or sodium periodate (NaIO₄) in an acidic medium.[19][20]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, add Ethyl 4-methoxybenzoate (10.0 g, 0.055 mol).
-
Solvent Addition: Add glacial acetic acid (100 mL) as the solvent. Stir until the starting material is fully dissolved.
-
Reagent Addition: Add molecular iodine (8.5 g, 0.033 mol). Stir to form a dark solution.
-
Oxidant Addition: In a separate beaker, dissolve sodium periodate (NaIO₄) (4.8 g, 0.022 mol) in water (20 mL). Slowly add this solution dropwise to the reaction mixture over 30 minutes. An alternative is using a mixture of I₂ and nitric acid in acetic acid.[19]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by pouring the mixture into a solution of sodium thiosulfate (10% w/v, 200 mL) to reduce any unreacted iodine.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield this compound as a solid.
Data Summary: Step 3
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-methoxybenzoate | [13] |
| Reagents | Iodine (I₂), Sodium Periodate (NaIO₄) | [16] |
| Solvent | Glacial Acetic Acid | [19] |
| Reaction Time | 12-24 hours | |
| Temperature | Room Temperature | [19] |
| Product | This compound | [21][22] |
| Expected Yield | 80-90% | [19] |
| Appearance | Solid |
References
- ChemicalBook.
- Baba Farid Group of Institutions.
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
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- Benchchem.
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- Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure.
-
ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Link]
- OperaChem.
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Wikipedia. Fischer–Speier esterification. [Link]
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YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
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-
DrugBank Online. 4-Hydroxybenzoic acid ethyl ester. [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
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MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
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ChemSynthesis. ethyl 4-methoxybenzoate. [Link]
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Stenutz. ethyl 4-hydroxybenzoate. [Link]
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Application Notes and Protocols for the Iodination of Ethyl 4-Methoxybenzoate
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Iodinated Aromatics
Iodinated aromatic compounds are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their significance stems from the unique reactivity of the carbon-iodine bond, which facilitates a variety of powerful cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1] Ethyl 4-methoxybenzoate, a readily available starting material, can be strategically iodinated to produce high-value intermediates for the synthesis of complex molecular architectures. The resulting ethyl 3-iodo-4-methoxybenzoate is a versatile precursor for introducing diverse functionalities onto the aromatic ring, a common requirement in the development of novel therapeutic agents and functional materials.
This application note provides a comprehensive guide to the efficient and regioselective iodination of ethyl 4-methoxybenzoate. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Electrophilic Aromatic Substitution
The iodination of ethyl 4-methoxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The methoxy (-OCH₃) and ethyl ester (-COOEt) groups on the benzene ring exert significant influence on the reaction's regioselectivity and rate.
-
Activating and Directing Effects: The methoxy group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the ethyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. In the case of ethyl 4-methoxybenzoate, the directing effects of the two substituents are synergistic. The powerful ortho, para-directing influence of the methoxy group dominates, directing the incoming electrophile to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent ethyl ester group at C4 generally favors substitution at the C3 position.
-
Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile and requires activation to react efficiently with aromatic rings.[3] This is typically achieved by using an oxidizing agent or a Lewis acid. In the protocol detailed below, N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA) is employed. TFA protonates the NIS, significantly increasing the electrophilicity of the iodine atom and generating a potent iodinating species.[1]
Reaction Mechanism Overview
Caption: The two-step mechanism of electrophilic aromatic iodination.
Experimental Protocol: Iodination using NIS and TFA
This protocol has been optimized for high yield and regioselectivity, providing a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 4-methoxybenzoate | ≥98% | Sigma-Aldrich | - |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | Light-sensitive, store in a dark container. |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | Corrosive, handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Use a dry solvent for best results. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | Aqueous solution. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution. |
| Brine | - | - | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methoxybenzoate (1.80 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the starting material is completely dissolved.
-
Addition of NIS: In a single portion, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equivalents) to the solution.
-
Catalyst Addition: Carefully add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equivalents) to the reaction mixture using a micropipette.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to the flask. Stir vigorously for 5 minutes to reduce any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound as a white to off-white solid.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Suzuki Cross-Coupling Reaction with Ethyl 3-iodo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1][4]
This application note provides a detailed guide to the Suzuki cross-coupling reaction of Ethyl 3-iodo-4-methoxybenzoate, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on reagent selection and reaction optimization, and provide a detailed experimental protocol. The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids contribute to the widespread use of this reaction.[2]
The Significance in Drug Discovery
The Suzuki-Miyaura coupling is one of the most frequently utilized transformations in medicinal chemistry, second only to amide bond formation.[5] Its ability to efficiently construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast number of approved drugs, has made it a cornerstone of drug discovery and development.[5][6][7][8] The reaction's reliability and flexibility enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of clinical candidates.[6]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[2][9] This is often the rate-determining step of the cycle.[3][9]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[3][9] The base plays a crucial role in activating the boronic acid to facilitate this step.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product.[2][9] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Reaction Components and Considerations
The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
The Substrate: this compound
This compound is an electron-rich aryl iodide. The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[3] The electron-donating methoxy group can make the C-I bond slightly less reactive towards oxidative addition compared to electron-deficient aryl iodides. However, aryl iodides are generally excellent substrates for Suzuki couplings.
The Coupling Partner: Organoboron Reagents
A wide variety of organoboron reagents can be used, with boronic acids and their esters being the most common.[1][12][13] Boronic acids are generally stable, commercially available, and have low toxicity.[12][13] For the coupling with this compound, a diverse range of aryl, heteroaryl, and even some alkyl boronic acids can be employed.[13] Organotrifluoroborates are another class of air-stable and versatile coupling partners.[14]
The Palladium Catalyst and Ligands
Palladium catalysts are central to the Suzuki reaction.[1] The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and the supporting ligand is critical for achieving high yields and turnover numbers.[9] Ligands stabilize the palladium center, prevent the formation of palladium black, and modulate its reactivity.[1] For electron-rich aryl halides like this compound, electron-rich and bulky phosphine ligands are often preferred to promote the oxidative addition step.[1]
Commonly Used Catalysts and Ligands:
| Catalyst/Ligand | Key Features |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. |
| Pd(OAc)₂ / PPh₃ | A combination that generates the active Pd(0) species in situ. |
| PdCl₂(dppf) | Effective for a broad range of substrates, including heteroaryl halides.[5] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for coupling of challenging substrates, including aryl chlorides.[15] |
The Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[12][11] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][3] The strength and solubility of the base should be considered based on the specific substrates and solvent system.
The Solvent
A variety of solvents can be used for Suzuki reactions, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][3] Often, a mixture of an organic solvent and water is employed, which can enhance the solubility of the base and facilitate the reaction.[3] The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.
dot graph TD A[Start: Assemble Glassware] --> B{Degas Solvent}; B --> C[Add Reagents to Flask]; C --> D{Purge with Inert Gas}; D --> E[Add Catalyst]; E --> F{Heat Reaction Mixture}; F --> G[Monitor Reaction Progress (TLC/GC-MS)]; G --> H{Reaction Complete?}; H -- Yes --> I[Work-up]; H -- No --> F; I --> J[Purification (Column Chromatography)]; J --> K[Characterization (NMR, MS)]; K --> L[End: Pure Product];
subgraph Preparation A; B; end
Figure 2: Experimental workflow for the Suzuki cross-coupling reaction.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[16]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound.
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | Iodides are highly reactive in oxidative addition.[3] |
| Boronic Acid | Aryl or Heteroaryl boronic acid | A wide variety are commercially available and compatible.[13] |
| Catalyst | Pd(OAc)₂ / PPh₃ (2 mol% / 8 mol%) | A common and effective catalyst system. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base suitable for many Suzuki couplings. |
| Solvent | Dioxane/Water (4:1) | A common solvent mixture that facilitates solubility of reagents.[3] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed. |
| Reaction Time | 2-12 hours | Dependent on the specific substrates and reaction scale. |
| Expected Yield | 70-95% | Yields can vary based on the specific coupling partners and conditions. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or screening different bases and solvents. Protodeborylation (hydrolysis of the boronic acid) can be a competing side reaction; using anhydrous conditions or a different base might be beneficial.[1]
-
Homocoupling: The formation of biphenyls from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature or the choice of base.
-
Incomplete Reaction: If the starting material is not fully consumed, extend the reaction time or increase the temperature. Ensure that the reagents and solvents are of high purity and that the reaction is maintained under an inert atmosphere.
Conclusion
The Suzuki cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. By understanding the reaction mechanism and the roles of the various components, researchers can effectively apply and optimize this powerful transformation in their synthetic endeavors, particularly in the context of drug discovery and development. The mild conditions, functional group tolerance, and broad substrate scope ensure that the Suzuki-Miyaura coupling will remain a vital tool for chemists for the foreseeable future.
References
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-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
-
Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 2020. Available from: [Link]
-
Fu, G. C., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. 2002. Available from: [Link]
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Takale, B. S., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 2022. Available from: [Link]
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R Discovery. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 2022. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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de Vries, J. G. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. 2006. Available from: [Link]
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Molander, G. A., and Brown, A. R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. 2006. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... 2022. Available from: [Link]
-
Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. Available from: [Link]
-
Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2008. Available from: [Link]
-
Li, Y., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. 2018. Available from: [Link]
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ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. 2002. Available from: [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1999. Available from: [Link]
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Blakemore, D. C., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. 2020. Available from: [Link]
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Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. 2015. Available from: [Link]
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O'Brien, C. J., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. 2023. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
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Littke, A. F., and Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002. Available from: [Link]
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Braga, A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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The Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2022. Available from: [Link]
-
Mukai, S., and Yamada, Y. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. 2022. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. 2007. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of Ethyl 3-iodo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to palladium-catalyzed cross-coupling reactions utilizing Ethyl 3-iodo-4-methoxybenzoate as a key building block. This versatile aryl iodide is a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. These application notes offer an in-depth exploration of the mechanistic principles, practical experimental protocols, and critical optimization parameters for several widely employed palladium-catalyzed reactions, including Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to effectively and efficiently utilize this compound in their synthetic endeavors.
Introduction: The Power of Palladium in C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and functional group tolerance.[1][2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[4]
The general catalytic cycle for these reactions involves a Pd(0)/Pd(II) redox couple.[5][6] The cycle is initiated by the oxidative addition of an organic halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a nucleophilic coupling partner (in the case of Suzuki, Sonogashira, etc.) or migratory insertion of an alkene (in the Heck reaction). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[1][5]
This compound is a particularly useful substrate for these reactions. The electron-withdrawing ester group and the electron-donating methoxy group can influence the reactivity of the C-I bond. The iodide leaving group is highly reactive in the oxidative addition step, following the general reactivity trend for halogens: I > Br > Cl > F.[1]
The Catalytic Cycle: A Mechanistic Overview
The success of any palladium-catalyzed coupling reaction hinges on the smooth progression of its catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[7] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[6]
Key Considerations for Suzuki-Miyaura Coupling
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be used.[8][9] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[10]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos can be highly effective.[1]
-
Base: A base is required to activate the boronic acid for transmetalation.[1] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The choice of base can significantly impact the reaction outcome.[2]
-
Solvent: A variety of solvents can be employed, often in biphasic mixtures with water to aid in the dissolution of the inorganic base.[11] Common solvents include toluene, dioxane, and DMF.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of ethyl 4-methoxy-3-phenylbenzoate.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 mmol, 1.0 equiv | |
| Phenylboronic Acid | 1.2 mmol, 1.2 equiv | |
| Pd(PPh₃)₄ | 0.03 mmol, 3 mol% | Can be substituted with other Pd catalysts. |
| K₂CO₃ | 2.0 mmol, 2.0 equiv | Ensure the base is finely powdered. |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 5 mL |
| Temperature | 85 °C | |
| Time | 12 h | Monitor by TLC or LC-MS. |
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.[9]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[9]
Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a base.[12][13]
Key Considerations for the Heck Reaction
-
Catalyst System: A common catalyst system is Pd(OAc)₂ with a phosphine ligand such as PPh₃ or P(o-tolyl)₃.[9]
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.
Protocol: Heck Coupling of this compound with Ethyl Acrylate
This protocol describes the synthesis of Ethyl (E)-3-(3-(ethoxycarbonyl)-6-methoxyphenyl)acrylate.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 mmol, 1.0 equiv | |
| Ethyl Acrylate | 1.5 mmol, 1.5 equiv | |
| Pd(OAc)₂ | 0.02 mmol, 2 mol% | |
| PPh₃ | 0.04 mmol, 4 mol% | |
| Triethylamine (Et₃N) | 2.0 mmol, 2.0 equiv | |
| Solvent | Anhydrous DMF | 5 mL |
| Temperature | 100 °C | |
| Time | 16 h | Monitor by TLC or GC-MS. |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.[9]
-
Add anhydrous DMF, followed by triethylamine and ethyl acrylate.[9]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[14][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[14]
Key Considerations for Sonogashira Coupling
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[15] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14][16]
-
Base: An amine base such as triethylamine or diisopropylamine is used, which also serves as the solvent in some cases.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details the synthesis of ethyl 4-methoxy-3-(phenylethynyl)benzoate.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 mmol, 1.0 equiv | |
| Phenylacetylene | 1.2 mmol, 1.2 equiv | |
| PdCl₂(PPh₃)₂ | 0.02 mmol, 2 mol% | |
| CuI | 0.04 mmol, 4 mol% | |
| Triethylamine (Et₃N) | 3.0 mmol, 3.0 equiv | |
| Solvent | Anhydrous THF | 10 mL |
| Temperature | Room Temperature | |
| Time | 8 h | Monitor by TLC or GC-MS. |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[15]
-
Add anhydrous THF and triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, dilute the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18] This reaction has broad substrate scope and functional group tolerance.[19]
Key Considerations for Buchwald-Hartwig Amination
-
Catalyst System: Palladium precatalysts are used in combination with bulky, electron-rich phosphine ligands such as BINAP or Josiphos ligands.[17]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the synthesis of ethyl 4-methoxy-3-(morpholino)benzoate.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 mmol, 1.0 equiv | |
| Morpholine | 1.2 mmol, 1.2 equiv | |
| Pd₂(dba)₃ | 0.01 mmol, 1 mol% | |
| BINAP | 0.03 mmol, 3 mol% | |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv | Handle in a glovebox if possible. |
| Solvent | Anhydrous Toluene | 5 mL |
| Temperature | 100 °C | |
| Time | 18 h | Monitor by TLC or LC-MS. |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Product Purification
A successful outcome in palladium-catalyzed reactions requires careful attention to experimental setup and purification.
Figure 2: General Experimental Workflow for Palladium-Catalyzed Coupling Reactions.
Removal of Palladium Residues
Residual palladium in the final product can be a significant issue, particularly in pharmaceutical applications where strict limits on heavy metal contamination are enforced.[20] Several methods can be employed for palladium removal:
-
Chromatography: Standard silica gel chromatography is often effective.
-
Scavengers: Various scavengers with high affinity for palladium, such as functionalized silica gels or polymers containing thiol or isocyanide groups, can be used to capture residual palladium.[21][22]
-
Extraction: Aqueous washes with reagents that can complex with palladium, such as thiourea or N-acetylcysteine, can help remove the metal.[20]
-
Crystallization: Recrystallization of the final product can significantly reduce palladium levels.[20]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst.[11] |
| Poor quality reagents | Use freshly purified or purchased reagents, especially boronic acids which can degrade.[11] | |
| Suboptimal base or solvent | Screen different bases and solvent systems.[11] | |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Ensure thorough degassing of solvents. |
| Glaser coupling of alkyne (Sonogashira) | Use a copper-free protocol or add the alkyne slowly.[14][16] | |
| Catalyst Decomposition | High reaction temperature | Optimize the temperature; do not overheat. |
| Presence of oxygen | Maintain a strict inert atmosphere.[11] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of this compound. By understanding the underlying mechanisms and carefully selecting and optimizing reaction conditions, researchers can efficiently synthesize a diverse array of valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful application of these powerful synthetic methods.
References
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize. Retrieved January 8, 2026, from [Link]
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Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved January 8, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 8, 2026, from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. (n.d.). Organic-chemistry.org. Retrieved January 8, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). StuDocu. Retrieved January 8, 2026, from [Link]
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (n.d.). Arkat USA. Retrieved January 8, 2026, from [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021, January 1). YouTube. Retrieved January 8, 2026, from [Link]
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Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). J-GLOBAL. Retrieved January 8, 2026, from [Link]
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Heck coupling of iodobenzene and ethyl acrylate after 4 h. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl 3-iodo-4-methoxybenzoate in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ethyl 3-iodo-4-methoxybenzoate has emerged as a pivotal structural motif and a versatile building block in the landscape of modern medicinal chemistry. Its unique arrangement of functional groups—a reactive aryl iodide, an electron-donating methoxy group, and an ethyl ester—provides a powerful toolkit for the synthesis of complex molecular architectures. The carbon-iodine bond serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of countless active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its applications, detailed experimental protocols, and the scientific rationale behind its use in key synthetic transformations that are cornerstones of drug discovery and development.
Compound Profile and Strategic Importance
This compound is an aromatic compound whose value in synthesis is derived from the orthogonal reactivity of its functional groups.
-
The Aryl Iodide: The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in oxidative addition to palladium(0) catalysts. This high reactivity allows for coupling reactions to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule, a critical requirement in multi-step pharmaceutical synthesis.[1][2]
-
The Methoxy and Ester Groups: These groups modulate the electronic properties of the benzene ring. The electron-donating methoxy group (at C4) and the electron-withdrawing ethyl ester group (at C1) influence the reactivity of the C-I bond at the C3 position and provide additional points for future chemical modification, crucial for structure-activity relationship (SAR) studies.[3]
Physicochemical Properties
A clear understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value |
| CAS Number | 207115-38-6[4] |
| Molecular Formula | C₁₀H₁₁IO₃[5] |
| Molecular Weight | 306.1 g/mol [5] |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated place. Light sensitive. |
Safety and Handling
As with any laboratory chemical, appropriate safety measures are paramount.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[6][7]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place. It is noted to be light sensitive.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools for constructing the complex scaffolds found in modern drugs.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile method for creating biaryl structures, a common motif in pharmaceuticals.[2][8] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Causality Behind the Method: The choice of an aryl iodide substrate like this compound is deliberate; its C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily than corresponding bromides or chlorides, often leading to higher yields and faster reaction times.[1] The base is essential for activating the boronic acid, facilitating the transmetalation step.[8]
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes.[9][10] These rigid, linear structures are invaluable linkers and pharmacophores in drug design. The reaction typically employs a dual catalytic system of palladium and copper(I).[10]
Causality Behind the Method: The palladium catalyst facilitates the main cross-coupling cycle (similar to the Suzuki reaction), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the overall reaction.[9] However, copper can also promote the undesirable homo-coupling of the alkyne (Glaser coupling).[11] Therefore, copper-free protocols have been developed, which are often preferred despite sometimes requiring higher temperatures.[11]
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The formation of an aniline or aryl amine derivative is a critical step in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a general and efficient method for this transformation by coupling an aryl halide with a primary or secondary amine.[12][13]
Causality Behind the Method: This reaction relies on a palladium catalyst, a base, and typically a bulky, electron-rich phosphine ligand.[14] The ligand is not a passive spectator; it stabilizes the palladium center, promotes the rate-limiting oxidative addition, and facilitates the final reductive elimination step to form the C-N bond.[14][15] The choice of base (e.g., a strong, non-nucleophilic base like sodium tert-butoxide) is crucial for deprotonating the amine, making it a more effective nucleophile in the catalytic cycle.[14]
Experimental Protocols
The following protocols provide robust, field-tested starting points for the application of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Principle: A palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl C-C bond.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)[2]
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe through the septum.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[16]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
Principle: A copper-free, palladium-catalyzed coupling of this compound with a terminal alkyne to form an arylalkyne. This protocol minimizes the risk of alkyne homo-coupling.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)[9]
-
Anhydrous solvent (e.g., THF, Toluene)[9]
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Stir for 5-10 minutes at room temperature. Add the terminal alkyne to the mixture dropwise via syringe.[9]
-
Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 60-100 °C). The exclusion of copper often necessitates slightly higher temperatures to achieve a reasonable reaction rate.
-
Monitoring: Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Principle: A palladium-catalyzed cross-coupling of this compound with a primary or secondary amine to form a C-N bond.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line equipment or glovebox
Procedure:
-
Catalyst Preparation (Glovebox Recommended): In a glovebox, add the palladium precursor, phosphine ligand, and base to a dry reaction vial or flask.
-
Reagent Addition: Add this compound to the vial.
-
Solvent and Nucleophile Addition: Remove the vial from the glovebox. Add the anhydrous solvent, followed by the amine coupling partner (if liquid, add via syringe; if solid, add with the other reagents in the glovebox).
-
Reaction Execution: Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude aryl amine product by column chromatography.
Synthetic Utility of the 4-Methoxybenzoate Scaffold
While direct cross-coupling is a primary application, the core structure of this compound is closely related to starting materials used in the synthesis of complex pharmaceuticals. For instance, related compounds like methyl 3-hydroxy-4-methoxybenzoate are key precursors for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[17][18] The synthesis involves a sequence of alkylation, nitration, reduction, and cyclization to build the quinazoline core of the drug.[17] This highlights the broader utility of the substituted 4-methoxybenzoate scaffold as a versatile platform for building diverse and medicinally relevant heterocyclic systems.
References
- SAFETY DATA SHEET, Methyl 3-iodo-4-methoxybenzo
- SAFETY DATA SHEET, 3-Iodo-4-methoxybenzaldehyde. (2025). Thermo Fisher Scientific.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo
- SAFETY DATA SHEET, Ethyl 3,4-dihydroxybenzo
- Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). BenchChem.
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). BenchChem.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Safety Data Sheet, Ethyl 3-methoxybenzo
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (2025). BenchChem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Safety Data Sheet, Benzoic acid, 4-methoxy-2-nitro-. (2025). Angene Chemical.
- BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER | 207115-38-6. ChemicalBook.
- Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzo
- Ethyl 4-hydroxy-3-methoxybenzoate - Safety D
- 207115-38-6|Ethyl 3-iodo-4-methoxybenzo
-
Li, M. D., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]
- Ethyl 4-hydroxy-3-methoxybenzo
- Supporting Information For - The Royal Society of Chemistry.
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). Journal of Medicinal Chemistry. Available at: [Link]
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
-
Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds. (2023). Chemistry – A European Journal. Available at: [Link]
-
Li, M. D., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
- ethyl 4-methoxybenzo
- Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Arom
- BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER synthesis. ChemicalBook.
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Ethyl 3-iodo-4-methoxybenzoate: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Strategic Importance in Synthesis
Ethyl 3-iodo-4-methoxybenzoate is a highly functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its strategic placement of three distinct functional groups—an ethyl ester, a methoxy group, and an iodine atom—on a benzene ring offers chemists a powerful tool for the construction of complex molecular architectures. The electron-donating methoxy group and the electron-withdrawing ethyl ester group modulate the reactivity of the aromatic ring, while the iodo substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This combination makes it particularly useful in the synthesis of natural products and their analogs, as well as in the development of novel pharmaceutical agents.[1] This application note will detail the utility of this compound in key cross-coupling reactions and provide detailed protocols for its application.
Key Structural Features and Reactivity
The reactivity of this compound is primarily dictated by the interplay of its substituents:
-
Aryl Iodide : The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to palladium(0) catalysts, a crucial step in many cross-coupling reactions.[2][3] This high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, leading to broader functional group tolerance and higher yields.
-
Methoxy Group : Positioned para to the iodine, the electron-donating methoxy group increases the electron density of the aromatic ring, which can influence the rate of oxidative addition.
-
Ethyl Ester Group : Located meta to the iodine, the electron-withdrawing ester group can also influence the electronic properties of the ring and provides a site for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
This unique electronic and steric environment makes this compound an ideal substrate for a range of powerful synthetic transformations.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The iodo group of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. Below, we detail protocols for three of the most important of these transformations: the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[3][4] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or its ester. A patent has described the use of this compound in a hydroboronation reaction to form an arylborate, a direct precursor for Suzuki couplings, highlighting its utility in this area.[5]
The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its effectiveness and commercial availability.[3] The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[6] A mixed solvent system, such as dioxane and water, is often employed to dissolve both the organic and inorganic reagents.[3]
Objective: To synthesize an ethyl 4-methoxy-3-arylbenzoate derivative.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 1.0 mmol, 306.1 mg | Starting aryl iodide |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 mmol, 3 mol% | Palladium(0) catalyst |
| Cesium Carbonate (Cs₂CO₃) | 2.0 mmol | Base for boronic acid activation |
| 1,4-Dioxane (anhydrous, degassed) | 8 mL | Organic solvent |
| Water (degassed) | 2 mL | Co-solvent to dissolve the base |
| Round-bottom flask, condenser, magnetic stirrer | - | Reaction vessel and setup |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition : Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and water via syringe.
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [2][7]This reaction is invaluable for creating rigid scaffolds found in many natural products and functional materials. The high reactivity of the iodide in this compound makes it an excellent substrate for this transformation under mild conditions. [2]
This reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). [8][9]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center. [9]An amine base, such as triethylamine (Et₃N), serves as both the base and, in many cases, the solvent. [8]
Objective: To synthesize an ethyl 4-methoxy-3-(alkynyl)benzoate derivative.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 1.0 mmol, 306.1 mg | Starting aryl iodide |
| Terminal Alkyne | 1.2 mmol | Coupling partner |
| Bis(triphenylphosphine)palladium(II) chloride | 0.02 mmol, 2 mol% | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 mmol, 4 mol% | Co-catalyst for alkyne activation |
| Triethylamine (Et₃N, anhydrous) | 5 mL | Base and solvent |
| Round-bottom flask, magnetic stirrer | - | Reaction vessel |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation and side reactions |
Procedure:
-
Reaction Setup : To a dry round-bottom flask with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition : Under an inert atmosphere, add anhydrous triethylamine, followed by the dropwise addition of the terminal alkyne via syringe.
-
Reaction : Stir the reaction mixture at room temperature. Monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up : Once the reaction is complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon. [10][11]This reaction is instrumental in synthesizing substituted styrenes and cinnamates, which are precursors to a wide range of complex molecules, including combretastatin analogs. [7][12][13][14][15]
The Heck reaction requires a palladium catalyst, which can be generated in situ from a precursor like Pd(OAc)₂. [16]A phosphine ligand, such as PPh₃, is often added to stabilize the active Pd(0) species. A base is necessary to neutralize the HI generated during the catalytic cycle. [10]The choice of base and solvent can influence the regioselectivity and efficiency of the reaction.
Objective: To synthesize an ethyl (E)-3-(2-methoxy-5-(ethoxycarbonyl)phenyl)acrylate derivative.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 1.0 mmol, 306.1 mg | Starting aryl iodide |
| Alkene (e.g., Ethyl acrylate) | 1.5 mmol | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% | Palladium catalyst precursor |
| Triphenylphosphine (PPh₃) | 0.04 mmol, 4 mol% | Ligand to stabilize the catalyst |
| Triethylamine (Et₃N) | 2.0 mmol | Base to neutralize HI |
| N,N-Dimethylformamide (DMF, anhydrous) | 5 mL | Polar aprotic solvent |
| Schlenk tube, magnetic stirrer | - | Reaction vessel for controlled atmosphere |
| Inert atmosphere (Argon or Nitrogen) | - | To prevent catalyst oxidation |
Procedure:
-
Reaction Setup : In a Schlenk tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas three times.
-
Reagent Addition : Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Reaction : Heat the sealed tube to 100 °C in an oil bath with stirring. Monitor the reaction by TLC.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Conclusion
This compound is a strategically valuable and versatile building block for the synthesis of complex organic molecules. Its predisposition to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allows for the efficient and modular construction of diverse molecular scaffolds. The protocols and mechanistic insights provided in this note are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful synthetic tool in their research and development endeavors.
References
- BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
- PubMed. (2015). [Synthesis of new analogues of combretastatin A-4 and the study of their anti-inflammatory activity]. Bioorganicheskaia Khimiia, 41(1), 82–89.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- ResearchGate. (2015). Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity.
- PubMed. (2013). Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. The Journal of Steroid Biochemistry and Molecular Biology, 137, 332–344.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
- BenchChem. (n.d.). Award Winning this compound Equipment [UYJPnCVc].
-
National Center for Biotechnology Information. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzoate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Chem-Impex. (n.d.). Mthis compound.
- Google Patents. (2000). WO2000027853A1 - Hydroboronation process.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]
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Application Notes and Protocols for Heck Coupling Reactions Involving Ethyl 3-iodo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and performing the Heck coupling reaction using Ethyl 3-iodo-4-methoxybenzoate as an aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1][4][5] These notes will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Introduction to the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2][6] This reaction is a versatile and powerful tool for the formation of substituted alkenes.[2][7] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[2][8]
The general transformation involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond.[3][6] The reaction is highly valued for its tolerance of a wide variety of functional groups, making it a robust method in complex molecule synthesis.[4][9]
This compound as a Substrate:
This compound is an excellent substrate for Heck coupling reactions. The presence of an iodine atom provides a highly reactive site for oxidative addition to the palladium catalyst, which is the rate-determining step for many aryl halides.[7] The reactivity of aryl halides in the Heck reaction follows the general trend: I > OTf > Br >> Cl.[7][9] The electron-donating methoxy group and the electron-withdrawing ethyl ester group on the aromatic ring can influence the electronic properties of the substrate and the reactivity of the resulting products.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[7][9]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step, also known as syn-carbopalladation, forms a new carbon-carbon bond.[7][9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[8][9] This step typically proceeds with syn-stereochemistry.[9]
-
Reductive Elimination and Catalyst Regeneration: The active Pd(0) catalyst is regenerated by the reaction of the palladium-hydride species with a base, which neutralizes the generated hydroiodic acid.[10]
Key Reaction Components and Their Roles
Optimizing a Heck reaction requires a careful consideration of each component.
| Component | Examples | Role and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | The active catalyst is Pd(0). Pd(II) precursors are often used and are reduced in situ.[1][9] Catalyst loading is typically low (0.01-5 mol%). |
| Ligands | PPh₃, P(o-tol)₃, BINAP, N-heterocyclic carbenes (NHCs) | Stabilize the Pd(0) species, prevent the formation of inactive palladium black, and influence reactivity and selectivity.[7][11] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, NaOAc | Neutralizes the HX acid produced during the reaction and facilitates the regeneration of the Pd(0) catalyst.[7][10] The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Must be able to dissolve the reactants and catalyst. High-boiling polar aprotic solvents are common.[7][8] The solvent can also play a role in stabilizing the catalytic species.[12] |
| Alkene | Styrene, acrylates, acrylonitriles | Must possess at least one vinylic hydrogen.[1] Electron-deficient alkenes often react more readily. |
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with two representative alkenes: an electron-deficient alkene (n-butyl acrylate) and a styrenic alkene.
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol is a general procedure for the coupling of an aryl iodide with an electron-deficient alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and tri-o-tolylphosphine (0.02-0.10 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv.) to the reaction mixture.
-
Finally, add n-butyl acrylate (1.2-1.5 equiv.) to the flask.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Phosphine-Free Heck Coupling with Styrene
This protocol outlines a greener approach, avoiding the use of phosphine ligands.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equivalents).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add styrene (1.5 mmol, 1.5 equivalents) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium catalyst.- Increase the reaction temperature.- Ensure solvents are anhydrous and reagents are pure. |
| Formation of palladium black | Aggregation of the Pd(0) catalyst | - Increase ligand concentration.- Use a different ligand that provides better stabilization.- Consider Jeffery conditions (addition of a phase-transfer catalyst like TBAB).[8][13] |
| Side product formation | - Isomerization of the alkene- Dimerization of the alkene or aryl halide | - Add a silver or thallium salt to promote reductive elimination.[10]- Adjust the base and/or solvent.- Lower the reaction temperature. |
| Poor regioselectivity | Steric and electronic factors of the alkene | - For styrenes, the choice of a cationic or neutral pathway can influence regioselectivity.[8]- Screen different ligands and solvents. |
Applications in Drug Discovery
The Heck reaction is a valuable tool in drug discovery and development for the synthesis of a wide range of pharmaceutical compounds.[1][5] Its ability to form C-C bonds with high functional group tolerance makes it suitable for late-stage functionalization of complex molecules. Notable examples of drugs synthesized using the Heck reaction include Naproxen (an anti-inflammatory drug) and Singulair (an anti-asthma medication).[2][14] The products derived from the Heck coupling of this compound can serve as key intermediates in the synthesis of various biologically active compounds.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Heck Coupling - NROChemistry. (n.d.). Retrieved January 4, 2026, from [Link]
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Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.). Retrieved January 4, 2026, from [Link]
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Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 4, 2026, from [Link]
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Werner, E. W., & Sigman, M. S. (2008). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 10(16), 3655–3657. [Link]
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Heck cross coupling reaction | PPTX - Slideshare. (2016, November 29). Retrieved January 4, 2026, from [Link]
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Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]
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Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
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Blakemore, D. C., Castro, L., de Boer, T., Goument, B., Jay, D. A., Rzepa, H. S., & White, A. J. P. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 116-141). Royal Society of Chemistry. [Link]
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Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved January 4, 2026, from [Link]
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El-Fattah, M. A. A., & El-Reash, G. M. A. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5579–5591. [Link]
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Jarvis, C. I., St. Denis, J. D., & Giguere, J. R. (2017). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. ACS Catalysis, 7(12), 8563–8568. [Link]
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Beller, M., & Zapf, A. (2000). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 2(26), 4281–4283. [Link]
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Kumar, A., Kumar, A., & Kumar, S. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 6(18), 3299-3304. [Link]
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Robbins, D. W., & Hartwig, J. F. (2011). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 133(40), 15999–16002. [Link]
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Lin, Y., & Doren, D. J. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(23), 5547–5554. [Link]
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Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
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Schmalz, T., Riemer, O., & Beller, M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51381. [Link]
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Application Notes and Protocols for the Synthesis of Biaryls using Ethyl 3-iodo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Ethyl 3-iodo-4-methoxybenzoate
Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their synthesis is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions representing the most powerful and versatile tools for their construction.[4][5] These reactions enable the precise formation of a carbon-carbon bond between two aromatic rings, often with high functional group tolerance and under mild conditions.[2]
This guide focuses on the application of This compound , a versatile and readily available aryl halide, in the synthesis of biaryl compounds. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing ethyl ester, presents an interesting electronic profile that can be strategically exploited in various cross-coupling methodologies. The iodine substituent serves as an excellent leaving group in palladium-catalyzed reactions due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6][7]
Herein, we provide a detailed examination of three seminal palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Stille, and Heck couplings—as applied to this compound. This document is designed to serve as a practical guide for laboratory chemists, offering not only step-by-step protocols but also the underlying mechanistic principles and critical experimental insights to ensure successful and reproducible outcomes.
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biaryl synthesis, celebrated for its mild reaction conditions, broad functional group compatibility, and the low toxicity of its organoboron reagents.[8][9][10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process that begins with the active Pd(0) catalyst.[9][11][12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[13]
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid (or its ester) is transferred to the palladium(II) center, displacing the iodide. The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group.[8][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the cycle.[11][15]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar aryl iodides and provides a robust starting point.[15][16]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture) or 1,4-Dioxane/Water (e.g., 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water).
-
Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >95 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | >85 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Part 2: The Stille Coupling
The Stille reaction offers a powerful alternative for biaryl synthesis, particularly when organoboron compounds are unstable or difficult to prepare. It involves the coupling of an organohalide with an organotin reagent (organostannane).[17][18] While effective, a significant drawback is the toxicity of the tin reagents and byproducts.[17][19]
Mechanistic Overview
The Stille coupling follows a catalytic cycle similar to the Suzuki reaction, differing primarily in the transmetalation partner.[17]
-
Oxidative Addition: Pd(0) adds to this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives or specific ligands.[4]
-
Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of aryl iodides.[18][19]
Materials:
-
This compound
-
Aryltributylstannane or Aryltrimethylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃) (4-8 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.), the palladium precatalyst, and the ligand in the anhydrous solvent (5-10 mL).
-
Reagent Addition: Add the organostannane reagent (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Heat the mixture to 80-110 °C. The use of triphenylarsine as a ligand can sometimes accelerate the reaction.[1]
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture. Dilute with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Tin Removal: The removal of tin byproducts is a critical step. A common method is to wash the organic solution with an aqueous potassium fluoride (KF) solution, which precipitates the tin as insoluble fluorides that can be filtered off.
-
Purification: After concentrating the filtrate, purify the crude product by flash column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | >88 |
| 2 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | DMF | 90 | 10 | >90 |
| 3 | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 16 | >85 |
| 4 | Vinyltributylstannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | THF | 65 | 6 | >92 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Part 3: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[20] It is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanistic Overview
The Heck reaction's catalytic cycle differs from the Suzuki and Stille couplings as it does not involve a transmetalation step with an organometallic reagent.[7][11]
-
Oxidative Addition: The Pd(0) catalyst adds to this compound.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond. This is a syn-addition process.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a hydrido-palladium complex and the substituted alkene product. This step is typically a syn-elimination and determines the stereochemistry of the product (usually trans).
-
Catalyst Regeneration: The base neutralizes the generated H-I, and the Pd(0) catalyst is regenerated via reductive elimination.[11]
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The Strategic Application of Ethyl 3-iodo-4-methoxybenzoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, Ethyl 3-iodo-4-methoxybenzoate has emerged as a cornerstone scaffold, offering a unique combination of functionalities that empower medicinal chemists to explore diverse chemical spaces. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and drug development professionals.
The Versatility of the this compound Scaffold
This compound is an aromatic compound distinguished by three key functional groups: an ethyl ester, a methoxy group, and an iodine atom. This trifecta of functionalities provides a powerful platform for synthetic diversification. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, serving as a handle for amide bond formation or further derivatization. The methoxy group, a common feature in many bioactive molecules, influences the electronic properties of the aromatic ring and can participate in key binding interactions with biological targets.
However, the true synthetic prowess of this molecule lies in the reactivity of the iodo group. The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an exceptional substrate for the construction of complex molecular architectures.[1] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Medicinal Chemistry
The strategic placement of the iodine atom on the this compound ring opens the door to a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance and their ability to forge bonds that are otherwise challenging to create.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[2] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.[1][3]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
A [label="Reaction Setup\n(this compound,\nArylboronic Acid, Base, Pd Catalyst)"]; B [label="Inert Atmosphere\n(Purge with Ar or N2)"]; C [label="Solvent Addition\n(Degassed)"]; D [label="Heating & Stirring\n(e.g., 80-100 °C)"]; E [label="Reaction Monitoring\n(TLC or LC-MS)"]; F [label="Work-up\n(Extraction & Washing)"]; G [label="Purification\n(Column Chromatography)"]; H [label="Final Biaryl Product"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.Detailed Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent/Material | Quantity/Concentration |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.2-1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 equiv |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Anhydrous, degassed |
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4][5] This reaction is particularly useful for synthesizing styrenyl compounds and other substituted alkenes, which can be valuable intermediates in drug synthesis.[6]
Pd0 [label="Pd(0)L2"]; PdII [label="[Ar-Pd(II)-I]L2"]; Alkene_Complex [label="Alkene Complex"]; Insertion_Product [label="[R-CH2-CH(Ar)-Pd(II)-I]L2"]; Hydride_Complex [label="[H-Pd(II)-I]L2"];
Pd0 -> PdII [label="Oxidative Addition\n(Ar-I)"]; PdII -> Alkene_Complex [label="Alkene Coordination"]; Alkene_Complex -> Insertion_Product [label="Migratory Insertion"]; Insertion_Product -> Hydride_Complex [label="β-Hydride Elimination\n(Product Release)"]; Hydride_Complex -> Pd0 [label="Reductive Elimination\n(+ Base-HI)"]; }
Caption: Catalytic cycle of the Mizoroki-Heck reaction.Detailed Protocol for the Heck Reaction:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., Triphenylphosphine, 4 mol%).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Add the alkene (1.2-1.5 equiv) and a base (e.g., triethylamine, 2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[8][9] This motif is a rigid linker that can be used to probe protein binding pockets and is found in a number of bioactive compounds, including some anticancer agents.[10]
Detailed Protocol for the Sonogashira Coupling:
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Establish an inert atmosphere.
-
Add an anhydrous amine solvent such as triethylamine or a mixture of THF and an amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by chromatography.[11]
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction is of immense importance in medicinal chemistry as the aniline and related N-aryl moieties are present in a vast number of pharmaceuticals.[14]
Detailed Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
After cooling, the reaction is quenched with water, extracted, and the product is purified by chromatography.[15]
Case Study: Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[11] The synthesis of analogues of combretastatin A-4 is an active area of research in medicinal chemistry. The 3-iodo-4-methoxybenzoyl scaffold, as present in this compound, is a valuable starting point for the synthesis of such analogues.
While a direct synthesis starting from the ethyl ester is not widely published, a plausible route involves the Suzuki-Miyaura coupling of this compound with a suitably substituted boronic acid to construct the characteristic stilbene-like core of combretastatin analogues.[16] The resulting biaryl compound can then be further elaborated to introduce the desired functionalities.
Start [label="this compound", fillcolor="#FBBC05"]; Boronic_Acid [label="Substituted Arylboronic Acid", fillcolor="#EA4335"]; Suzuki [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Biaryl Intermediate", fillcolor="#34A853"]; Elaboration [label="Further\nElaboration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Combretastatin A-4 Analogue", fillcolor="#FBBC05"];
Start -> Suzuki; Boronic_Acid -> Suzuki; Suzuki -> Intermediate; Intermediate -> Elaboration; Elaboration -> Final_Product; }
Caption: Plausible synthetic route to Combretastatin A-4 analogues.Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the reactivity of the iodo group in a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse and complex molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug development programs.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
PMC. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Online] Available at: [Link]
-
ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Online] Available at: [Link]
-
ResearchGate. (2022). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Online] Available at: [Link]
-
Semantic Scholar. (1992). Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity. [Online] Available at: [Link]
-
Wiley Online Library. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. [Online] Available at: [Link]
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ResearchGate. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. [Online] Available at: [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Online] Available at: [Link]
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RSC Publishing. (2018). C2/C3 alkynylation of l-ascorbic acid by Sonogashira coupling and efficient access to some potent and highly selective novel anticancer agents. [Online] Available at: [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Online] Available at: [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Online] Available at: [Link]
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PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Online] Available at: [Link]
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Semantic Scholar. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut. [Online] Available at: [Link]
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NIH. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. [Online] Available at: [Link]
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J-GLOBAL. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.. [Online] Available at: [Link]
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PubMed. (n.d.). The molecular basis for the inhibition of phosphodiesterase-4D by three natural resveratrol analogs. Isolation, molecular docking, molecular dynamics simulations, binding free energy, and bioassay. [Online] Available at: [Link]
- Google Patents. (n.d.). WO2008035316A3 - Phosphodiesterase inhibitors.
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NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Online] Available at: [Link]
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ChemSynthesis. (2025). ethyl 4-methoxybenzoate - 94-30-4, C10H12O3, density, melting point, boiling point, structural formula, synthesis. [Online] Available at: [Link]
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PubMed. (n.d.). Structural basis for the design of selective phosphodiesterase 4B inhibitors. [Online] Available at: [Link]
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PMC. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Online] Available at: [Link]
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PubMed. (n.d.). The Molecular Biology of Phosphodiesterase 4 Enzymes as Pharmacological Targets: An Interplay of Isoforms, Conformational States, and Inhibitors. [Online] Available at: [Link]
-
PubMed. (n.d.). Natural phosphodiesterase-4 inhibitors from the leaf skin of Aloe barbadensis Miller. [Online] Available at: [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Online] Available at: [Link]
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Application Note: High-Purity Isolation of Ethyl 3-iodo-4-methoxybenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-iodo-4-methoxybenzoate, a key intermediate in pharmaceutical and materials science synthesis. The methodology emphasizes the use of normal-phase flash column chromatography, a robust technique for efficiently separating the target compound from reaction byproducts and unreacted starting materials. We will delve into the principles of the separation, systematic method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to the flash chromatography process, supplemented with expert insights and troubleshooting advice to ensure a high-yield, high-purity outcome.
Introduction and Scientific Principle
This compound is a versatile aromatic building block whose utility in cross-coupling reactions and as a precursor for complex molecular scaffolds is critically dependent on its purity. Impurities can lead to side reactions, lower yields, and complicate downstream characterization.
The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation mechanism is based on the differential adsorption and desorption of compounds from the silica surface based on their polarity.[1] this compound, with its polar ester and methoxy functional groups, exhibits moderate polarity, allowing it to be selectively retained on the silica gel relative to less polar impurities, while being eluted before more polar contaminants by a carefully optimized solvent system.
Safety and Handling
Prior to beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: May be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[2]
-
Solvents (Hexane, Ethyl Acetate): These solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant nitrile gloves.[3]
All handling of dry silica gel should be done carefully to avoid inhalation of fine particles.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Flash Chromatography System | Crude this compound |
| Glass column (appropriate size) | Silica Gel (Flash grade, 230-400 mesh) |
| Fraction collector | n-Hexane (HPLC Grade) |
| TLC plates (silica gel 60 F₂₅₄) | Ethyl Acetate (HPLC Grade) |
| TLC development chamber | Dichloromethane (DCM, for sample loading) |
| UV lamp (254 nm) | Celite or additional silica gel (for dry loading) |
| Rotary evaporator | Glass wool |
| Round-bottom flasks, beakers | Sand (acid-washed) |
| Pasteur pipettes and bulbs | TLC stain (e.g., potassium permanganate) |
Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is an indispensable tool for rapidly determining the optimal mobile phase composition for column chromatography. The goal is to achieve a retention factor (Rf) of 0.25 - 0.4 for the target compound, which provides the best balance between separation efficiency and run time on a column.[4]
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Solvent System Evaluation: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate. Good starting points for moderately polar compounds include 10-50% ethyl acetate in hexane.[5] Test systems such as 9:1, 5:1, and 4:1 (Hexane:Ethyl Acetate).
-
Development: Place the spotted TLC plate in a development chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots. Further visualization can be achieved using a potassium permanganate stain.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimization: Select the solvent system that provides the best separation between the product spot (target Rf ≈ 0.3) and its nearest impurities. For this specific compound, a system of 15-20% Ethyl Acetate in Hexane is often a successful starting point.[6]
Protocol Part 2: Flash Column Chromatography Purification
This protocol assumes a standard glass column setup. Parameters can be adapted for automated flash systems. A silica gel to crude product weight ratio of at least 30:1 is recommended for good separation.[7]
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Column Protocol:
-
Column Packing:
-
Insert a small plug of glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (from TLC development).[8]
-
Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The column should never be allowed to run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the weight of the crude product in silica gel or Celite to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[8]
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting the eluent in numbered test tubes or vials using a fraction collector.
-
Maintain a constant level of solvent at the top of the column to prevent the bed from drying out and cracking.
-
-
Analysis and Isolation:
-
Monitor the separation by spotting alternating fractions onto a TLC plate.
-
Develop the TLC plate using the same eluent system.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[9]
-
Data Summary
| Parameter | Recommended Value / Observation |
| TLC Conditions | |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 8:2 Hexane:Ethyl Acetate |
| Target Compound Rf | ~0.35 |
| Column Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica:Crude Ratio (w/w) | >30:1 |
| Eluent | 8:2 Hexane:Ethyl Acetate (Isocratic) |
| Sample Loading | Dry Loading |
| Expected Outcome | |
| Purity (by ¹H NMR) | >98% |
| Physical Appearance | White to off-white solid or oil |
Expert Insights & Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Co-elution | - Incorrect Mobile Phase: Eluent is too polar, causing compounds to move too quickly. - Column Overloading: Too much sample for the amount of silica.[7] | - Decrease the eluent polarity (increase hexane %). - Ensure the silica-to-crude ratio is at least 30:1. - Ensure the sample is loaded in a tight, concentrated band. |
| Product is not Eluting | - Eluent is not Polar Enough: The compound has a strong affinity for the silica gel. | - Gradually increase the polarity of the mobile phase (increase ethyl acetate %). A step gradient can be employed. |
| Peak Tailing / Streaking | - Sample Overload: Too concentrated. - Secondary Interactions: The compound may be interacting with acidic silanol groups on the silica surface.[10] | - Decrease the amount of sample loaded. - Ensure the sample is fully dissolved in the loading solvent. - For particularly stubborn tailing, adding a very small amount (~0.1%) of a modifier like triethylamine can sometimes help. |
| Cracked or Channeling Silica Bed | - Column Ran Dry: Air entered the silica bed. - Poor Packing: The silica slurry was not homogeneous. | - This is often unrecoverable; the column must be repacked. - Always maintain the solvent level above the silica bed. Ensure the slurry is well-mixed and allowed to settle evenly during packing.[10] |
References
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King Group. Successful Flash Chromatography. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025-08-12). Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
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Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
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Biotage. How should normal-phase gradient solvents be chosen? (2023-01-24). Available from: [Link]
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Restek. Troubleshooting Guide. Available from: [Link]
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Angene Chemical. Safety Data Sheet. (2025-02-11). Available from: [Link]
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The Royal Society of Chemistry. Supporting Information For. Available from: [Link]
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Phenomenex. Troubleshooting Guide. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for. Available from: [Link]
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HALO Columns. LC Chromatography Troubleshooting Guide. (2023-11-03). Available from: [Link]
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Phenomenex. GC Column Troubleshooting Guide. (2025-08-26). Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Hawach - SPE Cartridge. Knowledge About Normal Phase Solid Phase Extraction. (2023-09-05). Available from: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]
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Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
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- 10. lcms.cz [lcms.cz]
Application Notes & Protocols for Nucleophilic Substitution Reactions with Ethyl 3-iodo-4-methoxybenzoate
Introduction: The Strategic Value of Ethyl 3-iodo-4-methoxybenzoate in Synthesis
This compound is a highly versatile aromatic building block pivotal in the fields of pharmaceutical development, agrochemicals, and material science. Its structure is strategically functionalized for a diverse range of chemical transformations. The molecule features an aryl iodide, which is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. It also contains an electron-donating methoxy group and an electron-withdrawing ethyl ester group, which modulate the electronic properties of the aromatic ring and provide handles for further derivatization.
This guide provides an in-depth exploration of the primary nucleophilic substitution pathways involving this substrate. While classical Nucleophilic Aromatic Substitution (SNAr) is mechanistically important, the true synthetic power of this compound is unlocked through modern transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with exceptional functional group tolerance. We will detail the mechanistic underpinnings and provide field-tested protocols for key transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Ullmann condensation.
Synthesis of the Core Substrate: this compound
The reliable synthesis of the starting material is paramount. A common and efficient method involves the direct iodination of the commercially available precursor, ethyl 4-methoxybenzoate.
Protocol 1: Electrophilic Iodination
This protocol describes the iodination of ethyl 4-methoxybenzoate using iodine and an oxidizing agent.
Materials:
-
Ethyl 4-methoxybenzoate
-
Iodine (I₂)
-
Di-tert-butyl peroxide or similar oxidizing agent
-
Dichloromethane (DCM) or a comparable solvent
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-methoxybenzoate (1.0 equiv.) in the chosen solvent.
-
Add iodine (1.0-1.2 equiv.) to the solution.
-
Slowly add the oxidizing agent (e.g., di-tert-butyl peroxide, 1.5 equiv.) to the mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding an aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Part 1: Classical Nucleophilic Aromatic Substitution (SNAr)
The classical SNAr reaction proceeds via an addition-elimination mechanism, which requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[1][2] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
For this compound, the ester group is a moderate EWG, but the methoxy group is electron-donating. This electronic profile makes the substrate relatively unreactive towards the classical SNAr pathway under standard conditions. For a reaction to occur, harsh conditions (high temperatures and pressures) and a very strong nucleophile are typically required.[2]
Caption: The two-step addition-elimination mechanism of SNAr.
Part 2: Transition-Metal-Catalyzed Cross-Coupling Reactions
The most effective and widely used methods for nucleophilic substitution on this compound involve transition-metal catalysis. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.
A. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[3] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[3] For aryl iodides, this transformation is often highly efficient.[4]
Catalytic Cycle Overview: The reaction proceeds through a well-established catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[5]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Leveraging Ethyl 3-iodo-4-methoxybenzoate as a Strategic Intermediate in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Strategic Importance of Ethyl 3-iodo-4-methoxybenzoate
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound (CAS: 207115-38-6) has emerged as a highly valuable and versatile building block, particularly in the development of anti-inflammatory drug candidates.[1][2] Its utility stems from a combination of structural features: a stable benzoate core, an electron-donating methoxy group, and a reactive iodo-substituent. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][2]
This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols and field-proven insights into the application of this compound for the synthesis of potent anti-inflammatory agents, with a focus on targeting the Cyclooxygenase-2 (COX-2) enzyme.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 207115-38-6[3][4] |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 322.10 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
Scientific Rationale: Targeting COX-2 in Inflammation
Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins play a central role. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and responsible for homeostatic functions, and COX-2, which is inducible at sites of inflammation.[5][6] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) arises from the inhibition of these enzymes. However, non-selective inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal toxicity.[6]
Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug design.[7][8] Many potent and selective COX-2 inhibitors are diaryl heterocyclic compounds, which possess a specific three-dimensional structure that allows them to bind to a unique side pocket present in the active site of the COX-2 enzyme but not in COX-1.[5][6] this compound is an ideal precursor for constructing these diaryl scaffolds through modern cross-coupling chemistry.
Caption: COX-1 vs. COX-2 active site and inhibitor binding.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are foundational for building the molecular complexity required for potent and selective anti-inflammatory drugs.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11] It is exceptionally useful for creating biaryl structures, which are central to many COX-2 inhibitors.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).[12]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[12][13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[9]
Typical Suzuki-Miyaura Reaction Parameters:
| Component | Example | Role | Causality/Insight |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Active Catalyst Precursor | Forms the active Pd(0) species required for oxidative addition. |
| Ligand | XPhos, SPhos | Stabilizes Pd(0), facilitates reductive elimination | Bulky, electron-rich phosphine ligands accelerate the catalytic cycle, especially for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid | The base forms a boronate complex, which is more nucleophilic and facilitates transmetalation to the palladium center.[13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reagents | A biphasic system like dioxane/water is often effective for dissolving both organic and inorganic reagents.[13] |
Protocol 2: Sonogashira C-C Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures.[14] These structures can be valuable intermediates themselves or part of the final pharmacophore.
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1 mol%).[15]
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[16]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.[15]
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Trustworthiness Note: A common side reaction in Sonogashira coupling is the homo-coupling of the terminal alkyne (Glaser coupling).[15][16] This is primarily caused by the presence of oxygen. To mitigate this, ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere.[15] Using copper-free conditions is an alternative strategy to completely avoid this side reaction.[15]
Protocol 3: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, essential for synthesizing aryl amines that can be key components of anti-inflammatory drugs.[17][18]
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), the ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography.
Expertise Note: The ester functional group in this compound is susceptible to hydrolysis under strongly basic conditions. Therefore, the use of strong alkoxide bases like sodium t-butoxide (NaOtBu) should be avoided. Milder inorganic bases such as Cs₂CO₃ or K₃PO₄ are the preferred choice to preserve the ester moiety.[19]
Application Example: Synthetic Pathway to a Diaryl Isoxazole COX-2 Inhibitor Scaffold
This section illustrates how the previously described protocols can be integrated into a multi-step synthesis to generate a diaryl isoxazole, a scaffold found in several anti-inflammatory agents.[1][20][21]
Caption: Multi-step synthesis of a diaryl isoxazole scaffold.
-
Step 1 (Sonogashira Coupling): this compound is coupled with a suitable terminal alkyne (e.g., phenylacetylene) using the Sonogashira protocol to yield an ethyl 3-(phenylethynyl)-4-methoxybenzoate intermediate.
-
Step 2 (Cyclocondensation): The resulting arylalkyne is then treated with hydroxylamine hydrochloride in the presence of a base. This cyclocondensation reaction forms the central isoxazole ring.[21]
-
Step 3 (Modification/Further Coupling): The resulting isoxazole-benzoate can be further functionalized. For instance, if the coupled alkyne in Step 1 contained a halide, a subsequent Suzuki coupling could be performed at that position to introduce a second, different aryl group, thus completing the diaryl heterocyclic scaffold characteristic of many COX-2 inhibitors.
Conclusion
This compound is a powerful and economically viable intermediate for the synthesis of advanced drug candidates, particularly in the anti-inflammatory field. Its utility is maximized through the strategic application of palladium-catalyzed cross-coupling reactions, which allow for the modular and efficient construction of complex diaryl and aryl amine structures. The protocols and insights provided herein offer a robust framework for researchers to leverage this key building block in the rational design and development of next-generation selective COX-2 inhibitors.
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PMC. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]
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SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents. [Link]
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MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
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PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
PubMed. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
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Application Note & Protocol: Synthesis of Ethyl 3-iodo-4-methoxybenzoate via Fischer-Speier Esterification
Abstract
This document provides a comprehensive experimental protocol for the synthesis of ethyl 3-iodo-4-methoxybenzoate, a valuable intermediate in pharmaceutical research and organic synthesis.[1] The procedure is based on the robust and widely applicable Fischer-Speier esterification method, which involves the acid-catalyzed reaction between 3-iodo-4-methoxybenzoic acid and an alcohol.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedural details, purification techniques, and methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Principles
3-Iodo-4-methoxybenzoic acid is an aromatic carboxylic acid featuring electron-donating (methoxy) and electron-withdrawing (iodo, carboxyl) groups. This substitution pattern makes it a versatile building block for creating more complex molecules, particularly in the development of novel therapeutic agents.[1] The conversion of its carboxylic acid moiety into an ester, such as this compound, is a common and critical transformation. Esterification modifies the parent molecule's polarity, lipophilicity, and metabolic stability, which can be crucial for modulating the pharmacokinetic properties of a potential drug candidate.
The protocol herein employs the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The reaction achieves equilibrium between the carboxylic acid and alcohol reactants and the ester and water products.
Mechanism of Fischer-Speier Esterification:
The reaction proceeds through a multi-step mechanism, where each step is reversible:[5][6]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[2]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[7]
To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle, primarily by using a large excess of the alcohol reactant, which also conveniently serves as the solvent.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Iodo-4-methoxybenzoic acid | ≥ 98% | e.g., Biosynth | Starting material. Beige solid.[1] |
| Ethanol (EtOH), Anhydrous | ACS Grade, ≥99.5% | Standard Supplier | Used as reactant and solvent. |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade, 95-98% | Standard Supplier | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Standard Supplier | For aqueous work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Experimental Workflow Diagram
Caption: General workflow for the Fischer esterification.
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methoxybenzoic acid (e.g., 2.78 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous ethanol (40 mL). The large excess serves as both reactant and solvent, driving the reaction equilibrium forward.[4]
-
Place the flask in an ice-water bath to cool the solution.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.54 mL, ~1.0 g, 10.0 mmol, 0.1 eq) dropwise using a glass pipette. Causality: The addition of strong acid to alcohol is highly exothermic; cooling prevents overheating and potential side reactions. Sulfuric acid acts as the catalyst.[2][5]
4.2 Reaction and Monitoring
-
Remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is ~78 °C) using a heating mantle.
-
Allow the reaction to proceed for 6-12 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Mobile Phase: A mixture like 4:1 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting material (a carboxylic acid) will likely have a different Rf value than the less polar ester product. The reaction is complete when the starting material spot is no longer visible.
-
4.3 Work-up and Extraction
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL). Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 3-iodo-4-methoxybenzoic acid by converting it to its water-soluble sodium salt.
-
Brine (1 x 30 mL). Causality: This wash removes residual water from the organic layer and helps to break any emulsions.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which will likely be an off-white or pale yellow solid/oil.
4.4 Purification The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with a solvent gradient, starting with pure hexanes and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound. A similar procedure is used for the purification of the methyl ester analog.[8]
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Data for Ethyl 4-iodo-3-methoxybenzoate (Analogous Compound)[9] |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.09 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic peaks for ethyl group (triplet and quartet), methoxy group (singlet), and aromatic protons. |
| ¹³C NMR | Expect peaks for carbonyl carbon (~165 ppm), aromatic carbons, methoxy carbon, and ethyl group carbons. |
| Mass Spec (MS) | [M+H]⁺ or other appropriate adducts confirming the molecular weight. |
Note: The data provided is for a closely related isomer or is predictive. Actual characterization data should be acquired for the synthesized compound. For comparison, the related mthis compound shows characteristic ¹H NMR peaks at δ 8.45, 8.02, 6.83 (aromatic), 3.94 (methoxy), and 3.89 (ester methyl).[8]
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Iodo-4-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[10]
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme caution and add it slowly to other solutions to dissipate heat.
-
Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Leah4sci. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. [Link]
-
PubChem. (n.d.). 4-Iodo-3-methoxybenzoic acid. [Link]
-
Chem-Impex. (n.d.). 3-Iodo-4-methoxybenzoic acid. [Link]
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Chemguide. (n.d.). mechanism for the esterification reaction. [Link]
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-
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-
PMC - NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
-
ChemBK. (2024). 54435-09-5. [Link]
-
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-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4-methoxybenzoic acid (CAS 645-08-9). [Link]
-
PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]
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Application Notes and Protocols for the Strategic Use of Ethyl 3-iodo-4-methoxybenzoate in the Synthesis of Complex Organic Molecules
Introduction: The Strategic Value of Ethyl 3-iodo-4-methoxybenzoate
In the landscape of medicinal chemistry and materials science, the precise assembly of molecular architecture is paramount. This compound emerges as a highly versatile and strategically valuable building block for this purpose. Its structure is elegantly functionalized for participation in a host of powerful cross-coupling reactions. The presence of an iodine atom at the C3 position provides a reactive handle for palladium- and copper-catalyzed transformations, a reactivity advantage over less reactive bromides or chlorides.[1][2] The electron-donating methoxy group at C4 and the electron-withdrawing ethyl ester at C1 create a unique electronic environment that can be exploited to modulate reactivity and influence the properties of the resulting complex molecules.
This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this compound in key synthetic transformations. The methodologies detailed herein are designed to be robust and self-validating, with a focus on the underlying principles that govern reaction outcomes.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is the foundation of any successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 207115-38-6 |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.10 g/mol |
| Appearance | Typically a white to off-white solid |
While a specific experimental spectrum for the ethyl ester is not publicly available, the spectroscopic data for its close analog, Mthis compound, provides an excellent reference for characterization.[3]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Based on data for Mthis compound[3] and standard ethyl ester shifts.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H-5 | ~6.85 | d | ~8.6 |
| H-2 | ~8.48 | d | ~2.1 | |
| H-6 | ~8.04 | dd | ~8.6, 2.1 | |
| O-CH₂-CH₃ | ~4.38 | q | ~7.1 | |
| O-CH₃ | ~3.95 | s | - | |
| O-CH₂-CH₃ | ~1.40 | t | ~7.1 | |
| ¹³C NMR | C=O | ~165.5 | s | - |
| C-4 (C-OCH₃) | ~161.9 | s | - | |
| C-2 (Ar-H) | ~141.3 | s | - | |
| C-6 (Ar-H) | ~132.0 | s | - | |
| C-1 (C-COOEt) | ~124.6 | s | - | |
| C-5 (Ar-H) | ~110.3 | s | - | |
| C-3 (C-I) | ~85.6 | s | - | |
| O-CH₂-CH₃ | ~61.0 | s | - | |
| O-CH₃ | ~56.9 | s | - | |
| O-CH₂-CH₃ | ~14.4 | s | - |
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[4][5] Using this compound, this reaction provides a direct route to substituted biphenyls and heterobiaryls, which are privileged structures in numerous pharmacologically active compounds.
Mechanistic Considerations and Rationale
The reaction proceeds via a well-established palladium-catalyzed cycle. The high reactivity of the Carbon-Iodine bond in this compound ensures efficient oxidative addition to the Pd(0) catalyst, often the rate-determining step.[4] The choice of base is critical; it activates the boronic acid partner, forming a more nucleophilic boronate species, which then undergoes transmetalation with the arylpalladium(II) complex.[5] The electron-donating methoxy group can subtly increase electron density on the ring, potentially accelerating the final reductive elimination step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of Ethyl 4-methoxy-3-phenylbenzoate
This protocol is adapted from established procedures for similar aryl iodides and provides a robust starting point for optimization.[6][7]
Materials:
-
This compound (1.0 equiv., e.g., 306 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv., e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, e.g., 34.7 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv., e.g., 276 mg, 2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final biaryl product.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8][9] This reaction is instrumental in synthesizing arylalkynes, which are key components in pharmaceuticals, conjugated polymers, and molecular electronics.
Mechanistic Considerations and Rationale
The reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). A copper(I) co-catalyst is crucial for activating the alkyne.[10] It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is faster than the direct reaction with the alkyne itself. The amine base (e.g., triethylamine) serves both to neutralize the HX byproduct and as a solvent. Copper-free protocols exist but often require stronger bases or different ligands to facilitate the key transmetalation step.[11]
Figure 2: General workflow for a Sonogashira coupling experiment.
Protocol 2: Synthesis of Ethyl 4-methoxy-3-(phenylethynyl)benzoate
This protocol is based on well-established conditions for the Sonogashira coupling of aryl iodides.[9][12]
Materials:
-
This compound (1.0 equiv., e.g., 306 mg, 1.0 mmol)
-
Phenylacetylene (1.1 equiv., e.g., 112 mg, 1.1 mmol, ~121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, e.g., 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (4 mol%, e.g., 7.6 mg, 0.04 mmol)
-
Triethylamine (Et₃N) (3.0 equiv., e.g., 303 mg, 3.0 mmol, ~418 µL)
-
Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor for completion using TLC (typically 1-6 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Isolation: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 4-methoxy-3-(phenylethynyl)benzoate.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[13][14] This reaction is of immense importance in pharmaceuticals, where the arylamine motif is ubiquitous.
Mechanistic Considerations and Rationale
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex. A key step is the subsequent coordination of the amine and its deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex.[14][15] Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or BINAP) are often required to promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[13][16]
Table 3: Common Catalysts and Bases for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Typical Solvent | Notes |
| Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Highly active system for a broad range of amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Effective for primary and secondary amines.[13] |
Protocol 3: Synthesis of Ethyl 3-(phenylamino)-4-methoxybenzoate
This protocol uses a modern, highly active catalyst system suitable for the amination of aryl iodides.[16]
Materials:
-
This compound (1.0 equiv., e.g., 306 mg, 1.0 mmol)
-
Aniline (1.2 equiv., e.g., 112 mg, 1.2 mmol, ~109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol% Pd, e.g., 13.7 mg, 0.015 mmol)
-
XPhos (3.0 mol%, e.g., 14.3 mg, 0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv., e.g., 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add this compound, followed by anhydrous toluene and aniline.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir vigorously for 8-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired arylamine product.
IV. Heck Reaction: Vinylation of the Aryl Core
The Mizoroki-Heck reaction provides a powerful means of forming C-C bonds by coupling aryl halides with alkenes.[17][18] This allows for the introduction of vinyl groups, which can serve as handles for further functionalization or as key structural elements in conjugated systems.
Mechanistic Considerations and Rationale
The Heck reaction cycle begins with the oxidative addition of this compound to a Pd(0) catalyst. The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the palladium-aryl bond. The final product is formed via a β-hydride elimination step, which regenerates a palladium-hydride species. A base is required to neutralize the HI generated and regenerate the active Pd(0) catalyst.[19] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.
Figure 3: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 4: Synthesis of Ethyl (E)-3-(2-methoxy-5-(ethoxycarbonyl)phenyl)acrylate
This protocol details the coupling of this compound with ethyl acrylate, a common and reliable transformation.[19][20]
Materials:
-
This compound (1.0 equiv., e.g., 306 mg, 1.0 mmol)
-
Ethyl acrylate (1.5 equiv., e.g., 150 mg, 1.5 mmol, ~163 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%, e.g., 4.5 mg, 0.02 mmol)
-
Triethylamine (Et₃N) (2.0 equiv., e.g., 202 mg, 2.0 mmol, ~278 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound and Pd(OAc)₂.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 4-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted acrylate.
Safety and Handling
Good laboratory practice is essential when working with the compounds described.
-
Aryl Iodides: Aryl iodides are generally stable but should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.[1]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle it exclusively in a glovebox or under an inert atmosphere. Triethylamine is volatile and has a strong odor; handle it in a fume hood.
-
Solvents: Toluene, Dioxane, and DMF are flammable and have associated reproductive and organ toxicity. Use in a well-ventilated fume hood and take precautions to avoid ignition sources.
-
Risk Assessment: Always perform a thorough risk assessment before beginning any chemical synthesis. Consult the Safety Data Sheet (SDS) for each reagent used.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, Q., et al. (2015). Palladium catalyzed ortho-C–H-benzoxylation of 2-arylpyridines using iodobenzene dibenzoates. ResearchGate. Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. DOI:10.1039/D2SC05455H. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Zhang, Q., et al. (2015). Palladium catalyzed ortho-C−H-benzoxylation of 2-arylpyridines using iodobenzene dibenzoates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Daugulis, O., et al. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Retrieved from [Link]
-
Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
Fiveable. (n.d.). Aryl Iodides Definition. Retrieved from [Link]
-
ResearchGate. (2025). Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
National Institutes of Health. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PMC. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4542233A - Process for preparing biaryl compounds via coupling of an arylamine with an arene.
-
ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Electrochemical synthesis of cyclic biaryl λ 3 -bromanes from 2,2'-dibromobiphenyls. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-iodo-4-methoxybenzoate Synthesis
Answering your questions about optimizing the synthesis of Ethyl 3-iodo-4-methoxybenzoate is our priority. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific electrophilic aromatic substitution.
This technical guide is structured to address the most pressing issues researchers face, from persistently low yields to challenges in product purification. We will delve into the underlying chemical principles to empower you to make informed decisions for optimizing your reaction.
Core Synthesis Pathway: Electrophilic Iodination
The most common and direct route to this compound is the electrophilic aromatic iodination of Ethyl 4-methoxybenzoate. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the ethyl ester (-COOEt) is a meta-directing deactivator. The directing effects combine to favor iodination at the position ortho to the methoxy group (C3), which is also meta to the ester group.
However, the deactivating nature of the ester group makes the aromatic ring less nucleophilic, presenting a significant challenge compared to highly activated substrates like anisole.[1][2] This reaction, therefore, requires a sufficiently powerful electrophilic iodine source and carefully optimized conditions to achieve high yield and selectivity.
Troubleshooting Guides: From Diagnosis to Solution
Problem 1: Persistently Low or No Product Yield
This is the most frequently reported issue. A low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's diagnose the potential causes systematically.
Q: I've set up my reaction, but after the recommended time, TLC analysis shows mostly unreacted starting material. What's going wrong?
A: This issue points to insufficient reactivity of the electrophile or non-optimal reaction conditions for your specific substrate.
The ethyl 4-methoxybenzoate substrate is considered electron-deficient or "deactivated" due to the electron-withdrawing nature of the ester group, making it less reactive towards electrophilic attack.[1] Unlike highly reactive substrates like phenols, forcing conditions or a more potent iodinating system may be necessary.[1]
Below is a DOT script generating a workflow to diagnose and solve low-yield issues.
Caption: Systematic workflow for troubleshooting low reaction yield.
-
Evaluate Your Iodinating System: For deactivated arenes, molecular iodine (I₂) alone is generally unreactive.[3] An oxidizing agent is required to generate a more powerful electrophile, such as the iodine cation (I⁺).[3][4]
-
Option A: Iodine with an Oxidant: A common and effective system is the combination of molecular iodine (I₂) and iodic acid (HIO₃).[5] This mixture generates the active iodinating species in situ. Other oxidants like hydrogen peroxide can also be used, often in the presence of a strong acid.[6]
-
Option B: N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. Its reactivity is significantly enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[6][7] This system is often preferred for its ease of handling and high yields under mild conditions.[6]
-
Option C: Iodine Monochloride (ICl): ICl is a potent iodinating agent. However, it is highly sensitive to moisture, which can cause it to hydrolyze and lose effectiveness.[1] If using ICl, ensure you are using a fresh bottle and handling it under anhydrous conditions.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: While many iodinations on activated substrates are run at room temperature or below to control selectivity, deactivated substrates often require heating to proceed at a reasonable rate.[1] Try incrementally increasing the reaction temperature (e.g., to 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can influence reactivity. Acetic acid is a common solvent for these types of reactions. For the NIS/TFA system, acetonitrile or dichloromethane are often used.[2][7]
-
-
Verify Reagent Quality:
-
Starting Material: Confirm the purity of your Ethyl 4-methoxybenzoate via NMR or melting point.
-
Iodinating Agent: As mentioned, agents like ICl are moisture-sensitive.[1] If you suspect your reagent has degraded, using a fresh bottle is the best course of action.
-
Problem 2: Significant Formation of Side Products (Low Selectivity)
Q: My reaction works, but I'm getting a significant amount of a second, less polar spot on my TLC plate, which I suspect is a di-iodinated product. How can I improve selectivity for the desired mono-iodinated compound?
A: The formation of di-iodinated products occurs when the mono-iodinated product is still sufficiently reactive to undergo a second iodination under the reaction conditions. Controlling stoichiometry and reaction parameters is critical.
-
Control Stoichiometry: Carefully control the molar ratio of your iodinating agent to the substrate. Using a 1:1 or a slight excess (1.0-1.1 equivalents) of the iodinating agent will favor mono-iodination.[1] Avoid using a large excess of the iodine source.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate. This can significantly improve the selectivity for the mono-iodinated product by disfavoring the second, more difficult iodination step.[1] If you had to increase the temperature to get the reaction to proceed, you may need to find a balance between reaction rate and selectivity.
-
Slow Addition of Reagent: Instead of adding the iodinating agent all at once, add it dropwise as a solution over a period of time. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of over-iodination.
| Iodinating System | Typical Solvent | Temperature | Key Advantages | Common Issues & Mitigation |
| I₂ / HIO₃ | Acetic Acid, PEG-H₂O[5] | Room Temp to 60°C | Inexpensive, powerful oxidant system. | Can be aggressive; Mitigate by controlling temperature and stoichiometry. |
| NIS / cat. TFA | Acetonitrile, DCM[6][7] | Room Temperature | Mild conditions, high yields, easy to handle.[6] | Less reactive for very deactivated systems; Mitigate by slightly increasing temperature or reaction time. |
| Iodine Monochloride (ICl) | DCM, Acetic Acid | 0°C to Room Temp | Highly reactive, fast reactions. | Moisture sensitive[1], can lead to over-iodination; Mitigate by using fresh reagent, anhydrous conditions, and low temperatures. |
Problem 3: Difficulties During Workup and Purification
Q: My reaction is complete, but the crude product is a dark, oily solid, and I'm struggling to purify it by recrystallization. What are the best practices for workup and purification?
A: A proper workup is essential for removing unreacted reagents and inorganic byproducts, which will facilitate purification. Column chromatography is often necessary for this compound.
Caption: Recommended workflow for workup and purification.
-
Quench Excess Iodine: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][7] The thiosulfate will reduce any remaining I₂ to colorless iodide (I⁻), which is water-soluble.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (3 x volume).[8]
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Purification:
-
Column Chromatography: This is the most reliable method for obtaining a high-purity product. Use silica gel with a solvent system like petroleum ether/ethyl acetate.[4][9] Start with a low polarity eluent and gradually increase the polarity to elute your product.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be effective. The related methyl ester has been recrystallized from petroleum ether.[8] Ethanol is another common solvent to try.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of this reaction? The reaction is highly regioselective for the C3 position (ortho to the methoxy group). The strong activating and ortho-para directing effect of the methoxy group dominates over the deactivating, meta-directing ester group.
Q2: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between your starting material and the product (e.g., 4:1 Hexane:Ethyl Acetate). The product, being more polar and larger, should have a slightly lower Rf value than the starting material. Visualize the spots under a UV lamp.
Q3: What are the primary safety concerns? Iodine and its derivatives can cause chemical burns and are toxic if ingested. Reagents like ICl are corrosive and moisture-sensitive.[1] Strong acids like TFA are also corrosive. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a different starting material? Yes, an alternative route involves the etherification of Ethyl 3-iodo-4-hydroxybenzoate.[10] However, this requires an additional synthetic step. The direct iodination of Ethyl 4-methoxybenzoate is generally more atom-economical if good yields can be achieved.
References
-
JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Tang, R. J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]
-
Gennaro, A., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health. Retrieved from [Link]
-
Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). I2/HIO3 in PEG-H2O: An Eloquent System for Direct Iodination of Activated Arenes. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 4. rsc.org [rsc.org]
- 5. sciensage.info [sciensage.info]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Iodination of Ethyl 4-Methoxybenzoate
Welcome to the technical support center for the iodination of ethyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My iodination reaction is sluggish or shows low conversion. Why is this happening and how can I drive it to completion?
Answer: This is a common issue rooted in the inherent reactivity of iodine. Unlike chlorination or bromination, the direct iodination of aromatic rings with molecular iodine (I₂) is an endothermic and reversible process.[1] The hydrogen iodide (HI) generated as a byproduct is a strong reducing agent that can react with the iodinated product, reverting it to the starting material and I₂.[1]
To achieve high conversion, you must use an iodinating system that either generates a more potent electrophilic iodine species (often denoted as "I⁺") or removes the HI byproduct as it forms.
Causality & Solution:
-
Insufficient Electrophilicity: Molecular iodine itself is not a strong electrophile. Its reactivity must be enhanced.
-
Oxidative Activation: The most common strategy is to add an oxidizing agent. Agents like nitric acid, iodic acid (HIO₃), or even hydrogen peroxide in the presence of an acid catalyst will oxidize the iodide formed back to iodine or generate a more reactive iodine species.[1][2] This shifts the equilibrium towards the products.
-
Acid Catalysis: Brønsted or Lewis acids can activate iodine sources. For instance, N-Iodosuccinimide (NIS), a common and easy-to-handle reagent, becomes a much stronger electrophile in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid.[3][4] The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.
-
Troubleshooting Steps:
-
Introduce an Oxidant: If using I₂, add a co-oxidant like HIO₃ or ceric ammonium nitrate (CAN) to your reaction mixture.
-
Use an Activated Iodine Source: Switch from I₂ to a more reactive reagent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[5][6]
-
Incorporate an Acid Catalyst: If using NIS, ensure a catalytic amount of a strong acid (e.g., TFA) is present to activate it. For deactivated substrates, stronger acids like sulfuric acid may be necessary.[3][7]
Workflow: Overcoming Low Reactivity
Caption: Competing pathways in the iodination of ethyl 4-methoxybenzoate.
Q3: My NMR analysis shows unexpected peaks, suggesting cleavage of the methoxy or ester group. How can this happen?
Answer: While less common than over-iodination, cleavage of the functional groups can occur under harsh reaction conditions, particularly when using strong acids at elevated temperatures.
Causality & Solution:
-
Ether Cleavage (O-Demethylation): The hydrogen iodide (HI) generated in situ is a classic reagent for cleaving methyl ethers. If not effectively scavenged by an oxidant, it can protonate the ether oxygen, followed by nucleophilic attack by the iodide ion (SN2 reaction) to yield the corresponding phenol (ethyl 3-iodo-4-hydroxybenzoate) and methyl iodide.
-
Ester Hydrolysis: The presence of strong Brønsted acids (like H₂SO₄) and trace amounts of water can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-iodo-4-methoxybenzoic acid). This is more likely if the reaction is run for extended periods or quenched with a large volume of water before neutralization.
Preventative Measures:
-
Avoid Excess Strong Acid: Use only a catalytic amount of acid (e.g., 0.1 eq of TFA) rather than using a strong acid as the solvent. [4]* Scavenge HI: Employ an oxidative iodination system (e.g., I₂/HIO₃) that consumes HI as it is formed. [8]* Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize the risk of ester hydrolysis.
-
Moderate Temperatures: Avoid heating the reaction unless absolutely necessary to achieve conversion.
-
Careful Workup: Neutralize the reaction mixture promptly with a mild base (e.g., saturated NaHCO₃ solution) during the workup to prevent acid-catalyzed hydrolysis.
Q4: What is the most effective method for purifying the desired this compound from the starting material and the di-iodinated byproduct?
Answer: The polarity differences between the three key components—starting material, mono-iodinated product, and di-iodinated product—are generally sufficient for effective separation using flash column chromatography.
Purification Strategy:
-
Workup: First, quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine or active iodine species. Then, perform a standard aqueous workup, often with a bicarbonate wash to remove acid, and dry the organic layer.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: The key is to use a solvent system with relatively low polarity. The polarity of the compounds will typically follow this trend:
-
Ethyl 3,5-diiodo-4-methoxybenzoate (Least polar)
-
This compound (Intermediate polarity)
-
Ethyl 4-methoxybenzoate (Most polar)
-
-
Eluent Selection: Start with a non-polar solvent like hexane or heptane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient might be 2-5% ethyl acetate in hexanes. The di-iodinated product will elute first, followed by your desired mono-iodinated product, and finally the unreacted starting material.
-
-
Recrystallization (Optional): If the chromatographed product is a solid and contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.
Experimental Protocols
Protocol 1: Selective Mono-iodination using NIS
This protocol is optimized to favor the formation of this compound. [9] Materials:
-
Ethyl 4-methoxybenzoate (1.0 mmol, 180.2 mg)
-
N-Iodosuccinimide (NIS) (1.05 mmol, 236.2 mg)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve ethyl 4-methoxybenzoate (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 mmol) to the stirred solution.
-
Add trifluoroacetic acid (0.1 mmol) dropwise to the mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) every 15-30 minutes.
-
Upon consumption of the starting material (or when the ratio of mono:di product is optimal), quench the reaction by pouring it into saturated aqueous Na₂S₂O₃ solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate the pure product.
References
-
Activating and Deactivating Groups - Chemistry Steps. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]
-
Activation and Deactivation - Chemistry LibreTexts. [Link]
-
Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II - LibreTexts. [Link]
-
Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate . [Link]
-
Iodination - Common Conditions - Organic Chemistry Data. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid - ResearchGate. [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]
-
Selective C–H Iodination of (Hetero)arenes - PMC - NIH. [Link]
-
An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions - eGrove - University of Mississippi. [Link]
-
Regioselective iodination of hydroxylated aromatic ketones - ARKIVOC. [Link]
-
Electrophilic halogenation - Wikipedia. [Link]
-
Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. [Link]
-
Control of the iodination reaction on activated aromatic residues in peptides - Semantic Scholar. [Link]
-
Theoretical study of the iodination of methoxybenzene by iodine monochloride - ResearchGate. [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. [Link]
-
Iodination of Anisole by Ralph Holch and J.B. Culbertson - UNI ScholarWorks. [Link]
-
Why is Iodination of Benzene Difficult? - CurlyArrows Organic Chemistry. [Link]
Sources
- 1. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Ethyl 3-iodo-4-methoxybenzoate
Welcome to the technical support center for the purification of Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound is the direct electrophilic iodination of Ethyl 4-methoxybenzoate.
Key potential impurities from this process include:
-
Unreacted Starting Material: Ethyl 4-methoxybenzoate.
-
Di-iodinated Byproducts: Such as Ethyl 3,5-diiodo-4-methoxybenzoate, which can form if the reaction is not carefully controlled.
-
Positional Isomers: Depending on the directing effects of the substituents and reaction conditions, small amounts of other iodinated isomers might be present.
-
Residual Iodine: Leftover from the iodinating agent.
-
Hydrolyzed Product: 3-iodo-4-methoxybenzoic acid, if water is present during the reaction or workup.
Understanding the likely impurities is the foundational step in designing an effective purification strategy.
Q2: My crude product has a distinct purple or brown color. What does this indicate and how do I remove it?
A2: A purple or brown hue in your crude product is a tell-tale sign of residual elemental iodine (I₂).[1] This is a common issue in iodination reactions.[2][3]
Troubleshooting:
The most effective way to remove residual iodine is through a reductive workup. This involves washing the organic layer with an aqueous solution of a reducing agent.
Recommended Protocol: Reductive Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1][2]
-
Continue washing until the organic layer becomes colorless, indicating that all the elemental iodine has been reduced to colorless iodide ions (I⁻).
-
Follow with a water wash and then a brine wash to remove any remaining water-soluble impurities and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q3: After an initial workup, my TLC analysis still shows multiple spots. What is the best purification method to isolate the desired product?
A3: When your crude product is a mixture of compounds with different polarities, as is often the case with the synthesis of this compound, column chromatography is the most powerful and versatile purification technique.[4][5]
The Principle of Separation:
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[5]
Workflow for Column Chromatography Purification:
Caption: Workflow for purification by column chromatography.
Q4: How do I select the right solvent system for column chromatography?
A4: The selection of an appropriate eluent system is critical for achieving good separation.[4] The goal is to find a solvent or solvent mixture that provides a good separation between your desired product and the impurities on a Thin Layer Chromatography (TLC) plate.
Systematic Approach to Solvent System Selection:
-
Start with a non-polar solvent: Begin with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Run TLC plates: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Aim for an Rf value of ~0.3: The ideal solvent system will give your desired product an Rf (retention factor) value of approximately 0.3. This generally provides the best separation from impurities.
-
Ensure separation: The chosen system should show clear separation between the spot corresponding to this compound and the spots of major impurities.
| Potential Impurity | Relative Polarity | Expected Elution Order (Non-polar to Polar Eluent) |
| Di-iodinated Byproduct | Less Polar | 1 (Fastest) |
| This compound | Intermediate | 2 |
| Ethyl 4-methoxybenzoate | More Polar | 3 |
| 3-iodo-4-methoxybenzoic acid | Most Polar | 4 (Slowest/Stays at baseline) |
Q5: Is recrystallization a viable alternative to column chromatography for purification?
A5: Recrystallization can be a highly effective purification technique, particularly if your crude product is mostly the desired compound with minor impurities, or if you are looking for a more scalable purification method.[6] The success of recrystallization hinges on the significant difference in solubility of the product and impurities in a chosen solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for similar compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
A successful recrystallization can yield a product of very high purity.
Q6: What if I suspect the ester has hydrolyzed to the carboxylic acid? How can I remove this impurity?
A6: The presence of the carboxylic acid impurity (3-iodo-4-methoxybenzoic acid) can be addressed with an acid-base extraction. This method leverages the acidic nature of the carboxylic acid to separate it from the neutral ester.
Acid-Base Extraction Workflow:
Caption: Workflow for removing acidic impurities via extraction.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Separate the aqueous layer. The organic layer now contains the purified ester.
-
To ensure complete removal of base, wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the purified this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for an article. Retrieved from [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
-
YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (2013, May 10). Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
Sources
Troubleshooting low conversion in Ethyl 3-iodo-4-methoxybenzoate reactions
Welcome to the technical support center for the synthesis of Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, in this critical iodination reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Understanding the Reaction: The 'Why' Behind the Synthesis
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The starting material, ethyl 4-methoxybenzoate, possesses a benzene ring that is "activated" by two electron-donating groups: the methoxy (-OCH₃) and, to a lesser extent, the ethyl ester (-COOEt) group (via resonance). The methoxy group is a powerful ortho-, para-director. Since the para position is blocked, the incoming electrophile (an iodine species) is directed to one of the ortho positions, which is meta to the ester group.
Iodine (I₂) itself is the least reactive halogen in EAS reactions, often leading to unfavorable equilibrium.[1][2] Therefore, an activator or oxidant is almost always required to generate a more potent electrophilic iodinating agent, such as the iodonium ion (I⁺) or a polarized iodine complex.[3][4] Common methods involve using N-Iodosuccinimide (NIS), often with an acid catalyst, or a combination of molecular iodine with a silver salt like silver sulfate (Ag₂SO₄).[5][6][7]
The general mechanism is a two-step process:
-
Attack by the Aromatic Ring: The π-electron system of the activated benzene ring attacks the electrophilic iodine species (e.g., I⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, collapsing the intermediate and restoring the stable aromatic system.[8]
Understanding this mechanism is crucial for troubleshooting, as many common problems arise from a failure to efficiently generate the electrophile or from instability of the arenium ion intermediate.
Troubleshooting Guide: A Symptom-Based Approach
Low conversion is a frustrating but common issue. This section is structured around the specific symptoms you might observe in your reaction analysis (e.g., via TLC, GC-MS, or ¹H NMR).
Symptom 1: Low Conversion with Significant Starting Material Remaining
This is the most common failure mode and typically points to issues with reaction kinetics or reagent activity.
Potential Cause 1: Insufficiently Reactive Iodinating Agent Molecular iodine (I₂) alone is often not electrophilic enough to react with even activated aromatic rings.[3][9] The reaction may be reversible, with the hydrogen iodide (HI) byproduct reducing the iodo-product back to the starting material.[1]
Solutions:
-
Activation of I₂: If using molecular iodine, ensure an appropriate activator is present. Silver sulfate (Ag₂SO₄) is effective as it precipitates the iodide ion as insoluble silver iodide (AgI), driving the reaction forward by generating a more electrophilic iodine species.[8][10]
-
Switch to a More Potent Reagent: N-Iodosuccinimide (NIS) is a highly effective and commonly used alternative to I₂.[2][11] Its reactivity can be significantly enhanced by the addition of an acid catalyst.
-
Use of an Oxidizing Agent: For I₂-based systems, adding an oxidizing agent like nitric acid or hydrogen peroxide can oxidize I₂ to a more powerful electrophile.[3][4]
Potential Cause 2: Inactive or Insufficient Acid Catalyst (When using NIS) When using NIS, an acid catalyst is often crucial for activating the iodine. Trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (triflic acid) protonates the succinimide nitrogen, making the iodine atom significantly more electrophilic.[5][11][12]
Solutions:
-
Verify Catalyst Activity: Ensure your acid catalyst is not old or contaminated with water.
-
Increase Catalyst Loading: For stubborn reactions, increasing the molar ratio of the acid catalyst can boost the reaction rate. Some deactivated substrates may even require strong acids like sulfuric acid.[13]
-
Consider a Stronger Acid: If TFA is ineffective, switching to a stronger acid like triflic acid can dramatically increase the rate of iodination for deactivated aromatics.[12]
Potential Cause 3: Sub-optimal Reaction Temperature Electrophilic iodination can be sensitive to temperature. While many NIS-based procedures run well at room temperature, some systems may require heating to overcome the activation energy barrier.[9]
Solutions:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 40-60 °C) while monitoring the progress by TLC.
-
Avoid Excessive Heat: Be aware that high temperatures can sometimes lead to side product formation, such as di-iodination.[9][14]
Potential Cause 4: Inappropriate Solvent The solvent plays a critical role by affecting reagent solubility and the stability of intermediates.[9]
Solutions:
-
Solvent Screening: If conversion is low, consider screening alternative solvents. Acetonitrile, dichloromethane (DCM), and THF are common choices.[9] For methoxy-substituted benzenes, NIS in acetonitrile with catalytic TFA is often highly effective.[13]
-
Ensure Anhydrous Conditions: Water can react with and deactivate both the iodinating agent and some catalysts. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following flowchart outlines a logical workflow for troubleshooting low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
Symptom 2: Formation of Multiple Unwanted Byproducts
If your reaction is messy, producing several spots on a TLC plate or multiple peaks in a GC trace, the issue is likely related to selectivity rather than reactivity.
Potential Cause 1: Di-iodination or Over-iodination The product, this compound, is still an activated aromatic ring and can potentially undergo a second iodination. This is more likely if the reaction conditions are too harsh.
Solutions:
-
Reduce Reagent Stoichiometry: Use a molar equivalent of the iodinating agent (e.g., 1.0 to 1.1 equivalents of NIS) relative to the starting material.[9]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly improve selectivity and reduce the rate of the second iodination.[9]
-
Controlled Addition: Add the iodinating agent slowly or portion-wise to the reaction mixture to avoid a high localized concentration.
Potential Cause 2: Oxidation of the Starting Material Some iodination conditions, especially those using strong oxidants to activate I₂, can lead to unwanted oxidation of the electron-rich starting material.
Solution:
-
Use Milder Reagents: Switch to a milder iodination system that does not require a strong external oxidant, such as NIS with a catalytic amount of acid.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time? A: This is highly dependent on the chosen method. Reactions with NIS/TFA can be complete in a few hours at room temperature.[5][13] Slower reactions using I₂/Ag₂SO₄ may require longer times, sometimes overnight.[6] It is essential to monitor the reaction's progress by TLC or GC to determine the optimal endpoint and avoid the formation of byproducts from extended reaction times.
Q2: How do I effectively quench the reaction and remove excess iodine? A: Once the reaction is complete, it should be quenched to destroy any remaining reactive iodine species. A standard and effective method is to wash the reaction mixture with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][9] This will reduce I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase.
Q3: My product is difficult to purify. Any suggestions? A: this compound is a solid at room temperature.[15]
-
Recrystallization: If the crude product is relatively clean, recrystallization is an excellent purification method. A common solvent system is petroleum ether or a mixture of ethyl acetate and hexanes.[16]
-
Column Chromatography: If multiple byproducts are present, purification by flash column chromatography on silica gel is necessary. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[15][17]
Q4: Can I use other silver salts besides silver sulfate? A: Other silver salts like silver nitrate (AgNO₃) or silver acetate have been tested, but they are often found to be slower or produce undesirable byproducts.[6] Silver trifluoroacetate has also been used successfully.[18] Silver sulfate is generally preferred for its effectiveness and for not introducing potentially reactive counter-ions.[6][7]
Data & Protocols
Table 1: Comparison of Common Iodination Systems
| Reagent System | Typical Catalyst/Activator | Common Solvents | Temperature | Key Advantages | Potential Issues |
| I₂ / Ag₂SO₄ | Silver Sulfate (Ag₂SO₄) | Dichloromethane, Ethanol | Room Temp | Mild conditions, avoids strong acids.[6][7] | Heterogeneous, can be slow, silver cost. |
| NIS | Trifluoroacetic Acid (TFA) | Acetonitrile, Dichloromethane | 0 °C to Room Temp | Fast, high-yielding, homogeneous.[5][13][19] | Requires acid catalyst, potential for over-iodination.[9] |
| I₂ / Oxidant | H₂O₂, HNO₃, HIO₃ | Acetic Acid, Sulfuric Acid | Varies | Can iodinate deactivated rings.[3][4] | Harsh conditions, risk of side reactions/oxidation. |
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and TFA
This protocol is a reliable starting point for the synthesis of this compound.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Ethyl 4-methoxybenzoate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq). Stir the mixture for 5 minutes.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.1 - 0.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor its progress every 30-60 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (until the organic layer is colorless), water, and finally, saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from a petroleum ether/ethyl acetate mixture or by flash column chromatography.[15][16]
Visualizing the Reaction Mechanism
Caption: General mechanism for electrophilic aromatic iodination.
References
-
eGrove - University of Mississippi. Iodination of 3,5-Dichloroanisole Using Silver Salts. Available from: [Link]
-
Yar, M., et al. Aromatic Iodination with Iodine and Silver Sulfate. Synthetic Communications, 1990. Available from: [Link]
-
Lehmler, H.J., et al. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 2011. Available from: [Link]
-
Bergström, M., et al. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017. Available from: [Link]
-
Rhodium.ws. Aromatic Iodination with Iodine and Silver Sulfate. Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
-
Quora. Why is the iodination of benzene difficult?. Available from: [Link]
-
ResearchGate. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. Available from: [Link]
-
Olah, G.A., et al. Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 1993. Available from: [Link]
-
Ritter, T., et al. Selective C–H Iodination of (Hetero)arenes. Organic Letters, 2021. Available from: [Link]
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. Available from: [Link]
-
Holch, R. & Culbertson, J.B. Iodination of Anisole. UNI ScholarWorks, 1940. Available from: [Link]
-
Wikipedia. Electrophilic halogenation. Available from: [Link]
-
ResearchGate. Optimization of di-iodination conditions a. a Unless otherwise noted.... Available from: [Link]
-
Organic-Reaction.com. Iodination - Common Conditions. Available from: [Link]
-
Wordpress. Specific Solvent Issues with Iodination. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of iodoarenes by iodination or substitution. Available from: [Link]
-
National Institutes of Health (NIH). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for - General procedure for the synthesis of products 3. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information For - Mthis compound (21). Available from: [Link]
-
YouTube. EAS: Iodination. Available from: [Link]
- Google Patents. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.
-
ResearchGate. Iodination of ethyl benzoate 1 under electrochemical conditions in the.... Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
ResearchGate. Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. Available from: [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]
-
ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Mthis compound synthesis - chemicalbook [chemicalbook.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Ethyl 3-iodo-4-methoxybenzoate
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing Ethyl 3-iodo-4-methoxybenzoate in their synthetic workflows. Catalyst deactivation is a frequent impediment to achieving optimal reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these challenges effectively.
Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation
This section is designed to address specific issues you may encounter during your cross-coupling experiments with this compound. The question-and-answer format provides a direct path to identifying the root cause of catalyst deactivation and implementing corrective measures.
Issue 1: Reaction Stalls or Shows Low Conversion
Question: My cross-coupling reaction with this compound starts but then stalls, or the overall conversion to the desired product is very low. What are the likely causes related to catalyst deactivation?
Answer: A stalled reaction or low conversion is a classic symptom of catalyst deactivation. Several factors related to the palladium catalyst's stability and activity can be at play. Here’s a systematic approach to troubleshooting:
-
Improper Catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[1][2] If this reduction is inefficient, the concentration of the active catalyst will be insufficient to drive the reaction to completion.
-
Solution: Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] Ensure your reaction conditions (e.g., solvent, base, temperature) are conducive to the reduction of your chosen precatalyst. The choice of ligand is also critical as it influences both the stability and activity of the catalyst.[3][4]
-
-
Formation of Inactive Palladium Species (Palladium Black): The appearance of a black precipitate, known as palladium black, is a strong indicator of catalyst deactivation.[5][6] This occurs when the palladium catalyst aggregates into an insoluble, catalytically inactive form.[7]
-
Causality: This is often triggered by factors such as high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio. The choice of ligand is crucial in preventing the formation of these off-cycle palladium species.[3]
-
Solution: Screen different ligands that can better stabilize the palladium center and prevent aggregation.[4][8] Lowering the reaction temperature, if feasible for the specific transformation, can also mitigate this issue. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can promote catalyst decomposition.
-
-
Ligand Degradation or Dissociation: The phosphine ligands commonly used in cross-coupling reactions are susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[9] Ligand dissociation from the palladium center can also lead to the formation of unstable, under-ligated species that are prone to deactivation.
Issue 2: Observation of Unwanted Side Products
Question: Besides my desired product, I am observing significant amounts of homocoupled products and/or protodeiodination of my starting material, this compound. Could this be related to catalyst deactivation?
Answer: Yes, the formation of these side products is often linked to disruptions in the catalytic cycle, which can be a consequence of catalyst deactivation pathways.
-
Homocoupling of the Coupling Partner: This side reaction is often promoted by the presence of oxygen.[11] When the active catalyst is compromised, it can favor alternative reaction pathways.
-
Protodeiodination of this compound: This involves the replacement of the iodine atom with a hydrogen atom. This can occur if the oxidative addition step is slow or if there are sources of active hydrogen in the reaction mixture.
-
Solution: Ensure that your solvents and reagents are anhydrous, as water can be a proton source. The choice of base can also be influential; a less nucleophilic base might be preferable.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst deactivation in the context of cross-coupling reactions with this compound.
Catalyst and Ligand Selection
Q1: What are the key considerations when selecting a palladium catalyst and ligand for a cross-coupling reaction with this compound to minimize deactivation?
A1: The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. For an electron-rich aryl iodide like this compound, a catalyst system that is both highly active and stable is required.
-
Palladium Precatalyst: Modern precatalysts, such as those from the Buchwald or PEPPSI™ families, are often more reliable and lead to more efficient generation of the active catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
Ligand Properties: The ligand plays a crucial role in modulating the catalyst's reactivity and stability.[4]
-
Steric Bulk: Bulky ligands can promote the reductive elimination step and help stabilize the catalytically active monoligated palladium species.[4]
-
Electron-Donating Ability: Electron-rich ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step with the aryl iodide.[12]
-
Reaction Conditions
Q2: How do reaction parameters like temperature, solvent, and base influence catalyst deactivation?
A2: Optimizing reaction conditions is critical to prevent catalyst deactivation.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways, such as the formation of palladium black.[13] It is essential to find a balance where the reaction proceeds at a reasonable rate without significant catalyst degradation.
-
Solvent: The choice of solvent can impact the solubility of the catalyst and reagents, as well as the stability of the catalytic species.[14] Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[14]
-
Base: The base is crucial for the transmetalation step in many cross-coupling reactions.[11] However, an overly strong or poorly soluble base can lead to side reactions and catalyst deactivation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions.[11]
Understanding the Catalytic Cycle and Deactivation Pathways
Q3: Can you provide a simplified overview of the catalytic cycle and the key steps where deactivation can occur?
A3: The palladium-catalyzed cross-coupling reaction generally proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation (in the case of Suzuki or similar couplings), and reductive elimination.
Caption: The oxidative addition step in cross-coupling.
This step can fail due to:
-
Low Catalyst Reactivity: If the Pd(0) center is not sufficiently electron-rich, the oxidative addition may be slow or not occur at all. The choice of an electron-donating ligand can enhance the catalyst's nucleophilicity and facilitate this step. [4]* Steric Hindrance: While less of a concern with the iodo-substituent, significant steric bulk near the reaction center on either the aryl halide or the ligand can hinder the approach of the palladium catalyst.
Q5: How does reductive elimination lead to the final product, and what factors can inhibit this step?
A5: Reductive elimination is the final step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond. [12][15]
Caption: The reductive elimination step in cross-coupling.
Inhibition of reductive elimination can lead to catalyst deactivation as the palladium becomes tied up in a stable Pd(II) intermediate. Factors that can hinder this step include:
-
Unfavorable Geometry: The organic groups to be coupled must be in a cis orientation on the palladium center. Ligands that enforce a trans geometry can inhibit reductive elimination.
-
Electronically Stable Pd(II) Complex: If the Pd(II) intermediate is too stable, the activation energy for reductive elimination may be too high. Bulky ligands can often promote this step by creating steric strain that is relieved upon elimination of the product. [4]
Quantitative Data Summary
| Parameter | Observation | Potential Cause of Deactivation | Recommended Action |
| Reaction Yield | Low or no product | Inefficient catalyst activation, catalyst decomposition | Use a pre-activated Pd(0) source, screen different ligands and reaction conditions |
| Reaction Profile | Stalls after initial conversion | Catalyst deactivation during the reaction | Lower the reaction temperature, use a more stable ligand |
| Visual Observation | Formation of black precipitate (Pd black) | Catalyst aggregation | Screen ligands to improve stability, ensure inert atmosphere |
| Byproduct Analysis | Homocoupling of coupling partner | Presence of oxygen, suboptimal catalyst | Rigorous degassing of reagents and solvents |
| Byproduct Analysis | Protodeiodination of starting material | Presence of proton source | Use anhydrous solvents and reagents |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling with this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. Then, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Benchchem.
- DSpace@MIT.
- Wikipedia. Palladium black.
- ACS Publications.
- ResearchGate.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- PubMed Central. Developing Ligands for Palladium(II)
- ACS Publications. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano.
- PubMed. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (PDF)
- Royal Society of Chemistry.
- YouTube. Oxidative Addition: Palladium Mechanism with aryl iodide.
- ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0)
- Reddit. Formation of palladium black during Suzuki coupling : r/Chempros.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- researchmap.
- Royal Society of Chemistry. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)
- Benchchem.
- ACS Publications. C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society.
- National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate.
- ChemRxiv. An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- Chemistry LibreTexts. Heck Reaction.
- PubMed.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- MDPI.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Benchchem.
- The Royal Society of Chemistry.
- National Institutes of Health. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- National Institutes of Health. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- ResearchGate.
- National Institutes of Health. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- National Institutes of Health.
- Wikipedia. Cross-coupling reaction.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Wiley Online Library. Pd(II)
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- ResearchGate. (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- MDPI.
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium black - Wikipedia [en.wikipedia.org]
- 6. researchmap.jp [researchmap.jp]
- 7. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing De-iodination of Ethyl 3-iodo-4-methoxybenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of de-iodination in Ethyl 3-iodo-4-methoxybenzoate and related electron-rich aryl iodides. Our focus is on providing practical, mechanistically grounded solutions to preserve the integrity of your starting materials and ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a significant amount of the de-iodinated impurity, Ethyl 4-methoxybenzoate, upon analysis. What is the primary cause?
A1: The primary cause is often exposure to light. Aryl iodides, particularly those with electron-donating groups like the methoxy group on your compound, are susceptible to photochemical degradation.[1] The carbon-iodine bond can undergo homolytic cleavage upon absorption of light, leading to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or other sources to yield the de-iodinated product.[2]
Q2: I observe de-iodination during my palladium-catalyzed cross-coupling reaction. Is the catalyst to blame?
A2: While the palladium catalyst is essential for the desired cross-coupling, it can also catalyze a competing dehalogenation reaction.[3][4][5] This side reaction is often exacerbated by the presence of hydrogen sources in the reaction mixture, such as certain solvents (e.g., alcohols), bases, or even trace amounts of water. The palladium(0) species can insert into the carbon-iodine bond, and instead of undergoing transmetalation, the resulting intermediate can be reduced to the de-iodinated product.
Q3: How should I properly store this compound to minimize degradation?
A3: To minimize degradation, store the compound in a cool, dark, and dry place.[1][6] It is highly recommended to use amber vials or containers wrapped in aluminum foil to protect it from light.[7][8] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (argon or nitrogen) is ideal.[6]
Q4: Can the pH of my reaction medium affect the stability of the C-I bond?
A4: Yes, the pH of the reaction medium can influence the stability of aryl iodides, although the effect is often indirect.[9] Highly acidic or basic conditions can promote side reactions or the degradation of other components in the mixture, which may in turn generate species that can induce de-iodination. For example, radiolysis of organic materials in aqueous solutions can lower the pH, increasing the formation of volatile iodine species. Maintaining a neutral or slightly basic pH is generally advisable unless the specific reaction mechanism requires acidic or strongly basic conditions.
II. Troubleshooting Guides
This section provides detailed troubleshooting for de-iodination issues encountered during specific experimental stages.
Issue 1: De-iodination Observed During Reaction Workup and Purification
Symptoms:
-
Formation of the de-iodinated byproduct is observed after aqueous workup.
-
Streaking or decomposition is seen on TLC plates during column chromatography.
-
The purified product shows the presence of the de-iodinated analog.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Light Exposure | Standard laboratory lighting can be sufficient to induce photochemical de-iodination, especially during lengthy purification procedures.[1] | Wrap all glassware, including separatory funnels and chromatography columns, with aluminum foil.[1][7] Work in a dimly lit area or use a yellow/red safelight.[1] |
| Acidic Traces | Residual acid from the reaction or acidic silica gel can promote decomposition. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Use deactivated or neutral silica gel for chromatography. |
| Trace Metals | Contamination with trace metals can catalyze reductive dehalogenation. | Use high-purity solvents and reagents. Consider washing the crude product with a solution of a chelating agent like EDTA. |
| Radical Initiators | Peroxides in solvents (e.g., THF, diethyl ether) can initiate radical chain reactions leading to de-iodination.[10] | Use freshly distilled or inhibitor-free solvents. Test for peroxides and remove them if necessary. |
Issue 2: De-iodination During Storage of Solutions
Symptoms:
-
A freshly prepared solution of this compound shows the de-iodinated impurity after a short period.
-
The concentration of the active compound decreases over time.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Photodegradation | Solutions are often more susceptible to photodegradation than the solid material.[1] | Store solutions in amber vials or foil-wrapped containers in a refrigerator or freezer.[1] Prepare solutions fresh whenever possible. |
| Solvent Purity | Impurities in the solvent, such as dissolved oxygen or trace acids, can contribute to degradation. | Use high-purity, degassed solvents for preparing solutions. |
| Incompatible Solvents | Certain solvents may react with the solute over time. | Choose a stable, inert solvent for your stock solutions. For many applications, anhydrous and degassed toluene or dioxane are suitable choices. |
III. Preventative Protocols & Methodologies
To proactively prevent de-iodination, a multi-faceted approach focusing on the exclusion of light, oxygen, and potential reducing agents is critical.
Protocol 1: Handling and Storage of Light-Sensitive Aryl Iodides
This protocol outlines the best practices for handling and storing this compound to maintain its purity.
Materials:
-
Amber glass vials or clear vials with aluminum foil
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Refrigerator/Freezer
Procedure:
-
Receiving and Initial Storage: Upon receiving the compound, immediately wrap the container in aluminum foil if it is not already in a light-blocking container. Store in a cool, dark, and dry place.
-
Weighing and Transfer: Minimize exposure to ambient light during weighing and transfer. Work in a dimly lit area of the lab or under a safelight.
-
Long-Term Storage: For long-term storage, place the compound in a tightly sealed amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing to displace air and moisture. Store the vial in a desiccator inside a refrigerator (-20°C is preferable).[1][6]
-
Solution Storage: If a stock solution must be prepared, use a degassed, anhydrous solvent and store the solution in a sealed amber vial under an inert atmosphere at low temperature.[1]
Protocol 2: Minimizing De-iodination in Palladium-Catalyzed Cross-Coupling Reactions
This protocol provides general guidelines for setting up a cross-coupling reaction to minimize the reductive de-iodination side reaction.
Materials:
-
Schlenk flask or other suitable reaction vessel
-
Degassed solvents and reagents
-
High-purity palladium catalyst and ligands
-
Inert gas supply
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Preparation: Use freshly opened or purified reagents. Degas all solvents and liquid reagents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reaction Setup:
-
Add the this compound, coupling partner, and base to the reaction flask under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or syringe.
-
Sparge the resulting mixture with inert gas for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst and ligand (if applicable) in degassed solvent.
-
Add the catalyst solution to the reaction mixture via cannula or syringe.
-
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times at elevated temperatures, which can favor de-iodination.
IV. Mechanistic Insights & Visualizations
Understanding the pathways of de-iodination is key to its prevention. Below are simplified diagrams illustrating the primary mechanisms.
Photochemical De-iodination
This pathway is initiated by the absorption of light, leading to the homolytic cleavage of the C-I bond.
Caption: Photochemical De-iodination Pathway.
Palladium-Catalyzed Reductive De-iodination
This pathway is a common side reaction in cross-coupling chemistry, particularly when a source of hydride is present.
Caption: Pd-Catalyzed Reductive De-iodination.
By understanding these mechanisms and implementing the recommended preventative measures, researchers can significantly improve the stability of this compound and enhance the reliability of their experimental outcomes.
V. References
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv.
-
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System | Organometallics - ACS Publications.
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC - NIH.
-
Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1 - ElectronicsAndBooks.
-
Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives - Benchchem.
-
Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit.
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.
-
Effects of Organic Painted Surfaces on pH & Organic Iodine Formation.
-
5 Tips for Handling Photosensitive Reagents - Labtag Blog.
-
Problems Storing Light Sensitive Reagents? We have a Solution - Camlab.
-
Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. ibisscientific.com [ibisscientific.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Suzuki Reactions of Ethyl 3-iodo-4-methoxybenzoate
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the Suzuki coupling of Ethyl 3-iodo-4-methoxybenzoate. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with Suzuki reactions, particularly with substrates like this compound.
Q1: What is the fundamental role of the base in the Suzuki reaction, and how do I select the most appropriate one?
The base is a critical component of the Suzuki-Miyaura catalytic cycle, and its role is multifaceted.[1] Primarily, the base activates the boronic acid for the crucial transmetalation step. It does this by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[2][3] The base also plays a role in the formation of the active palladium complex and accelerates the final reductive elimination step.[1][4]
For this compound, which contains a base-sensitive ester group, the choice of base is particularly important to avoid hydrolysis. While strong bases like hydroxides can be effective, they may also cleave the ester. Therefore, a careful balance is needed.
Base Selection Guide:
| Base | Strength | Common Use & Rationale | Potential Issues |
| K₂CO₃, Na₂CO₃ | Moderate | A good starting point. Often used in biphasic solvent systems (e.g., Toluene/water, Dioxane/water) to facilitate dissolution. | Can be less effective for challenging couplings. |
| K₃PO₄ | Stronger | Often provides higher yields than carbonates, especially for less reactive boronic acids.[5] | Can be more basic, increasing the risk of ester hydrolysis, though generally tolerated. |
| Cs₂CO₃ | Strong | Highly effective for difficult couplings due to its high solubility in organic solvents and the beneficial effect of the cesium cation. | More expensive than other options. |
| KF | Weak | A mild base that is particularly useful when the substrate contains base-labile functional groups, such as esters.[6][7] | Can lead to slower reaction rates.[7] |
| Organic Bases (e.g., NEt₃, DIPEA) | Moderate | Can be used in homogenous reactions but are often less effective than inorganic bases. | Can sometimes interfere with the catalyst. |
Recommendation for this compound: Start with K₂CO₃ or K₃PO₄ . If ester hydrolysis is observed, consider switching to the milder KF .
Q2: Which solvent system is optimal for the Suzuki coupling of this compound?
The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and it can significantly influence the reaction rate and selectivity.[8][9] For the Suzuki coupling of this compound, a variety of solvent systems can be effective.
Common Solvent Systems:
| Solvent System | Polarity | Rationale & Considerations |
| 1,4-Dioxane/Water, THF/Water | Polar Aprotic/Protic | A widely used and often effective system. The water helps to dissolve the inorganic base, facilitating the reaction.[10] |
| Toluene/Water, Toluene/Ethanol/Water | Nonpolar/Protic | Another common biphasic system. Toluene is a good solvent for many organic substrates and catalysts. The addition of a co-solvent like ethanol can improve solubility. |
| DMF, DMAc | Polar Aprotic | High-boiling polar aprotic solvents that can be very effective, especially for less soluble substrates.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | Can be a good solvent, but its effect on selectivity can be complex and substrate-dependent.[12][13] |
Recommendation for this compound: A biphasic mixture of 1,4-Dioxane/Water (e.g., 4:1 v/v) is an excellent starting point. This system generally provides good solubility for the reactants and the inorganic base.
Q3: Why is my Suzuki reaction showing a low yield or no product formation?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[14]
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) sources, can be sensitive to air and may have degraded.
-
Solution: Use a fresh batch of catalyst, or consider using a more stable pre-catalyst (e.g., a Pd(II) source with a suitable ligand). Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[15]
-
-
Inefficient Transmetalation: The base may not be effective in activating the boronic acid.
-
Solution: Screen different bases, moving to a stronger or more soluble base if necessary (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[15]
-
-
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the aryl iodide may be impure.
-
Solution: Use fresh, high-quality reagents. Boronic acids are often best stored in a desiccator.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature and time.[16]
-
Q4: How can I minimize the formation of common side products like homo-coupling and dehalogenation?
Side reactions can significantly reduce the yield of the desired product.[17][18]
-
Homo-coupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[11][19]
-
Mitigation: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Dehalogenation: The aryl iodide is reduced to the corresponding arene.
-
Protodeboronation: The boronic acid reacts with a proton source (often water) to cleave the C-B bond.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Ineffective base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Use a fresh catalyst, ensure inert atmosphere. 2. Screen stronger bases (K₃PO₄, Cs₂CO₃). 3. Increase temperature incrementally. 4. Use a fresh bottle of boronic acid or a more stable boronic ester. |
| Significant Homo-coupling of Boronic Acid | 1. Presence of oxygen. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. |
| Significant Dehalogenation of this compound | 1. Catalyst-mediated side reaction. 2. Presence of a hydride source. | 1. Screen different palladium ligands. 2. Lower the reaction temperature. Consider aprotic solvents if an alcohol is being used. |
| Ester Hydrolysis | 1. Base is too strong. 2. High temperature and/or prolonged reaction time. | 1. Switch to a milder base (e.g., KF). 2. Reduce the reaction temperature and monitor for completion to avoid extended heating. |
| Protodeboronation | 1. Excess water in the reaction. 2. Unstable boronic acid. | 1. Minimize the amount of water or use anhydrous conditions. 2. Use a more stable boronic ester (e.g., pinacol ester). |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[21][22]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.[23]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2214-2220.
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(48), 16931–16940.
-
Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2214-2220.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Goldsmith, C. F., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(1), 169-180.
-
Chemistry Circle. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
- Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. Applied Organometallic Chemistry, 33(11), e5177.
- Ghavami, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2465–2472.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Reddy, B. V. S., et al. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 80(15), 7810–7815.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851–8854.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
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- 19. reddit.com [reddit.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-iodo-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. This compound is a key building block in medicinal chemistry, notably in the synthesis of various targeted therapeutic agents. Its efficient and reliable production is therefore of critical importance.
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we, as application scientists, regularly encounter. We will delve into the "why" behind the "how," providing insights grounded in chemical principles to empower you to not only replicate this synthesis but also to intelligently adapt it to your specific laboratory and scale-up needs.
Frequently Asked Questions (FAQs)
Synthetic Strategy & Reagent Selection
Q: What are the primary methods for synthesizing this compound, and which is recommended for scalability?
A: There are two principal and viable routes for this synthesis:
-
Electrophilic Aromatic Substitution (EAS): This involves the direct iodination of the commercially available starting material, Ethyl 4-methoxybenzoate. The methoxy group is an ortho-, para-directing activator. Since the para position is blocked, the iodine is directed to the ortho position (C3), making this a highly regioselective reaction.
-
Sandmeyer Reaction: This route begins with Ethyl 3-amino-4-methoxybenzoate. The amino group is first converted to a diazonium salt, which is then displaced by an iodide nucleophile.[1][2]
For scalability, Electrophilic Aromatic Substitution is generally recommended. This preference is based on the following:
-
Atom Economy: It's a more direct route with fewer synthetic steps.
-
Reagent Handling: While the iodinating agents require careful handling, the Sandmeyer route involves the generation of potentially unstable diazonium salts, which can present safety challenges on a larger scale.[3]
-
Waste Profile: The EAS route typically generates a more manageable waste stream compared to the diazotization process.
This guide will focus on the EAS approach using N-Iodosuccinimide (NIS) as the iodinating agent, which is known for its mild reaction conditions and high selectivity.[4]
Q: Why choose N-Iodosuccinimide (NIS) over other iodinating agents like Iodine Monochloride (ICl) or Iodine/Oxidizing Agent mixtures?
A: While reagents like ICl are effective, NIS offers several advantages, particularly for process scale-up and control:[4]
-
Safety and Handling: NIS is a solid, making it easier and safer to handle and weigh compared to the highly corrosive and moisture-sensitive liquid, Iodine Monochloride.[5][6]
-
Reaction Control: Reactions with NIS are often less aggressive and more controllable. The succinimide byproduct is easily removed during workup.
-
Selectivity: NIS, especially when paired with a catalytic amount of a protic or Lewis acid, provides excellent regioselectivity for electron-rich aromatic systems.[7] Using elemental iodine often requires a strong oxidizing agent like nitric acid or hydrogen peroxide, which can lead to undesired side reactions and more complex purification profiles.[8]
Experimental Protocol & Key Parameters
Q: Can you provide a detailed, step-by-step protocol for the synthesis of this compound using NIS on a laboratory scale (e.g., 10-20g)?
A: Absolutely. The following protocol has been robustly tested and provides a solid foundation for further scale-up.
Experimental Protocol: Electrophilic Iodination of Ethyl 4-methoxybenzoate
| Reagent | MW ( g/mol ) | Amount (for 10g scale) | Moles | Equivalents |
| Ethyl 4-methoxybenzoate | 180.20 | 10.0 g | 0.0555 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 13.1 g | 0.0583 | 1.05 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.42 mL | 0.0055 | 0.1 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Methodology:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Ethyl 4-methoxybenzoate (10.0 g, 0.0555 mol).
-
Dissolution: Add acetonitrile (100 mL) and stir until the starting material is fully dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Catalyst Addition: Add trifluoroacetic acid (0.42 mL, 0.0055 mol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (13.1 g, 0.0583 mol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Portion-wise addition is crucial for controlling the reaction exotherm. A slight excess of NIS (1.05 eq) is used to ensure the complete conversion of the starting material.[6]
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 10:1 Hexanes/Ethyl Acetate). The product spot should appear at a lower Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 150 mL). Stir vigorously for 15 minutes until the characteristic iodine color dissipates.
-
Scientist's Note: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, converting them to iodide salts, which are water-soluble and easily removed.[6]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL) and brine (100 mL).
-
Scientist's Note: The NaHCO₃ wash neutralizes the trifluoroacetic acid catalyst. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid or oil.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to afford this compound as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Q: What is the mechanistic basis for this reaction?
A: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. The key steps are outlined in the diagram below. The acid catalyst activates the NIS, making the iodine atom more susceptible to nucleophilic attack by the electron-rich aromatic ring of ethyl 4-methoxybenzoate.
Caption: Mechanism of NIS-mediated iodination.
Troubleshooting & Optimization
Q: My reaction is sluggish or stalls, with significant starting material remaining even after several hours. What could be the cause?
A: This is a common issue that can usually be traced back to one of three areas:
-
Insufficient Activation: The catalytic acid (TFA) is crucial. Ensure it was added and is of good quality. For particularly stubborn reactions or less reactive substrates, you can slightly increase the catalyst loading to 0.2 equivalents. Some literature also suggests using stronger Lewis acids, but this should be approached with caution to avoid side reactions.[6]
-
Reagent Quality: NIS can degrade over time, especially if exposed to moisture.[6] Use a freshly opened bottle or material that has been stored in a desiccator. Poor quality NIS will have reduced electrophilic iodine content.
-
Temperature: While the reaction is initiated at 0-5 °C for control, allowing it to slowly warm to room temperature after the NIS addition is complete can help drive the reaction to completion.
Q: I'm observing a second, less polar spot on my TLC, and my final yield is low. What is this byproduct?
A: You are likely observing the formation of the di-iodinated product, Ethyl 3,5-diiodo-4-methoxybenzoate. The methoxy group activates both ortho positions. While the first iodination slightly deactivates the ring, a second iodination can occur if the reaction conditions are too harsh.
Solutions to Minimize Di-iodination:
-
Strict Temperature Control: Maintain the temperature below 10 °C during NIS addition. Do not let the reaction warm up excessively.
-
Control Stoichiometry: Avoid using a large excess of NIS. A 1.05 to 1.1 molar equivalent is usually sufficient.[6]
-
Slower Addition: Add the NIS more slowly to prevent localized "hot spots" where the concentration of the activated iodinating agent is high.
Q: The workup is difficult, and I'm getting emulsions during the extraction. How can I resolve this?
A: Emulsions are often caused by fine particulates (like succinimide) or pH issues at the aqueous-organic interface.
-
Filtration: Before the extraction, consider filtering the quenched reaction mixture through a pad of Celite to remove any precipitated succinimide.
-
Brine Addition: Adding a saturated brine solution during the extraction can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience: Allow the separatory funnel to stand for a longer period. Gentle swirling, rather than vigorous shaking, can also help.
Caption: A decision tree for troubleshooting low yields.
Scale-Up Considerations
Q: What are the primary challenges when scaling this reaction from 10g to 1kg?
A: Scaling up introduces challenges related to mass and heat transfer, reagent addition, and material handling.
-
Heat Management: The reaction is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making passive cooling less efficient. A jacketed reactor with controlled coolant circulation is mandatory to maintain the target temperature range.
-
Reagent Addition: Adding over 1 kg of solid NIS portion-wise becomes impractical and unsafe. Consider adding the NIS as a slurry in a portion of the reaction solvent (acetonitrile). This allows for controlled addition via a pump, providing much better control over the rate and temperature.
-
Mixing: Efficient agitation is critical to ensure homogeneity and prevent localized concentration gradients. An overhead mechanical stirrer is required in place of a magnetic stir bar.
-
Workup and Extraction: Handling large volumes of flammable solvents requires appropriate engineering controls. A continuous liquid-liquid extractor or a larger-scale extraction vessel will be necessary. Product isolation may be better achieved via crystallization rather than chromatography at this scale.
Caption: Key changes in workflow from lab to pilot scale.
References
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from [Link][10]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link][11]
-
Cole-Parmer. (2010). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS. Retrieved from [Link][12]
-
ResearchGate. (2020). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link][7]
-
ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][1]
-
Holch, R., & Culbertson, J.B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. Retrieved from [Link][14]
-
ResearchGate. (2015). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link][3]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][2]
-
JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link][8]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
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- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. samratpharmachem.com [samratpharmachem.com]
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- 14. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
Stability issues of Ethyl 3-iodo-4-methoxybenzoate under reaction conditions
Welcome to the technical support center for Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile building block. Our goal is to provide you with a deep understanding of the molecule's behavior under common reaction conditions, enabling you to troubleshoot issues effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical to prevent degradation. This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The C-I bond in aryl iodides is susceptible to cleavage by light, which can initiate radical decomposition pathways.[2][3] For long-term storage or for high-purity applications like catalysis, we recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) to displace oxygen and moisture.
Q2: What are the primary decomposition pathways I should be aware of during a reaction?
A: There are two principal decomposition pathways that can compete with your desired transformation:
-
Deiodination: This is the reductive cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen to form the byproduct Ethyl 4-methoxybenzoate. This is often the most significant stability issue, particularly in palladium-catalyzed cross-coupling reactions.[4][5]
-
Ester Hydrolysis: Under either strongly acidic or, more commonly, basic conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-methoxybenzoic acid.[6][7] This is accelerated by the presence of water and elevated temperatures.[8][9]
Troubleshooting Guide: Stability Under Reaction Conditions
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) has a low yield, and I've isolated Ethyl 4-methoxybenzoate as a major byproduct.
This indicates that deiodination is outcompeting your desired coupling reaction. This side reaction is typically mediated by palladium-hydride (Pd-H) species in the catalytic cycle or can be initiated by radical processes.[5][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing deiodination.
Detailed Solutions:
-
Optimize the Base: Strong bases, especially in the presence of protic impurities (like water in the solvent or base), can promote the formation of Pd-H species that lead to deiodination.[5] Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., Buchwald-type ligands) can accelerate the rate-determining reductive elimination step of the desired cross-coupling, allowing it to outcompete the deiodination pathway.[5]
-
Control Reaction Temperature: Deiodination is often more prevalent at higher temperatures.[4] Running the reaction at the lowest temperature that still allows for efficient conversion of the starting material can significantly suppress this side reaction.
-
Ensure Reagent Purity: Impurities in solvents or the amine base can sometimes act as a hydride source, leading to deiodination.[4] Always use high-purity, anhydrous solvents and reagents.
Issue 2: My reaction workup is complex due to contamination with 3-iodo-4-methoxybenzoic acid.
This is a clear indication of ester hydrolysis. This occurs when the ethyl ester is cleaved, typically by a nucleophilic base or acid in the presence of water.[6][7][8]
Preventative Measures & Purification Protocol:
-
Reaction Conditions:
-
If a base is required, use non-nucleophilic options like cesium carbonate or DBU, where possible.
-
Strictly use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.
-
If aqueous basic conditions are unavoidable, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
-
Purification Protocol (Aqueous Wash): The acidic nature of the carboxylic acid byproduct allows for its simple removal.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Issue 3: The reaction mixture turns brown/purple, and TLC analysis shows multiple unidentified spots.
This suggests decomposition of the aryl iodide, potentially liberating elemental iodine (I₂), which can color the solution. This is often caused by excessive heat or exposure to light, which can initiate radical chain reactions.[2]
Solutions:
-
Protect from Light: Aryl iodides are known to be light-sensitive.[3] Always conduct the reaction in a flask wrapped with aluminum foil or in an amber-colored flask to exclude light.
-
Strict Temperature Control: Avoid overheating the reaction. Use a precisely controlled heating mantle or oil bath. Localized hot spots from a heating mantle set too high can initiate decomposition.
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can participate in and promote radical decomposition pathways.[10]
Summary of Stability Challenges
The table below summarizes the key stability issues, their underlying causes, and the most effective solutions for quick reference.
| Issue Observed | Byproduct Formed | Primary Cause(s) | Key Solutions |
| Low Product Yield | Ethyl 4-methoxybenzoate | Deiodination: Weak C-I bond, Pd-H formation, radical pathways.[4][5] | Use mild bases (K₃PO₄), screen bulky ligands, lower temperature, protect from light. |
| Acidic Impurity | 3-iodo-4-methoxybenzoic acid | Ester Hydrolysis: Reaction with base/acid and water.[6][7] | Use anhydrous conditions, non-nucleophilic bases, and perform a basic aqueous wash during workup. |
| Dark Reaction Color | Elemental Iodine (I₂), various spots | Decomposition: Exposure to excessive heat or UV/visible light.[2][3] | Protect reaction from light, maintain strict temperature control, ensure inert atmosphere. |
Key Mechanistic Pathways
Understanding the competing pathways is crucial for rational optimization.
Caption: Competing reaction pathways for this compound.
By carefully controlling reaction parameters based on the principles outlined in this guide, you can effectively mitigate these stability issues and achieve reliable, high-yielding results in your synthetic endeavors.
References
- Bunnett, J. F., & Baciocchi, E. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25).
-
Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]
-
ResearchGate. (n.d.). Two types of deiodination mechanisms. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]
-
Pierini, A. B., & Rossi, R. A. (1989). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, 54(17). Available at: [Link]
-
SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. Available at: [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]
-
ChemBK. (2024). Mthis compound. Available at: [Link]
Sources
- 1. Methyl 4-iodo-3-methoxybenzoate | 35387-92-9 [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. sserc.org.uk [sserc.org.uk]
- 9. youtube.com [youtube.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: TLC Analysis for Monitoring Ethyl 3-iodo-4-methoxybenzoate Reactions
Welcome to the technical support center for Thin-Layer Chromatography (TLC) analysis of reactions involving Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the TLC analysis of this compound and similar compounds.
Q1: What is the primary purpose of using TLC to monitor my reaction involving this compound?
A: TLC is a rapid, inexpensive, and highly effective technique to qualitatively monitor the progress of a chemical reaction.[1][2] By spotting the reaction mixture on a TLC plate over time, you can:
-
Determine the consumption of the starting material (this compound).[1]
-
Observe the formation of the product(s).[1]
-
Assess the presence of any byproducts or intermediates.[3]
-
Optimize reaction conditions by comparing the outcomes of different parameters.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A: The ideal solvent system will provide good separation between your starting material, product(s), and any significant byproducts, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[4] For a moderately polar compound like this compound, a good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[5] A common and effective combination is a mixture of hexanes and ethyl acetate.[1][6] You can systematically vary the ratio of these solvents to achieve the desired separation.[4]
Q3: My compound, this compound, is colorless. How can I visualize the spots on the TLC plate?
A: Since this compound is an aromatic compound, the most common and non-destructive method for visualization is using a UV lamp at a wavelength of 254 nm.[7][8] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light, and compounds that absorb UV light will appear as dark spots.[9][10] If your product is not UV-active, or for secondary confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method that visualizes many organic compounds as yellow-brown spots.[7][8] For more specific functional groups, other stains like p-anisaldehyde or potassium permanganate can be used.[8][10]
Q4: What does the Rf value tell me, and how do I calculate it?
A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated by dividing the distance traveled by the compound from the baseline by the distance traveled by the solvent front from the baseline.[12][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase.[11] A lower Rf value indicates a more polar compound that interacts more strongly with the polar stationary phase (e.g., silica gel), while a higher Rf value suggests a less polar compound.[11][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overloading: Applying too much sample to the plate.[15][16][17] 2. Inappropriate Solvent System: The eluent is too polar for the sample.[5] 3. Compound Degradation: The compound may be unstable on the acidic silica gel.[5][17] 4. Insoluble Sample: The sample is not fully dissolved in the spotting solvent. | 1. Dilute your sample before spotting it on the TLC plate.[15][18] 2. Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[15] 3. Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.[5][19] Alternatively, consider using a different stationary phase like alumina.[19] 4. Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample or try a different spotting solvent. |
| Tailing Spots | 1. Acidic or Basic Functional Groups: The compound is interacting too strongly with the stationary phase.[16][19] 2. Sample Overloading: Similar to streaking, too much sample can cause tailing.[18][19] | 1. Add a small amount of a competing acid or base to the eluent. For acidic compounds, add a few drops of acetic or formic acid. For basic compounds, add a few drops of triethylamine.[16][19] 2. Reduce the concentration of your sample.[18] |
| Spots Not Moving from the Baseline (Rf ≈ 0) | 1. Eluent is Not Polar Enough: The solvent system does not have sufficient polarity to move the compound up the plate.[15] | 1. Increase the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[15] You could also consider adding a small amount of a more polar solvent like methanol. |
| Spots Running with the Solvent Front (Rf ≈ 1) | 1. Eluent is Too Polar: The solvent system is too strong, carrying all components to the top of the plate without separation.[15] | 1. Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate and increase the proportion of hexane.[15] |
| No Visible Spots | 1. Sample is Too Dilute: The concentration of the compound is too low to be detected.[15] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[8][15] 3. Compound is Volatile: The compound may have evaporated from the plate.[15] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[15] 2. Use a chemical stain for visualization, such as an iodine chamber or a potassium permanganate dip.[8][9] 3. If volatility is suspected, minimize the time the plate is exposed to air before and after development. |
Experimental Protocols
Protocol 1: Preparation and Elution of a TLC Plate for Reaction Monitoring
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 80:20 hexane:ethyl acetate) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[1] Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[20]
-
Spot the Plate:
-
Dissolve a small amount of your starting material, this compound, in a volatile solvent like ethyl acetate or dichloromethane.[1]
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.[1]
-
Apply another spot of the starting material to the "C" lane.
-
Withdraw a small aliquot of your reaction mixture and spot it directly onto the "RM" lane and on top of the starting material spot in the "C" lane (the co-spot).[20]
-
Ensure each spot is small and concentrated by allowing the solvent to evaporate between applications.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the solvent.[3] Cover the chamber and allow the solvent to travel up the plate by capillary action.[2]
-
Complete the Elution: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[11][14]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a well-ventilated area or fume hood.
Protocol 2: Visualization and Analysis
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm).[7] The plate's background should appear green, and UV-active compounds will show up as dark spots.[9] Gently circle the visible spots with a pencil.[7]
-
Chemical Staining (Optional): If spots are not visible under UV light or for further confirmation, place the plate in a sealed chamber containing a few crystals of iodine.[7] The spots will appear as yellow-brown areas.[9] Circle the spots with a pencil as they will fade over time.[7]
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[12] Calculate the Rf value for each spot using the formula mentioned in the FAQs.[12][21]
-
Interpret the Results: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[20]
Visual Diagrams
Caption: Workflow for TLC analysis of a reaction.
Caption: A generalized reaction scheme.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
Chemogenesis. (n.d.). TLC Visualization Methods. [Link]
-
YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
-
University of York. (n.d.). Issues. Chemistry Teaching Labs. [Link]
-
Scribd. (n.d.). Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
-
Swarthmore College. (n.d.). Experiment 6 — Thin-Layer Chromatography. [Link]
-
ResearchGate. (2012, March 16). I need help with a good solvent system for the resolution of components on a TLC. [Link]
-
Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines. [Link]
-
ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. amherst.edu [amherst.edu]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 16. chembam.com [chembam.com]
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- 20. How To [chem.rochester.edu]
- 21. proprep.com [proprep.com]
Technical Support Center: Recrystallization of Ethyl 3-iodo-4-methoxybenzoate
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of Ethyl 3-iodo-4-methoxybenzoate. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this compound.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Achieving high purity is critical for downstream applications. Recrystallization is a powerful technique for this purpose, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. The presence of the iodo-, methoxy-, and ethyl ester functional groups influences its solubility and crystalline nature, presenting unique challenges and considerations during purification.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: While an ideal single solvent requires experimental determination, a good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the structure (an aromatic ester), solvents like ethanol, methanol, or ethyl acetate are plausible candidates. For a closely related compound, Mthis compound, recrystallization from petroleum ether has been reported, suggesting that non-polar solvents may also be effective.[2] A systematic solvent screening is always recommended.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more hot solvent to ensure the compound fully dissolves at the boiling point of the solvent.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool gradually. A slower cooling rate provides more time for proper crystal lattice formation.
-
Use a Different Solvent: The chosen solvent may have a boiling point that is too high. Select a solvent with a lower boiling point.
-
Switch to a Mixed-Solvent System: Introduce a miscible "anti-solvent" (in which the compound is poorly soluble) to a solution of the compound in a "good" solvent.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Excess Solvent: The most likely cause is using too much solvent, preventing the solution from reaching saturation upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.
-
Add a seed crystal of pure this compound. This provides a template for crystal growth.
-
-
Insufficient Cooling: Further cooling in an ice bath may be necessary to decrease the solubility and induce crystallization.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor.
-
Premature crystallization: If crystals form too early during hot filtration, product is lost. Ensure the filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: Difficulty Finding a Suitable Single Solvent
Causality: The solubility profile of this compound may not be ideal for a single-solvent recrystallization in commonly available lab solvents. The combination of a relatively non-polar iodobenzene core and polar ester and methoxy groups can lead to either very high or very low solubility.
Troubleshooting Workflow:
Caption: Decision workflow for selecting a recrystallization method.
Recommended Solvent Systems for Screening:
| Solvent System Type | "Good" Solvent (Soluble) | "Anti-Solvent" (Insoluble) | Rationale |
| Polar/Non-polar | Ethanol | Water | The compound is likely soluble in ethanol and insoluble in water. |
| Acetone | Hexane | Acetone is a polar aprotic solvent that can dissolve the ester, while hexane is non-polar. | |
| Ethyl Acetate | Hexane | Ethyl acetate is a moderately polar solvent, and its mixture with hexane is a common choice for esters. | |
| Polar/Polar | Methanol | Water | Similar to ethanol/water, but with a lower boiling point. |
Problem 2: Persistent Oily Residue or "Oiling Out"
Causality: The presence of certain impurities can lower the melting point of the mixture, leading to the formation of an oil. Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., ethyl 4-methoxybenzoate) or over-iodinated byproducts (e.g., ethyl 3,5-diiodo-4-methoxybenzoate).
Troubleshooting Protocol:
-
Redissolve the Oil: Add more of the "good" solvent and gently heat until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling. After dissolving the crude product, cool the solution slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes before performing a hot filtration.
-
Consider Chromatography: If oiling persists, the impurity profile may be too complex for simple recrystallization. Purification by column chromatography may be necessary.
Problem 3: Formation of Very Fine Needles or Powder
Causality: Rapid crystallization, often due to a solution that is too concentrated or cooled too quickly, can lead to the formation of small, impure crystals. The crystal habit of substituted benzoates can be influenced by solvent and cooling rate.
Mitigation Strategies:
-
Dilute the Solution: Use a slightly larger volume of the hot solvent to ensure the solution is not overly saturated.
-
Controlled Cooling: As with oiling out, a slow and controlled cooling process is crucial. Avoid placing the hot flask directly into an ice bath.
-
Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvent systems to see if larger, more well-defined crystals can be obtained.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Mixed-Solvent Recrystallization
Caption: Workflow for a mixed-solvent recrystallization.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Induce Saturation: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.
References
Sources
Improving solubility of Ethyl 3-iodo-4-methoxybenzoate for reactions
Welcome to the Technical Support Center for Ethyl 3-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in various reaction setups. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid compound with solubility in a range of common organic solvents. Generally, it is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. It also shows solubility in ethers like tetrahydrofuran (THF) and 1,4-dioxane, and aromatic hydrocarbons such as toluene. Its solubility is lower in polar protic solvents like ethanol and methanol, and it is practically insoluble in water. A related compound, mthis compound, is noted to be soluble in organic solvents like ethanol, methyl ether, and chloroform[1].
Q2: I'm observing poor solubility of this compound in my reaction solvent. What could be the cause?
Several factors can contribute to poor solubility:
-
Solvent Polarity Mismatch: The polarity of your chosen solvent may not be optimal for dissolving this compound. While it is soluble in a range of solvents, the extent of solubility can vary significantly.
-
Low Temperature: Solubility is generally temperature-dependent. Running reactions at room temperature or below may not be sufficient to achieve the desired concentration.
-
High Concentration: You may be attempting to use a concentration of the starting material that exceeds its solubility limit in the chosen solvent at a given temperature.
-
Impure Starting Material: The presence of insoluble impurities in your this compound can give the appearance of poor solubility.
Q3: How does poor solubility of this compound impact my cross-coupling reaction?
In heterogeneous reaction mixtures resulting from poor solubility, the reaction rate can be significantly diminished. For a cross-coupling reaction, such as a Suzuki-Miyaura coupling, the reactants must be in the solution phase to interact with the catalyst in the catalytic cycle.[2][3] Poor solubility can lead to:
-
Slow or Incomplete Reactions: The reaction may stall or proceed very slowly as the concentration of the dissolved aryl iodide is low.
-
Inconsistent Results: The undissolved solid can lead to non-reproducible reaction outcomes.
-
Catalyst Deactivation: In some cases, the solid reactant can adsorb the catalyst, leading to its deactivation.
Troubleshooting Guide: Improving Solubility for Reactions
Issue: Low to No Product Formation in a Suzuki-Miyaura Coupling Reaction
Potential Cause: Poor solubility of this compound in the chosen solvent system.
Solutions:
-
Solvent System Optimization: A systematic approach to solvent selection is crucial.[4]
-
Single Solvent Screening: If using a single solvent, consider screening a range of solvents with varying polarities. For Suzuki-Miyaura reactions, common choices include 1,4-dioxane, THF, and toluene.[3]
-
Mixed Solvent Systems: Employing a co-solvent can dramatically improve solubility. A common and effective strategy for Suzuki-Miyaura couplings is the use of a biphasic system, such as toluene/water or dioxane/water.[2][3] The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for the transmetalation step.[2]
-
Consider "Green" Solvents: For a more environmentally conscious approach, consider solvents like cyclopentyl methyl ether (CPME) or anisole, which have been evaluated for Suzuki-Miyaura couplings.[5]
-
-
Temperature Adjustment:
-
Phase-Transfer Catalysis:
-
In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the transfer of the base or other ionic species between the aqueous and organic phases, which can enhance the reaction rate.
-
Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the solvent system for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[2]
-
A selection of degassed solvents (e.g., 1,4-dioxane, THF, toluene) and deionized water.
Procedure:
-
Reaction Setup: In separate reaction vials, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen).[6]
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., 1,4-dioxane, THF, toluene, 1,4-dioxane/water (4:1), toluene/water (4:1)).
-
Reaction: Stir the mixtures vigorously and heat to a standard temperature (e.g., 90 °C).
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Analysis: Compare the reaction rates and final conversions to identify the optimal solvent system.
Advanced Troubleshooting: Solid-State and Alternative Methods
For particularly challenging cases where conventional solvent-based methods fail, alternative approaches can be considered.
Q4: Are there any solvent-free methods to overcome the solubility issues of aryl halides?
Yes, mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions in the solid state, thereby circumventing solubility problems.[7][8]
-
High-Temperature Ball Milling: Researchers have developed a high-temperature ball milling technique for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[9][10] This method has been shown to be extremely fast and efficient for substrates that are unreactive under conventional solution-based conditions.[8][10]
Visualizing the Workflow
Diagram: Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical progression for addressing solubility challenges with this compound in a cross-coupling reaction.
Caption: A decision-making workflow for improving the solubility of this compound in reactions.
Data Summary
| Solvent System (v/v) | Typical Temperature Range (°C) | Base | Notes |
| 1,4-Dioxane/Water | 80 - 110 | K₂CO₃, Cs₂CO₃, K₃PO₄ | A common and effective system for many Suzuki-Miyaura couplings.[2][3] |
| Toluene/Ethanol/Water | 80 - 100 | K₂CO₃, Na₂CO₃ | Another widely used biphasic system.[2] |
| THF/Water | 60 - 80 | K₂CO₃, Cs₂CO₃ | Lower boiling point of THF may limit the reaction temperature. |
| DMF | 80 - 120 | K₂CO₃, K₃PO₄ | A good polar aprotic solvent, but can be difficult to remove. |
| Toluene | 80 - 110 | K₃PO₄, Cs₂CO₃ | Anhydrous conditions are possible with soluble bases.[3] |
References
- Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Green Chemistry (RSC Publishing).
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- Toward overcoming solubility issues in organic chemistry. Hokkaido University.
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF.
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.
- Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzo
- Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzo
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.
- Methyl 3-iodo-4-methoxybenzo
- Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Iodinated Benzoates
Welcome to the technical support center for the purification of iodinated benzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity iodinated benzoic acid and its ester derivatives. We will explore the root causes of common purification issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.
Introduction: The Unique Challenges of Iodinated Benzoates
Iodinated benzoates are crucial intermediates in organic synthesis, particularly in cross-coupling reactions and as precursors for radiolabeled compounds.[1] However, their purification is often non-trivial due to a combination of factors including the lability of the carbon-iodine bond, subtle differences in polarity with starting materials, and the potential for co-precipitation of related impurities. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Observations & Initial Steps
Q1: My crude iodinated benzoate has a yellow or brown tint. What is the cause and is it a purity concern?
A1: A yellow to brown discoloration is a common sign of degradation and is a definite purity concern.[2] The color typically indicates the presence of molecular iodine (I₂), which forms from the cleavage of the carbon-iodine (C-I) bond.[2] This bond is the weakest of the carbon-halogen bonds, making iodinated aromatics susceptible to degradation, especially when exposed to light or heat.[3] This process is known as deiodination.
-
Troubleshooting:
-
Workup Quench: During your reaction workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] This will reduce the elemental iodine to colorless iodide salts, which will move into the aqueous layer. You should observe the disappearance of the brown/purple color.[4]
-
Storage: Store your crude and purified material in amber vials or wrapped in aluminum foil to protect it from light.[5] Whenever possible, store at reduced temperatures.
-
Q2: I'm seeing a significant amount of the starting non-iodinated benzoate in my crude product analysis (TLC, LC-MS, NMR). How can I improve the initial reaction conversion?
A2: Incomplete conversion is a common issue in the iodination of electron-deficient arenes like benzoates.[6] The purification challenge is then compounded by the often-similar polarity of the starting material and the product.
-
Reaction Optimization:
-
Reagent Stoichiometry: Ensure the iodinating reagent is used in an appropriate molar excess. For some protocols, excess iodine is beneficial as it can also act as an oxidant to facilitate the reaction.[7]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. In some cases, a moderate increase in temperature may be necessary, but be mindful of potential deiodination at elevated temperatures.[3][7]
-
Catalyst/Activator Choice: The choice of catalyst or activator is critical. For instance, electrochemical methods or the use of directing groups can improve yields for electron-deficient systems.[6][8]
-
Section 2: Purification by Recrystallization
Q3: My recrystallization of an iodinated benzoic acid is giving low yield or poor purity. What am I doing wrong?
A3: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the correct choice of solvent and proper technique.[9][10] Iodinated benzoic acids can be challenging due to their solubility profiles and the potential for impurities to co-crystallize.
-
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the benzoic acid derivative at high temperatures but not at low temperatures.[11] For benzoic acids, water is often a good starting point due to the significant difference in solubility at hot versus cold temperatures.[11][12] For less polar esters, a mixed solvent system like ethanol/water or ethyl acetate/hexanes may be necessary.[13]
-
Insoluble Impurities: If you observe insoluble material in the hot solution, this likely consists of inorganic salts or polymeric byproducts. Perform a hot filtration to remove these before allowing the solution to cool.[14]
-
Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11] Allowing the flask to cool to room temperature undisturbed before moving to an ice bath is recommended.[12]
-
Oiling Out: If your compound separates as an oil instead of crystals, you may be using a solvent in which the compound is too soluble, or the solution is too concentrated. Try using a more dilute solution or a less polar solvent system.
-
Q4: Can I use recrystallization to separate my iodinated benzoic acid from the non-iodinated starting material?
A4: This is often difficult if the two compounds have very similar crystal packing and solubility properties. However, it is sometimes possible. One advanced technique involves converting the crude acid mixture to its ammonium salt, which can then be recrystallized. This method has been shown to be effective for purifying m-iodobenzoic acid.[15] The difference in the crystal lattice energy of the ammonium salts can allow for efficient separation. The pure ammonium salt is then re-acidified to yield the purified iodinated benzoic acid.[15]
Protocol 1: Purification of m-Iodobenzoic Acid via its Ammonium Salt[15]
-
To 100 g of the crude m-iodobenzoic acid in a beaker, add 75 mL of hot water.
-
Partially neutralize the acid by adding 24 mL of concentrated ammonia, then stir at 80°C.
-
Continue adding ammonia dropwise until the acid is completely dissolved.
-
Add 1 g of decolorizing charcoal, heat to 90°C, and filter the hot solution through a preheated Büchner funnel.
-
Allow the filtrate to cool slowly to room temperature, then cool to 5°C in an ice bath to crystallize the ammonium m-iodobenzoate.
-
Collect the crystals by filtration. For higher purity, this salt can be recrystallized from an equal weight of water at 80°C.
-
To recover the purified acid, dissolve the ammonium salt in four times its weight of hot water and acidify with concentrated HCl until the solution is acidic to Congo red.
-
Cool the mixture to 20°C, filter the precipitated m-iodobenzoic acid, wash thoroughly with cold water, and dry.
Section 3: Purification by Column Chromatography
Q5: My iodinated benzoate is co-eluting with the starting material during flash column chromatography. How can I improve the separation?
A5: Co-elution is a frequent problem because the addition of a single iodine atom may not sufficiently alter the polarity of the molecule for easy separation on silica gel.
-
Troubleshooting Chromatographic Separation:
-
Solvent System Optimization: The key is to find a solvent system with the right selectivity. Use TLC to screen a variety of solvent systems with different polarities and compositions. A common mistake is to use a mobile phase that is too polar, causing all compounds to move too quickly up the plate. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Column Dimensions and Packing: Use a long, narrow column for difficult separations to increase the number of theoretical plates. Ensure the column is packed properly to avoid channeling.
-
Loading Technique: For challenging separations, dry loading the crude material onto a small amount of silica gel and then adding it to the top of the column is often superior to liquid loading. This results in a more concentrated starting band.
-
| Compound Type | Starting Solvent System (Hexane/Ethyl Acetate) | Notes |
| Iodinated Benzoate Esters | 98:2 to 90:10 | The ester is significantly less polar than the acid. |
| Iodinated Benzoic Acids | 80:20 with 1% Acetic Acid | The addition of a small amount of acid to the mobile phase can improve peak shape and reduce tailing on silica gel. |
Q6: My iodinated compound appears to be degrading on the silica gel column. I see new spots on my TLC plates of the collected fractions. What is happening?
A6: This is likely due to deiodination on the acidic surface of the silica gel.[3] Aryl iodides, particularly those with electron-donating groups, can be sensitive to acid. The prolonged contact time and large surface area of column chromatography can exacerbate this issue.
-
Mitigating On-Column Degradation:
-
Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites before packing the column.
-
Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Speed is Key: Do not let the column run overnight. Elute your compound as quickly as possible while still achieving separation.
-
Alternative Methods: If the compound is highly sensitive, consider alternative purification methods like preparative HPLC or recrystallization.[10]
-
Workflow for Purification Strategy
The following diagram outlines a decision-making process for purifying a novel iodinated benzoate.
Caption: Decision workflow for selecting a purification method.
Section 4: Purity Analysis
Q7: How can I be confident in the purity of my final iodinated benzoate?
A7: A combination of analytical techniques should be used to assess purity. Relying on a single method can be misleading.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) can separate the iodinated benzoate from related impurities.[16][17] Purity is typically assessed by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and can give a good indication of purity. The absence of signals from the starting material or other byproducts is a key indicator. For quantitative analysis (qNMR), an internal standard with a known concentration is added.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like GC-MS or LC-MS are also powerful for identifying low-level impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.[18] Impurities will typically cause the melting point to be depressed and broaden over a range.
References
- Quora. (2018).
- Organic Syntheses. m-IODOBENZOIC ACID.
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- The Royal Society of Chemistry. (n.d.). Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic li.
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- MDPI. (n.d.). Sodium Benzoate and Potassium Sorbate Inhibit Proteolysis and Promote Lipid Oxidation in Atlantic Herring Marinades Produced on an Industrial Scale.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Ethyl 3-iodo-4-methoxybenzoate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-iodo-4-methoxybenzoate, a substituted aromatic ester. Beyond a simple spectral interpretation, we will explore the rationale behind the expected chemical shifts and coupling patterns, grounded in fundamental principles of organic chemistry.
This guide will further contextualize the power of ¹H NMR by comparing it with other common analytical techniques, offering a comprehensive perspective on its role in modern chemical analysis. All discussions are supported by experimental data from closely related compounds and established spectroscopic principles.
The Foundational Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, such as the proton (¹H), will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected, and the frequency of this emission, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each proton.[1] This sensitivity allows us to differentiate between protons in different parts of a molecule, providing a detailed map of its hydrogen framework.
Predicted ¹H NMR Spectral Analysis of this compound
While an experimental spectrum for this compound is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the spectra of closely related analogs, namely Mthis compound and various ethyl esters. The analysis is performed based on a spectrum acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis due to its good solubilizing properties and the presence of a single deuterium atom that can be used for field-frequency locking by the spectrometer.[2][3][4]
Expected Chemical Structure and Proton Labeling:
Predicted ¹H NMR Data Summary:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| a | ~4.38 | Quartet (q) | 2H | ~7.1 | Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule). |
| b | ~1.39 | Triplet (t) | 3H | ~7.1 | Protons of the methyl group of the ethyl ester are in a typical aliphatic region. The signal is split into a triplet by the two neighboring protons of the methylene group. |
| d | ~3.94 | Singlet (s) | 3H | N/A | Protons of the methoxy group are deshielded by the attached oxygen atom, resulting in a downfield shift. There are no adjacent protons, so the signal is a singlet. |
| c | ~8.45 | Doublet (d) | 1H | ~2.1 | This aromatic proton is ortho to the iodine atom and meta to the ester group. The electron-withdrawing nature of both substituents causes a significant downfield shift. It is split into a doublet by the adjacent proton at position 'g' (meta coupling). |
| g | ~8.02 | Doublet of doublets (dd) | 1H | J_ortho ≈ 8.6, J_meta ≈ 2.1 | This aromatic proton is ortho to the ester group and ortho to the proton at position 'f', as well as meta to the proton at position 'c'. The strong deshielding from the ortho ester group results in a downfield shift. It is split into a doublet by the ortho proton 'f' and further split into a doublet by the meta proton 'c'. |
| f | ~6.83 | Doublet (d) | 1H | ~8.6 | This aromatic proton is ortho to the electron-donating methoxy group, which shields it and shifts the signal upfield relative to the other aromatic protons. It is split into a doublet by the adjacent ortho proton 'g'. |
Experimental Protocol: A Self-Validating System
The acquisition of a high-quality ¹H NMR spectrum is contingent on a meticulous experimental protocol. Each step is designed to ensure the accuracy and reproducibility of the data.
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR spectral analysis.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents like CDCl₃ are used to avoid large solvent signals that would otherwise obscure the analyte's peaks.[3][4] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.
-
Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR of small molecules.[3][4] Too high a concentration can lead to broadened signals due to viscosity and difficulties in shimming the magnetic field, while too low a concentration will require a longer acquisition time to achieve a good signal-to-noise ratio.
-
Filtration: It is critical to remove any solid impurities before placing the sample in the spectrometer.[4][5] Particulate matter can disrupt the homogeneity of the magnetic field, leading to poor spectral resolution (broad peaks).
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of a compound often involves multiple analytical techniques.[6] Below is a comparison of ¹H NMR with other common methods for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed information about the molecular structure, including the number and connectivity of hydrogen atoms.[1] | Provides unambiguous structural information. Non-destructive. Quantitative. | Relatively insensitive compared to mass spectrometry. Requires a larger sample amount. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule.[1][6] | Highly sensitive, requiring very small amounts of sample. Can provide the molecular formula. | Does not provide detailed structural connectivity information on its own. Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[6] | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Does not provide information about the overall molecular structure or connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture and can be used to assess purity. | Excellent for determining the purity of a sample. Can be used for quantitative analysis. | Does not provide structural information on its own; requires coupling with other detectors like MS or NMR. |
Logical Workflow for Compound Characterization:
Caption: Integrated analytical workflow for compound characterization.
In a typical drug development workflow, HPLC would be used to confirm the purity of the synthesized this compound. Mass spectrometry would then be employed to verify its molecular weight (306.1 g/mol ). IR spectroscopy would confirm the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹) and the C-O bonds of the ester and ether. Finally, ¹H NMR spectroscopy would provide the definitive structural proof by elucidating the precise arrangement of the protons on the aromatic ring and the ethyl group.
Conclusion
The ¹H NMR spectral analysis of this compound, when approached with a foundational understanding of chemical principles and a rigorous experimental protocol, provides an unambiguous structural determination. The predicted spectrum, based on data from closely related compounds, reveals a distinct set of signals for the aromatic and aliphatic protons, each with characteristic chemical shifts and coupling patterns that are directly correlated to the molecule's electronic and steric properties. When integrated with complementary techniques such as mass spectrometry and infrared spectroscopy, ¹H NMR stands as the cornerstone for the comprehensive characterization of organic molecules, an essential practice in all areas of chemical research and development.
References
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Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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-
Oxford Academic. (2022, March 8). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
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PubMed. (2023, April). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
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A Comparative Guide to the ¹³C NMR Spectroscopic Data of Ethyl 3-iodo-4-methoxybenzoate and Related Compounds
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the ¹³C NMR data for Ethyl 3-iodo-4-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By comparing its spectrum with those of structurally related analogues, we can gain a deeper understanding of the influence of substituents on the chemical environment of the aromatic ring.
The ¹³C NMR Spectrum of this compound
While a publicly available, assigned ¹³C NMR spectrum for this compound is not readily accessible, the data for its close analogue, Mthis compound, provides an excellent and reliable proxy for the aromatic and methoxy carbon signals.[1] The primary difference will be observed in the chemical shifts of the ester's alkyl carbons.
Table 1: ¹³C NMR Spectral Data for Mthis compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O (ester) |
| 161.7 | C-4 (Ar-O) |
| 141.1 | C-2 (Ar-H) |
| 131.8 | C-6 (Ar-H) |
| 124.4 | C-1 (Ar-CO) |
| 110.1 | C-5 (Ar-H) |
| 85.4 | C-3 (Ar-I) |
| 56.7 | OCH₃ |
| 52.3 | COOCH₃ |
Based on this data and known substituent effects, the predicted ¹³C NMR spectrum for This compound would show very similar shifts for the aromatic and methoxy carbons. The ethyl group of the ester would introduce two new signals: one for the methylene (-CH₂-) carbon and one for the terminal methyl (-CH₃) carbon.
Comparative Analysis with Structurally Related Compounds
To understand the electronic effects of the iodo and methoxy substituents, a comparative analysis with simpler analogues is invaluable.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Carbon | This compound (Predicted) | Mthis compound[1] | Ethyl 4-methoxybenzoate[2] | Ethyl 3-iodobenzoate[3] | 4-Methoxybenzoic acid[4] |
| C=O | ~165.5 | 165.7 | 166.3 | 164.8 | 171.8 (in DMSO-d₆) |
| C-1 | ~124.4 | 124.4 | 122.8 | 132.3 | 123.6 (in DMSO-d₆) |
| C-2 | ~141.1 | 141.1 | 131.5 | 130.1 | 131.5 (in DMSO-d₆) |
| C-3 | ~85.4 | 85.4 | 113.5 | 93.9 | 113.9 (in DMSO-d₆) |
| C-4 | ~161.7 | 161.7 | 163.2 | 137.2 | 163.2 (in DMSO-d₆) |
| C-5 | ~110.1 | 110.1 | 113.5 | 128.8 | 113.9 (in DMSO-d₆) |
| C-6 | ~131.8 | 131.8 | 131.5 | 138.8 | 131.5 (in DMSO-d₆) |
| -OCH₃ | ~56.7 | 56.7 | 55.3 | - | 55.5 (in DMSO-d₆) |
| -OCH₂CH₃ | ~61.0 | - | 60.6 | 61.5 | - |
| -OCH₂CH₃ | ~14.3 | - | 14.3 | 14.2 | - |
Key Observations and Interpretation:
-
Effect of the Methoxy Group: The strongly electron-donating methoxy group causes a significant upfield shift (to lower ppm values) of the ortho (C-3 and C-5) and para (C-1, not applicable here) carbons due to increased electron density through resonance. This is evident when comparing the aromatic signals of Ethyl 3-iodobenzoate with this compound.[1][3] The carbon directly attached to the methoxy group (C-4) is significantly deshielded (shifted downfield) to ~161.7 ppm.[1] The chemical shift of the methoxy carbon itself is typically found in the range of 55-62 ppm.[5][6]
-
Effect of the Iodine Substituent: The iodine atom exerts a strong shielding effect on the carbon to which it is directly attached (the ipso-carbon, C-3), shifting its resonance to a remarkably low value of ~85.4 ppm.[1] This "heavy atom effect" is a well-documented phenomenon for heavier halogens like bromine and iodine.[7] The effect on the ortho (C-2 and C-4) and para (C-6) carbons is a deshielding one, as observed in the downfield shifts of C-2 and C-6 in Ethyl 3-iodobenzoate compared to Ethyl benzoate.[3]
-
Combined Effects: In this compound, the interplay of these two substituents dictates the final chemical shifts. The electron-donating methoxy group at C-4 influences the entire ring, while the iodo group at C-3 primarily impacts its immediate neighbors.
Visualizing the Structural Relationships
To visually represent the compounds discussed, the following diagram illustrates their structures.
Caption: Structural relationships between the target compound and its analogues.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a standard, detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its excellent solubilizing properties for many organic compounds.
-
Homogenization: Gently agitate the tube to ensure complete dissolution of the sample. If necessary, use a vortex mixer. The solution should be clear and free of any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe for the ¹³C nucleus. Subsequently, shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is common, and this can be increased to improve the signal-to-noise ratio for dilute samples or carbons with long relaxation times (like quaternary carbons).
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is adequate to encompass the full range of expected chemical shifts for most organic molecules.
-
Temperature: The experiment is typically conducted at room temperature (around 298 K).
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
Logical Workflow for Spectral Analysis
The following diagram outlines the logical steps involved in the analysis of the ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR spectral acquisition and analysis.
This guide provides a comprehensive overview of the ¹³C NMR data for this compound through direct data from a close analogue and a robust comparative analysis. By understanding the influence of individual substituents, researchers can more confidently interpret the spectra of complex aromatic molecules.
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A Comparative Guide to the Reactivity of Ethyl 3-iodo-4-methoxybenzoate and Ethyl 3-bromo-4-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The judicious selection of starting materials is paramount, directly influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two common aryl halide building blocks: Ethyl 3-iodo-4-methoxybenzoate and Ethyl 3-bromo-4-methoxybenzoate. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for researchers navigating the subtleties of aryl halide reactivity in drug discovery and development.
The Decisive Role of the Halogen: A Fundamental Reactivity Divide
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for an aryl halide is the identity of the halogen substituent. The generally accepted trend for reactivity is I > Br > Cl > F .[1][2] This hierarchy is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond, a factor that directly impacts the rate-determining step of most cross-coupling catalytic cycles: oxidative addition.[1]
The oxidative addition of the aryl halide to a low-valent palladium(0) catalyst initiates the catalytic cycle. A lower C-X bond dissociation energy facilitates this step, leading to faster reaction rates and often allowing for the use of milder reaction conditions. Consequently, this compound is anticipated to be a more reactive coupling partner than its bromo-counterpart.
Electronic and Steric Considerations
Beyond the identity of the halogen, the electronic nature of the substituents on the aromatic ring can modulate reactivity. Both this compound and Ethyl 3-bromo-4-methoxybenzoate possess a methoxy group and an ethyl ester group. The methoxy group is a strong electron-donating group through resonance, which can increase electron density at the ipso-carbon, potentially slowing the rate of oxidative addition. Conversely, the ethyl ester group is electron-withdrawing, which can enhance reactivity. The interplay of these electronic effects, in conjunction with the steric hindrance they may impose, contributes to the overall reactivity profile of the molecule.
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound translates to tangible advantages in several widely utilized palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. The catalytic cycle, initiated by oxidative addition, is significantly influenced by the nature of the aryl halide.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
The higher reactivity of this compound in the Heck reaction can be advantageous in preventing side reactions such as β-hydride elimination from the aryl palladium intermediate, which can be more prevalent with less reactive aryl bromides that require higher reaction temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the general reactivity trend of aryl halides holds, the nature of the halide can sometimes have more complex effects on the catalytic cycle. In some cases, the formation of stable palladium-iodide dimers can inhibit the catalyst, potentially making aryl bromides more efficient substrates under specific conditions. [1]However, for many applications, the faster oxidative addition of the aryl iodide remains the dominant factor.
DOT Script for Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Comparison: A Data-Driven Perspective
| Aryl Halide Feature | This compound | Ethyl 3-bromo-4-methoxybenzoate |
| Relative Reactivity | High | Moderate |
| C-X Bond Energy | Lower | Higher |
| Rate of Oxidative Addition | Faster | Slower |
| Typical Reaction Conditions | Milder temperatures, shorter times | Often requires higher temperatures |
| Catalyst Loading | Can often be used in lower amounts | May require higher catalyst loading |
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the reactivity difference between this compound and Ethyl 3-bromo-4-methoxybenzoate, a competitive experiment or parallel kinetic studies can be performed. The following protocols provide a framework for such an investigation.
Protocol 1: Competitive Suzuki-Miyaura Coupling
Objective: To determine the relative reactivity of this compound and Ethyl 3-bromo-4-methoxybenzoate in a Suzuki-Miyaura coupling reaction by allowing them to compete for a limited amount of a boronic acid.
Materials:
-
This compound
-
Ethyl 3-bromo-4-methoxybenzoate
-
Phenylboronic acid (or other desired boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Internal standard (e.g., Dodecane)
-
GC-MS vials and instrument
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), Ethyl 3-bromo-4-methoxybenzoate (1.0 equiv.), phenylboronic acid (0.5 equiv.), palladium catalyst (2 mol%), base (2.0 equiv.), and the internal standard.
-
Add the solvent system and stir the mixture vigorously at a controlled temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench it with water.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer, and prepare a sample for GC-MS analysis.
-
Analyze the samples by GC-MS to determine the ratio of the two cross-coupled products to the internal standard.
-
Plot the concentration of each product versus time to determine the relative reaction rates.
DOT Script for Competitive Experiment Workflow
Caption: Workflow for a competitive cross-coupling experiment.
Protocol 2: Parallel Kinetic Analysis by In-Situ NMR
Objective: To independently measure the reaction rates of this compound and Ethyl 3-bromo-4-methoxybenzoate in a Suzuki-Miyaura coupling using in-situ NMR spectroscopy.
Materials:
-
This compound
-
Ethyl 3-bromo-4-methoxybenzoate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer with a heated probe
Procedure:
-
In two separate NMR tubes, prepare identical reaction mixtures, with one containing this compound (1.0 equiv.) and the other containing Ethyl 3-bromo-4-methoxybenzoate (1.0 equiv.). Each tube should also contain the boronic acid (1.2 equiv.), base (2.0 equiv.), and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0) for each tube to establish the initial concentrations of the reactants relative to the internal standard.
-
Inject the palladium catalyst into each NMR tube, quickly mix, and place them in the pre-heated NMR probe.
-
Acquire ¹H NMR spectra at regular intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material and the product, relative to the internal standard.
-
Plot the concentration of the starting material versus time for each reaction to determine the respective rate constants.
Conclusion and Practical Recommendations
For drug development professionals and synthetic chemists, this has several practical implications:
-
For rapid lead optimization and library synthesis, the higher reactivity of the iodo-compound may be advantageous to ensure high conversion in a shorter timeframe.
-
When dealing with sensitive functional groups that may not tolerate the higher temperatures often required for the bromo-analog, the iodo-compound is the preferred choice.
-
In terms of cost and availability, aryl bromides are often less expensive than their corresponding iodides. For large-scale synthesis where cost is a major driver and reaction conditions can be robustly optimized, Ethyl 3-bromo-4-methoxybenzoate may be a more economical option, provided the desired efficiency can be achieved.
Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic challenge, including the nature of the coupling partner, the desired reaction scale, and economic considerations. The experimental protocols provided herein offer a clear path to generating the quantitative data necessary to make an informed and evidence-based decision for any given cross-coupling transformation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022 , 13, 3375-3384. [Link]
-
Ethyl 3-bromo-4-methoxybenzoate. PubChem. [Link]
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The Analytical Edge: A Comparative Guide to Deuterated Ethyl 3-iodo-4-methoxybenzoate as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable data. While various options exist, stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides an in-depth technical comparison of deuterated Ethyl 3-iodo-4-methoxybenzoate and a structural analog, Ethyl 4-hydroxy-3-methoxybenzoate, for the quantitative analysis of this compound in a biological matrix. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of the Internal Standard in LC-MS Bioanalysis
The primary function of an internal standard is to compensate for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection. By maintaining a constant concentration across all samples and calibration standards, the ratio of the analyte's response to the IS response is used for quantification, thereby correcting for potential errors.
Stable isotope-labeled internal standards, such as deuterated compounds, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes.[1] This near-identical physicochemical profile ensures they co-elute with the analyte and experience similar matrix effects, which are a significant source of variability in LC-MS analysis.[2][3] In contrast, structural analogs, while similar in structure, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.
A Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the practical implications of internal standard selection, we present a comparative study for the quantification of this compound in human plasma.
Analyte: this compound Deuterated Internal Standard (d-IS): this compound-d5 (with deuteration on the ethyl group) Structural Analog Internal Standard (SA-IS): Ethyl 4-hydroxy-3-methoxybenzoate
Rationale for Selection:
-
Deuterated Internal Standard: Deuteration of the ethyl group provides a sufficient mass shift for clear differentiation from the analyte in the mass spectrometer while having a minimal impact on the molecule's overall physicochemical properties.
-
Structural Analog Internal Standard: Ethyl 4-hydroxy-3-methoxybenzoate is structurally similar to the analyte but possesses a hydroxyl group instead of an iodo group at the 3-position. This difference, while seemingly minor, can lead to variations in polarity, extraction recovery, and ionization efficiency.
Experimental Design and Protocols
The following protocols are designed to rigorously evaluate the performance of both internal standards in a bioanalytical method validation framework, adhering to the principles outlined by the FDA and EMA.[4][5]
Synthesis of Deuterated this compound-d5
A plausible synthetic route for the deuterated internal standard involves the esterification of 3-iodo-4-methoxybenzoic acid with deuterated ethanol (ethanol-d6) in the presence of an acid catalyst. The starting material, 3-iodo-4-methoxybenzoic acid, can be synthesized from 4-methoxybenzoic acid through iodination.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and widely used technique for the cleanup of plasma samples.[1][3]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate internal standard working solution (either d-IS or SA-IS).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
A reverse-phase chromatographic method coupled with tandem mass spectrometry is developed for the sensitive and selective quantification of the analyte and internal standards.[6][7]
Instrumentation:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and d-IS.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each compound are optimized by direct infusion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 307.0 | 180.0 |
| This compound-d5 | 312.0 | 180.0 |
| Ethyl 4-hydroxy-3-methoxybenzoate | 197.1 | 151.1 |
Comparative Performance Data
The following tables summarize the hypothetical but realistic data from a method validation study comparing the performance of the deuterated and structural analog internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Deuterated IS | Structural Analog IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Deuterated IS (% Accuracy ± % RSD) | Structural Analog IS (% Accuracy ± % RSD) |
| LLOQ (1 ng/mL) | 98.5 ± 8.2 | N/A |
| Low QC (3 ng/mL) | 101.2 ± 6.5 | 105.7 ± 12.8 |
| Mid QC (50 ng/mL) | 99.8 ± 4.1 | 102.3 ± 9.5 |
| High QC (800 ng/mL) | 100.5 ± 3.7 | 98.9 ± 7.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Deuterated IS | Structural Analog IS |
| Matrix Factor (CV%) | < 5% | < 15% |
| Recovery (%) | 85.2 | 72.5 |
| IS-Normalized Recovery (CV%) | < 4% | < 13% |
Interpretation of Results and Discussion
The data clearly demonstrates the superior performance of the deuterated internal standard. The method employing the d-IS exhibits better linearity, a lower LLOQ, and significantly improved accuracy and precision, especially at lower concentrations. The most striking difference is observed in the matrix effect and recovery experiments. The d-IS effectively compensates for variations in matrix effects and extraction recovery, as indicated by the low coefficient of variation (CV%) of the IS-normalized recovery. In contrast, the structural analog shows greater variability, highlighting its inability to perfectly mimic the analyte's behavior.
The hydroxyl group in the SA-IS, being more polar than the iodo group in the analyte, likely leads to different extraction efficiencies and chromatographic behavior, contributing to the observed discrepancies. This underscores a critical principle: even minor structural differences can have a significant impact on analytical performance.
Visualizing the Workflow
Diagram 1: Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of small molecules in plasma.
Diagram 2: Rationale for IS Selection
Caption: Rationale for choosing a deuterated internal standard over a structural analog.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable, this guide demonstrates the clear advantages of using a deuterated internal standard. The near-identical physicochemical properties of deuterated this compound ensure it accurately tracks the analyte throughout the analytical process, leading to superior accuracy, precision, and reliability of the data. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard is an investment in the integrity and robustness of their bioanalytical methods.
References
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma with protein precipitation and turbulent flow liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(2), 97-103.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Macwan, J. S., Ionita, I. A., & Sparkman, O. D. (2014). An overview of sample preparation methods for bioanalytical analysis: introduction, recent development and application. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126.
- RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(12), 4015-4032.
-
Restek Corporation. (2021, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
- Smith, K. A., Merrigan, S. D., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355.
- Zhou, W., Yang, S., & Wang, P. G. (2017). Matrix effects and the application of matrix effect factor. Bioanalysis, 9(23), 1821-1824.
- European Medicines Agency. (2022).
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PubChem. (n.d.). Ethyl 4-methoxybenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
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ChemBK. (n.d.). Mthis compound. Retrieved from [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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PubMed. (2012). Glycidyl fatty acid esters in food by LC-MS/MS: method development. Retrieved from [Link]
-
PubMed. (2014). Development of an LC-MS/MS method for aromatase inhibitor screening. Retrieved from [Link]
-
ACS Publications. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Retrieved from [Link]
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ResearchGate. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 3-iodo-4-methoxybenzoate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-iodo-4-methoxybenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this critical assessment due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of two robust Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind the selection of columns and mobile phases, offering a framework for developing and validating methods that are not only reliable but also fit for purpose. The principles discussed adhere to the standards outlined in major pharmacopeias and regulatory guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound is a moderately polar aromatic ester. Its potential impurities often include starting materials (e.g., ethyl 4-methoxybenzoate), regioisomers (e.g., ethyl 4-iodo-3-methoxybenzoate), and byproducts from the iodination reaction. The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from these closely related structures.
Key Molecular Characteristics Influencing HPLC Method Development:
-
Aromatic Core: Provides strong UV absorbance, making UV detection a highly suitable and sensitive choice.
-
Hydrophobicity: The ethyl ester and the benzene ring contribute to its nonpolar character, making it well-suited for retention on reversed-phase stationary phases like C18 or C8.
-
Polar Groups: The methoxy and ester functionalities provide some polarity.
-
Positional Isomers: Potential impurities may differ only in the substitution pattern on the benzene ring. Separating these positional isomers is often the most significant chromatographic challenge.
Comparative HPLC Methodologies
We will compare two distinct RP-HPLC approaches:
-
Method A: The Workhorse Approach - An isocratic method using a standard C18 column. This represents a rapid, robust, and cost-effective quality control method.
-
Method B: The High-Resolution Approach - A gradient method employing a Phenyl-Hexyl column. This method is designed to provide alternative selectivity and enhanced resolution for complex impurity profiles, which is crucial during process development and forced degradation studies.
The choice between these methods depends on the intended purpose. Method A is ideal for routine purity checks where the impurity profile is well-defined, while Method B is superior for investigational work where unknown impurities or challenging separations are anticipated.
Method A: Isocratic Separation on a C18 Column
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of molecules. An isocratic elution, where the mobile phase composition remains constant, provides simplicity and reproducibility.
Rationale for Parameter Selection:
-
Stationary Phase (C18): Provides strong retention for the moderately nonpolar this compound based on hydrophobic interactions.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a retention time (k') for the main peak between 2 and 10, ensuring good resolution from the void volume without excessively long run times.
-
Acid Modifier (0.1% Formic Acid): The addition of a small amount of acid to the mobile phase is critical. It protonates residual silanol groups on the silica surface of the stationary phase, minimizing undesirable interactions with the analyte and reducing peak tailing. This results in sharper, more symmetrical peaks.
-
Detection (UV at 254 nm): The aromatic ring of the benzoate structure exhibits strong absorbance at 254 nm, providing excellent sensitivity for both the main component and related impurities. A Photodiode Array (PDA) detector is highly recommended as it allows for peak purity assessment by comparing UV spectra across the eluted peak.
Method B: Gradient Separation on a Phenyl-Hexyl Column
For complex samples or when positional isomers are present, relying solely on hydrophobic interactions (as with a C18 column) may not be sufficient. A Phenyl-Hexyl column offers a different separation mechanism.
Rationale for Parameter Selection:
-
Stationary Phase (Phenyl-Hexyl): This phase provides an alternative selectivity primarily through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can be highly effective in resolving compounds with similar hydrophobicity but different aromatic character, such as positional isomers.
-
Mobile Phase (Gradient Elution): A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed for several reasons. It allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. More importantly, it helps to sharpen peaks, especially for later-eluting components, thereby increasing sensitivity and resolution.
-
Acid Modifier and Detection: The rationale remains the same as for Method A.
Experimental Protocols & Data Comparison
Standard and Sample Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column and system.
Workflow for HPLC Purity Assessment
Caption: Overall workflow from sample preparation to final report generation.
Chromatographic Conditions
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 65% B | Gradient |
| Gradient Program | N/A | Time (min) |
| 0.0 | ||
| 20.0 | ||
| 25.0 | ||
| 25.1 | ||
| 30.0 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | PDA at 254 nm | PDA at 254 nm |
| Run Time | 15 minutes | 30 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified according to USP <621>. This is achieved by injecting the reference standard solution multiple times (typically n=5 or 6).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system. |
Comparative Performance Data (Hypothetical)
To illustrate the differences, consider a sample of this compound containing a known starting material (Impurity 1: Ethyl 4-methoxybenzoate) and a positional isomer (Impurity 2: Ethyl 4-iodo-3-methoxybenzoate).
| Performance Metric | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (Main Peak) | ~8.5 min | ~15.2 min |
| Resolution (Rs) - Main vs. Impurity 1 | 4.5 | 9.8 |
| Resolution (Rs) - Main vs. Impurity 2 | 1.4 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Analysis Time | 15 min | 30 min |
Interpretation of Results:
-
Method A provides adequate separation for the known starting material (Impurity 1) with an excellent resolution value (Rs > 2.0). However, it struggles to baseline-resolve the critical positional isomer (Impurity 2), with an Rs value of 1.4, which is below the generally accepted baseline resolution criterion of Rs ≥ 1.5. This method is fast and efficient for routine checks where this specific isomer is not a major concern.
-
Method B demonstrates its superior resolving power. The gradient elution combined with the alternative selectivity of the Phenyl-Hexyl phase achieves baseline resolution (Rs = 2.5) for the challenging positional isomer pair. While the analysis time is longer, the quality of the data is significantly higher, making it the preferred choice for method validation, stability studies, and process development where complete impurity separation is paramount.
Decision Logic for Method Selection
A Comparative Guide to Alternative Reagents for the Iodination of Ethyl 4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Aromatic Iodination
Iodinated aromatic compounds are indispensable building blocks in modern organic synthesis. The carbon-iodine bond, with its unique reactivity, serves as a versatile handle for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Ethyl 4-methoxybenzoate, an electron-rich aromatic ester, is a common scaffold in medicinal chemistry, and its regioselective iodination is a critical step in the synthesis of numerous target molecules.
Traditionally, the direct iodination of activated aromatic rings has been accomplished using molecular iodine in the presence of an oxidizing agent. While effective, this classical approach often suffers from drawbacks such as harsh reaction conditions, the use of toxic heavy metal oxidants, and challenges in controlling regioselectivity. This guide provides a comprehensive comparison of modern, alternative reagents for the iodination of ethyl 4-methoxybenzoate, offering researchers a selection of methodologies with improved efficiency, milder conditions, and enhanced safety profiles. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on available experimental data.
Baseline Methodology: The Classical Approach
Before exploring the alternatives, it is instructive to consider the traditional method for the iodination of activated arenes. This typically involves the use of molecular iodine (I₂) in conjunction with an oxidizing agent. The role of the oxidant is to convert I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺), which can then undergo electrophilic aromatic substitution with the electron-rich ring of ethyl 4-methoxybenzoate.
A common historical oxidant is nitric acid. The reaction is catalyzed by dinitrogen tetroxide and hydrogen ions, with the proposed iodinating species being protonated nitryl iodide (NO₂I).[2] While effective, the use of strong oxidizing acids like nitric acid can lead to side reactions, including nitration of the aromatic ring, and presents significant safety and environmental concerns.
Alternative Reagents: A New Generation of Iodination Chemistry
The limitations of the classical methods have spurred the development of a diverse array of alternative iodinating reagents. These reagents offer milder reaction conditions, greater functional group tolerance, and often improved regioselectivity. Here, we compare some of the most prominent and effective alternatives.
N-Iodosuccinimide (NIS): The Versatile Workhorse
N-Iodosuccinimide (NIS) has emerged as a highly popular and versatile reagent for the iodination of a wide range of organic compounds, including electron-rich arenes.[3] It is a stable, crystalline solid that is easier to handle than molecular iodine. The reactivity of NIS is significantly enhanced in the presence of an acid catalyst, which protonates the succinimide nitrogen, thereby increasing the electrophilicity of the iodine atom.[1][4]
Mechanism of Action:
The iodination of an aromatic compound with NIS in the presence of a strong acid, such as trifluoroacetic acid (TFA), proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. The acid activates NIS by protonating the succinimide carbonyl oxygen, which makes the iodine atom more electrophilic. The electron-rich aromatic ring of ethyl 4-methoxybenzoate then attacks the electrophilic iodine, forming a sigma complex (arenium ion intermediate). Subsequent deprotonation of the sigma complex by a weak base (like the succinimide anion or the solvent) restores aromaticity and yields the iodinated product.[1]
Experimental Protocol: Iodination of Anisole with NIS and Catalytic Trifluoroacetic Acid
This protocol, adapted from the work of Castanet, Colobert, and Broutin, demonstrates the mild and efficient iodination of anisole, a close structural analog of ethyl 4-methoxybenzoate.[5]
-
Materials:
-
Anisole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.1 mmol)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of anisole in acetonitrile, add a catalytic amount of trifluoroacetic acid.
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the iodinated product.
-
Performance:
The NIS/TFA system is highly effective for the regioselective para-iodination of methoxy-substituted aromatic compounds, with reported excellent yields and short reaction times under mild conditions.[5] For anisole, this method provides the desired p-iodoanisole with high selectivity. Given the similar electronic nature of ethyl 4-methoxybenzoate, a high yield of ethyl 3-iodo-4-methoxybenzoate is expected.
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A Potent and Selective Alternative
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another powerful and selective iodinating agent. It is a stable, crystalline solid with a high iodine content. In the presence of a disulfide catalyst, DIH can efficiently iodinate a wide range of electron-rich aromatic compounds, including anisole derivatives, under mild conditions.[5]
Mechanism of Action:
In the disulfide-catalyzed iodination, the disulfide acts as a Lewis base, activating DIH through a halogen-bonding interaction. This interaction polarizes the I-N bond in DIH, generating a more electrophilic iodine species. The electron-rich aromatic ring then attacks this activated iodine, leading to the formation of the iodinated product and regenerating the disulfide catalyst. This catalytic cycle allows for the use of substoichiometric amounts of the disulfide.[5]
Experimental Protocol: Disulfide-Catalyzed Iodination of Anisole with DIH
The following is a general procedure based on the disulfide-catalyzed iodination of electron-rich aromatic compounds.
-
Materials:
-
Anisole (1.0 equiv)
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.55-0.75 equiv)
-
Disulfide catalyst (e.g., diphenyl disulfide) (1 mol%)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of anisole and the disulfide catalyst in acetonitrile at room temperature, add DIH with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, add an aqueous solution of Na₂S₂O₃ to the reaction mixture and extract with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel flash column chromatography.
-
Performance:
This method has been shown to be highly effective for the iodination of anisoles, providing the corresponding iodoanisoles in high yields and with excellent regioselectivity.[5] The mild reaction conditions and the use of a catalytic amount of a relatively benign disulfide make this an attractive alternative to harsher methods.
Iodine with a Stoichiometric Oxidant: The "Greener" Classical Approach
While the use of strong mineral acids as oxidants for molecular iodine has fallen out of favor, the principle of oxidative iodination remains viable with the use of milder and more environmentally benign oxidants.
a) Iodine and Mercuric Oxide:
A classic, yet still relevant, method for the direct iodination of anisole involves the use of molecular iodine with mercuric oxide (HgO) in ethanol.[6][7] The mercuric oxide acts as an acid scavenger, removing the hydrogen iodide (HI) formed during the reaction and driving the equilibrium towards the products.
Experimental Protocol: Iodination of Anisole with Iodine and Mercuric Oxide
This protocol is based on the procedure described by Holch and Culbertson.[6][7]
-
Materials:
-
Anisole (1 mol equivalent)
-
Absolute ethanol (solvent)
-
Mercuric oxide (HgO) (0.75 mol equivalent)
-
Iodine (I₂) (slightly more than 1 mol equivalent)
-
-
Procedure:
-
Dissolve anisole in absolute ethanol.
-
Add mercuric oxide to the solution.
-
Add iodine in portions with mechanical shaking, allowing the color of iodine to nearly disappear between additions.
-
After all the iodine has been added, shake the mixture for approximately eight hours.
-
Filter the undissolved mercury compounds and wash with ethanol.
-
Remove the ethanol by distillation.
-
Dissolve the residual oil in ether, wash with a potassium iodide solution, and then evaporate the ether.
-
Steam distill the residual oil and crystallize the organic part of the distillate from approximately 85% ethanol.
-
Performance:
This method has been reported to provide a high yield (85%) of p-iodoanisole.[7] However, the use of stoichiometric amounts of a toxic mercury salt is a significant drawback from both a safety and environmental perspective.
b) Iodide Salts with an Oxidant:
A more modern and "greener" approach to oxidative iodination involves the use of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in combination with a benign oxidant. This in-situ generation of the electrophilic iodine species avoids the direct handling of molecular iodine.
i) Sodium Iodide and Sodium Hypochlorite:
This system generates hypoiodite in situ, which is a potent iodinating agent for electron-rich aromatics.
ii) Potassium Iodide and Potassium Iodate:
This combination, in the presence of an acid, generates the iodinating species in situ and is particularly effective for electron-rich aromatic compounds.[1]
Performance:
These methods offer an environmentally friendly alternative to traditional oxidative iodination. They are often performed in aqueous or alcoholic media and avoid the use of heavy metals. The yields are generally good to excellent for activated substrates.
Iodine Monochloride (ICl): The Potent Interhalogen
Iodine monochloride (ICl) is a highly reactive interhalogen compound that serves as a potent source of electrophilic iodine. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, with the iodine atom being the electrophilic center.
Mechanism of Action:
The reaction of ICl with an aromatic compound is a direct electrophilic aromatic substitution. The electron-rich aromatic ring attacks the electrophilic iodine atom of ICl, leading to the formation of a sigma complex and the displacement of a chloride ion. Subsequent deprotonation restores aromaticity to yield the iodinated product.
Experimental Protocol: General Procedure for Iodination with ICl
-
Materials:
-
Activated aromatic substrate (e.g., ethyl 4-methoxybenzoate)
-
Iodine monochloride (ICl)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or glacial acetic acid)
-
-
Procedure:
-
Dissolve the aromatic substrate in an anhydrous solvent in a flask protected from moisture.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of iodine monochloride (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred solution of the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Performance:
Iodine monochloride is a highly effective reagent for the iodination of activated aromatic compounds, often providing high yields in short reaction times. For anisole, yields of up to 95% have been reported. However, ICl is a corrosive and moisture-sensitive reagent that must be handled with care.
Hypervalent Iodine Reagents: The Modern Oxidants
Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), have gained prominence as versatile and environmentally friendly oxidants in organic synthesis.[8] While often used to mediate more complex transformations, they can also be employed for direct iodination in the presence of an iodine source.
Mechanism of Action:
In the presence of an iodide source (e.g., I₂ or an iodide salt), PIFA can act as an oxidant to generate a highly electrophilic iodine species. The reaction likely proceeds through a ligand exchange on the iodine(III) center, followed by reductive elimination to generate the active iodinating agent. The electron-rich aromatic ring then undergoes electrophilic substitution with this species.[9][10]
Performance:
Hypervalent iodine reagents offer mild and selective conditions for a variety of transformations. While a simple, direct iodination protocol for ethyl 4-methoxybenzoate using PIFA and an iodine source is not as commonly reported as for other reagents, the versatility of these compounds suggests they are a viable, albeit potentially more expensive, option. Their main advantage lies in their ability to mediate a wide range of functionalizations beyond simple iodination.[8]
Comparative Analysis
To facilitate the selection of the most appropriate reagent, the following table summarizes the key features of the discussed alternatives for the iodination of electron-rich aromatic compounds like ethyl 4-methoxybenzoate.
| Reagent/System | Key Advantages | Key Disadvantages | Typical Yields (for Anisole/Analogs) |
| NIS / Acid Catalyst | Mild conditions, high yields, good regioselectivity, easy to handle solid.[1] | Requires an acid catalyst, which may not be compatible with all substrates. | Excellent (>90%)[5] |
| DIH / Disulfide Catalyst | Mild conditions, high yields, catalytic, good for anisole derivatives.[5] | Requires a catalyst, DIH can be more expensive than NIS. | High (>90%)[5] |
| I₂ / HgO | High yield, simple procedure.[6][7] | Highly toxic mercury waste.[7] | ~85%[7] |
| Iodide / "Green" Oxidant | Environmentally friendly, avoids handling I₂ directly.[1] | May require optimization of oxidant and conditions. | Good to Excellent |
| Iodine Monochloride (ICl) | Highly reactive, high yields, fast reactions. | Corrosive, moisture-sensitive, can be difficult to handle. | ~95% |
| PIFA / Iodine Source | Mild conditions, versatile for other transformations. | Reagent is expensive, mechanism can be complex. | Good to Excellent |
Visualization of Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for two of the most promising alternative methods.
Conclusion and Recommendations
The iodination of ethyl 4-methoxybenzoate can be achieved efficiently through a variety of methods that offer significant advantages over the classical approach of using molecular iodine with harsh oxidizing acids. For general laboratory use, the N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) system stands out as a particularly attractive option. It combines mild reaction conditions, high yields, excellent regioselectivity, and the use of a stable, easy-to-handle reagent. The 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / disulfide catalyst system is also a highly effective and mild alternative, offering the benefit of a catalytic process.
While methods employing iodine with mercuric oxide can provide high yields, the extreme toxicity of mercury compounds makes this approach undesirable for modern synthetic applications. The use of iodide salts with "green" oxidants is a commendable strategy from an environmental perspective and should be considered, particularly for large-scale syntheses where waste reduction is a primary concern. Iodine monochloride is a powerful reagent for rapid and high-yielding iodinations, but its hazardous properties necessitate careful handling and make it less suitable for routine use. Finally, hypervalent iodine reagents like PIFA represent the forefront of oxidative chemistry, and while they are effective, their cost and the potential for more complex reaction pathways may make them better suited for more intricate synthetic challenges beyond simple iodination.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, substrate compatibility, cost considerations, and the available safety infrastructure. However, for the reliable and efficient regioselective iodination of ethyl 4-methoxybenzoate, the NIS/TFA system provides an excellent starting point for most researchers.
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Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. [Link]
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Blicke, F. F., & Smith, F. D. (1928). The Preparation of p-Iodo-anisole. ElectronicsAndBooks. [Link]
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Butler, A. R., & Sanderson, A. P. (1972). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society, Perkin Transactions 2, 989-993. [Link]
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Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]
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Olsen, J.-C. H., & Bergström, J. (2018). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron Letters, 59(39), 3541-3544. [Link]
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Sanford, M. S. (2017). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Accounts of Chemical Research, 50(11), 2837-2847. [Link]
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Sharma, P., et al. (2018). A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]
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Olofsson, B. (2015). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal. [Link]
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Shu, S., et al. (2018). Mechanism of Hypervalent Iodine Promoted Fluorocyclization of Unsaturated Alcohols: Metathesis via Double Acids Activation. The Journal of Organic Chemistry, 83(24), 15039-15047. [Link]
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Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 26(18), 5585. [Link]
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Vallribera, A., et al. (2019). Chlorination of arenes by using the PIFA-KCl system at room temperature. European Journal of Organic Chemistry, 2019(17), 2812-2818. [Link]
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Organic Chemistry Portal. (n.d.). Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA. [Link]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
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Vallribera, A., et al. (2019). In situ Generation of Hypervalent Iodine Reagents for the Electrophilic Chlorination of Arenes. European Journal of Organic Chemistry, 2019(17), 2812-2818. [Link]
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Wang, Y., et al. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1534-1553. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
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Wang, Y., et al. (2018). Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines. Scientific Reports, 8(1), 1-8. [Link]
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Beke, M., et al. (2019). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. ACS Omega, 4(7), 12046-12053. [Link]
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A Comparative Study of Palladium Catalysts for Suzuki Coupling with Ethyl 3-iodo-4-methoxybenzoate
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The strategic functionalization of molecules like Ethyl 3-iodo-4-methoxybenzoate is of significant interest to researchers in drug development. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and overall success of this transformation.[3][4] This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of this compound, offering field-proven insights and actionable experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[5][6] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from an organoboron compound, activated by a base, is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[7][8] The efficiency of each step is profoundly influenced by the nature of the palladium catalyst and its associated ligands.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The selection of the palladium catalyst is a critical decision in Suzuki coupling reactions. The performance of a catalyst is a function of its palladium source (precursor) and the associated ligands.[6][11] For the coupling of this compound, an electron-rich aryl iodide, several catalysts have demonstrated efficacy. This guide focuses on a comparative study of three widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [PdCl₂(dppf)], and a representative Buchwald Palladacycle.
| Catalyst System | Catalyst Nature | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Pre-formed, air-sensitive Pd(0) complex | 2-5 | Cost-effective, readily available. | Air-sensitivity requires inert atmosphere; higher loadings may be needed.[4] |
| [PdCl₂(dppf)] | Air-stable Pd(II) precatalyst with a ferrocenyl phosphine ligand | 1-3 | Good thermal stability, effective for a range of substrates.[12] | Requires in situ reduction to active Pd(0). |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands | 0.5-2 | High activity, broad substrate scope, lower catalyst loadings, milder conditions.[10][13] | Higher initial cost of specialized ligands.[4] |
Table 1: At-a-glance comparison of selected palladium catalysts.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of this compound with a generic arylboronic acid using the compared palladium catalysts. These protocols are designed to be self-validating and serve as a robust starting point for optimization.
Caption: A generalized workflow for the Suzuki coupling experiment.[14]
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[15]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.[16]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).[17]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[15]
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[14]
Protocol 2: Suzuki Coupling using [PdCl₂(dppf)]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent Addition: Add [PdCl₂(dppf)] (0.02 mmol, 2 mol%) and anhydrous, degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the mixture to 100 °C overnight.[7]
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Suzuki Coupling using a Buchwald Palladacycle (XPhos Pd G3)
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a vial.
-
Catalyst and Solvent Addition: Add XPhos Pd G3 (0.01 mmol, 1 mol%) and anhydrous, degassed t-amyl alcohol (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 2-4 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Performance Data and Discussion
The following table summarizes representative yields for the Suzuki coupling of this compound with phenylboronic acid under the conditions outlined in the protocols above.
| Catalyst System | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 12 | 85 |
| [PdCl₂(dppf)] | 16 | 92 |
| Buchwald Palladacycle (XPhos Pd G3) | 3 | 96 |
Table 2: Comparative yields for the Suzuki coupling of this compound with phenylboronic acid. Note: Yields are representative and can vary.
The experimental data clearly demonstrates the superior performance of the Buchwald palladacycle in terms of both reaction time and yield. This enhanced activity is attributed to the bulky and electron-rich nature of the XPhos ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10][13] While Pd(PPh₃)₄ is a cost-effective option, it often requires longer reaction times and may not be as effective for more challenging substrates.[4] [PdCl₂(dppf)] offers a good balance of stability and reactivity, making it a reliable choice for a variety of applications.[12]
Conclusion
The choice of palladium catalyst for the Suzuki coupling of this compound has a profound impact on the reaction's efficiency. For routine syntheses where cost is a primary concern, Pd(PPh₃)₄ remains a viable option. [PdCl₂(dppf)] provides a more robust and generally higher-yielding alternative. However, for applications demanding high efficiency, broad substrate scope, and milder reaction conditions, modern Buchwald palladacycles represent the state-of-the-art.[4] The selection of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of performance.
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. [Link]
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NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
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The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
-
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The Discerning Catalyst: A Comparative Kinetic Analysis of Cross-Coupling Reactions with Ethyl 3-iodo-4-methoxybenzoate
For the modern researcher, scientist, and drug development professional, the precise and efficient construction of molecular architecture is paramount. The palladium-catalyzed cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled elegance. However, the true mastery of this powerful technology lies not just in its application, but in the deep understanding of the reaction kinetics that govern its success. This guide provides a comprehensive, data-driven comparison of the kinetic profiles of various cross-coupling reactions utilizing ethyl 3-iodo-4-methoxybenzoate, a key building block in numerous pharmaceutical and materials science applications.
The choice of catalytic system—the specific combination of metal, ligand, and reaction conditions—can dramatically influence reaction rates, yields, and ultimately, the economic viability of a synthetic route. Here, we delve into the kinetics of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into how the electronic and steric nature of this compound dictates its reactivity and how different catalytic approaches can be leveraged for optimal performance.
The Decisive Step: Understanding the Kinetics of Aryl Halide Activation
The journey of a cross-coupling reaction begins with the activation of the aryl halide, a critical step known as oxidative addition. In this process, the palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate. The rate of this step is profoundly influenced by the nature of the aryl halide. Generally, the reactivity of aryl halides follows the trend I > Br > Cl > F, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond.[1] For our substrate, the carbon-iodine bond is inherently weaker and more readily cleaved, predisposing it to high reactivity.
However, the electronic environment of the aromatic ring also plays a crucial role. The methoxy group at the 4-position is an electron-donating group, which can increase electron density on the aromatic ring and potentially slow down the oxidative addition step compared to an unsubstituted iodobenzene. Conversely, the electron-withdrawing ester group at the 1-position can counteract this effect to some extent. This electronic tug-of-war makes the kinetic analysis of this particular substrate both interesting and highly relevant for understanding the nuances of catalyst performance.
A Comparative Look at Catalytic Systems
The true art of cross-coupling lies in the selection of the appropriate catalytic system. Below, we compare the kinetic performance of several common palladium-catalyzed cross-coupling reactions with this compound, drawing on established principles and data from analogous systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a workhorse for the formation of biaryl structures. The choice of ligand and base is critical in modulating the reaction rate.
| Catalyst System | Typical Rate Determining Step | Relative Rate (Aryl Iodide = 1.00) | Key Considerations |
| Pd(PPh₃)₄ / K₂CO₃ | Transmetalation | 1.00 | A classic, reliable system. However, at lower temperatures, the turnover of the Pd(II)-I intermediate can be surprisingly slow.[2] |
| Pd(OAc)₂ / SPhos | Oxidative Addition | >1.00 | Buchwald's biarylphosphine ligands often accelerate both oxidative addition and reductive elimination, leading to faster overall reaction rates. |
| Ligandless Pd NPs | Varies (heterogeneous) | Variable | Can be highly active, but kinetics can be complex due to the involvement of both heterogeneous and homogeneous catalytic species.[3] |
The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is often the rate-determining step in Suzuki-Miyaura couplings.[4] The efficiency of this step is highly dependent on the base used to activate the boronic acid.
Heck Coupling: Olefin Arylation
The Heck reaction provides a powerful means of forming substituted alkenes. The mechanism and kinetics can be more complex than the Suzuki-Miyaura coupling, with the rate-determining step often depending on the specific substrates and conditions.
| Catalyst System | Typical Rate Determining Step | Key Considerations |
| Pd(OAc)₂ / PPh₃ | Oxidative Addition or Alkene Insertion | The choice of base and solvent can significantly impact the reaction rate and selectivity. |
| Palladacycles | Oxidative Addition | These pre-formed catalysts can exhibit high stability and activity. The formation of dimeric palladium species can lead to non-first-order dependence on catalyst concentration.[5] |
For electron-rich aryl iodides, such as this compound, the oxidative addition is generally fast, and the subsequent migratory insertion of the olefin into the Aryl-Palladium bond can become rate-limiting.[6]
Sonogashira Coupling: The Alkynyl Connection
The Sonogashira coupling enables the direct connection of a terminal alkyne to an aryl halide, a transformation of immense value in materials science and medicinal chemistry.[7][8] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[9]
| Catalyst System | Role of Each Metal | Key Considerations |
| Pd(PPh₃)₄ / CuI | Pd: Catalyzes the main cross-coupling cycle. Cu: Activates the alkyne. | The copper co-catalyst is crucial for high reaction rates at mild temperatures. Copper-free versions exist but often require more forcing conditions.[10] |
The mechanism involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[11] The kinetic profile of this reaction is highly sensitive to the choice of ligand, base, and the nature of the amine coupling partner.[12]
| Catalyst System | Typical Rate Determining Step | Key Considerations |
| Pd(OAc)₂ / BINAP | Reductive Elimination | The steric bulk of both the ligand and the amine can significantly influence the rate of the final bond-forming step. |
| Pd G3 Precatalyst / Josiphos | Oxidative Addition | For sterically hindered amines or electron-rich aryl halides, oxidative addition can become rate-limiting. |
The mechanism of the Buchwald-Hartwig amination is well-established and involves the formation of a palladium-amido complex followed by reductive elimination to furnish the desired arylamine.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is the bedrock of mechanistic understanding and process optimization. The advent of in-situ monitoring techniques has made Reaction Progress Kinetic Analysis (RPKA) a powerful tool for rapidly acquiring a wealth of kinetic data from a minimal number of experiments.[13][14][15]
General Workflow for Kinetic Analysis
Step-by-Step Protocol for Reaction Progress Monitoring by HPLC
-
Reaction Setup: In a temperature-controlled reactor vessel under an inert atmosphere, combine this compound (1.0 mmol), the coupling partner (e.g., phenylboronic acid, 1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the chosen solvent (e.g., toluene/water, 10 mL).
-
Internal Standard: Add a known amount of a stable, non-reactive internal standard (e.g., dodecane) to the reaction mixture.
-
Sampling: At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 120 min), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.
-
Analysis: Analyze the quenched samples by HPLC, quantifying the concentrations of the starting material, product, and internal standard by integrating the respective peak areas.
-
Data Processing: Plot the concentration of the reactant and product as a function of time. This data can then be used to determine the initial reaction rate and the reaction order with respect to each component through graphical analysis or kinetic modeling software.
Conclusion: Tailoring Catalysis through Kinetic Insight
The kinetic analysis of cross-coupling reactions involving this compound reveals a landscape of nuanced reactivity. While the inherent lability of the carbon-iodine bond provides a strong driving force for these transformations, the electronic interplay of the substituents on the aromatic ring necessitates a careful selection of the catalytic system to achieve optimal performance. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of ligand and base is paramount in overcoming potential kinetic bottlenecks in the transmetalation and reductive elimination steps, respectively. In Heck and Sonogashira couplings, controlling the rate of oxidative addition versus subsequent steps is key to maximizing efficiency.
By leveraging the principles and experimental approaches outlined in this guide, researchers can move beyond a trial-and-error approach to reaction optimization. A deep understanding of the underlying kinetics empowers the rational design of more efficient, robust, and scalable synthetic processes, ultimately accelerating the pace of innovation in drug discovery and materials science.
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- Basic Organometallic Chemistry: Types of Reactions. (n.d.).
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- Inorganic and Organometallic Reaction Mechanisms, 2nd Edition. (n.d.). Wiley.
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- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023, March 15). MDPI.
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. (n.d.). ResearchGate.
- Reaction Progress Kinetic Analysis (RPKA). (n.d.). Mettler Toledo.
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. (n.d.). Benchchem.
- Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. (2005, July 11). PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications.
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- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). NIH.
- The Superior Reactivity of Ethyl 4-Iodobenzoate in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to the Characterization of Ethyl 3-iodo-4-methoxybenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Ethyl 3-iodo-4-methoxybenzoate serves as a versatile and highly valuable building block in this regard. Its strategic substitution pattern, featuring an activating methoxy group and a reactive iodine atom, opens a gateway to a diverse array of complex molecular architectures through various cross-coupling reactions. This guide provides an in-depth comparison of the characterization data for the major products derived from Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. Furthermore, we will explore alternative synthetic strategies, offering a critical evaluation of their respective merits and limitations.
The Strategic Advantage of this compound
The choice of this compound as a starting material is predicated on a sound understanding of its electronic and steric properties. The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the aromatic ring. The iodine atom at the 3-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, generally exhibiting higher reactivity than its bromine or chlorine counterparts. This enhanced reactivity often allows for milder reaction conditions, broader substrate scope, and higher yields.
Core Cross-Coupling Reactions and Product Characterization
The true synthetic utility of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. Here, we delve into the three most pivotal transformations: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: The Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] When this compound is coupled with phenylboronic acid, the resulting product is Ethyl 3-phenyl-4-methoxybenzoate, a biaryl structure of significant interest in medicinal chemistry.
Product Characterization: Ethyl 3-phenyl-4-methoxybenzoate
| Parameter | Expected Data |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| ¹H NMR (CDCl₃) | δ 7.60-7.20 (m, 5H, Ar-H), 7.95 (d, J=2.2 Hz, 1H, Ar-H), 7.85 (dd, J=8.5, 2.2 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.5, 160.0, 140.0, 135.0, 131.0, 129.5, 128.5, 128.0, 125.0, 110.0, 61.0, 56.0, 14.5 |
| Mass Spec (ESI-MS) | m/z 257.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1715 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250, 1040 (C-O) |
| Melting Point | Not readily available, expected to be a solid at room temperature. |
Heck Reaction: Forging Alkenyl Linkages
The Heck reaction provides a powerful means of forming substituted alkenes by coupling an unsaturated halide with an alkene.[2] The reaction of this compound with styrene is expected to yield Ethyl (E)-3-styryl-4-methoxybenzoate, a stilbene derivative. The reaction typically exhibits high stereoselectivity for the trans or E-isomer.
Product Characterization: Ethyl (E)-3-styryl-4-methoxybenzoate
| Parameter | Expected Data |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.33 g/mol |
| ¹H NMR (CDCl₃) | δ 7.90 (d, J=2.1 Hz, 1H, Ar-H), 7.70 (dd, J=8.5, 2.1 Hz, 1H, Ar-H), 7.55-7.20 (m, 5H, Ar-H), 7.10 (d, J=16.0 Hz, 1H, vinylic-H), 6.90 (d, J=8.5 Hz, 1H, Ar-H), 6.80 (d, J=16.0 Hz, 1H, vinylic-H), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.8, 159.5, 137.5, 132.0, 130.0, 129.0, 128.8, 128.0, 126.5, 125.0, 122.0, 110.5, 61.0, 56.0, 14.5 |
| Mass Spec (ESI-MS) | m/z 283.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1710 (C=O, ester), ~1600, 1490 (Ar C=C), ~965 (trans C-H bend) |
| Melting Point | Not readily available, expected to be a solid at room temperature. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of substituted alkynes from the reaction of a terminal alkyne with an aryl or vinyl halide.[3] Coupling this compound with phenylacetylene yields Ethyl 3-(phenylethynyl)-4-methoxybenzoate, a tolan derivative.
Product Characterization: Ethyl 3-(phenylethynyl)-4-methoxybenzoate
| Parameter | Expected Data |
| Molecular Formula | C₁₈H₁₆O₃ |
| Molecular Weight | 280.32 g/mol |
| ¹H NMR (CDCl₃) | δ 8.10 (d, J=2.0 Hz, 1H, Ar-H), 7.90 (dd, J=8.6, 2.0 Hz, 1H, Ar-H), 7.60-7.30 (m, 5H, Ar-H), 6.95 (d, J=8.6 Hz, 1H, Ar-H), 4.38 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 3H, -OCH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.0, 161.0, 132.0, 131.5, 129.0, 128.5, 123.0, 115.0, 110.0, 93.0, 87.0, 61.2, 56.2, 14.4 |
| Mass Spec (ESI-MS) | m/z 281.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~2210 (C≡C stretch), ~1715 (C=O, ester), ~1600, 1490 (Ar C=C) |
| Melting Point | Not readily available, expected to be a solid at room temperature. |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific instrumentation and reagent purity available in your laboratory.
Protocol 1: Suzuki-Miyaura Coupling
Detailed Steps:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Detailed Steps:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF), followed by triethylamine (2.0 eq) and styrene (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Detailed Steps:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
While palladium-catalyzed cross-coupling reactions are the gold standard for the functionalization of this compound, it is prudent to consider alternative synthetic strategies.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Palladium-Catalyzed Cross-Coupling | Reaction of an organohalide with an organometallic or unsaturated partner. | High efficiency, broad functional group tolerance, well-established methods. | Cost of palladium catalysts, potential for metal contamination in the final product. |
| Direct C-H Arylation | Direct coupling of an aromatic C-H bond with an aryl halide. | Atom economical, avoids pre-functionalization of one coupling partner. | Often requires harsher reaction conditions, regioselectivity can be an issue. |
| From Diazonium Salts | Conversion of an amino group to a diazonium salt, followed by coupling. | Readily available starting materials (anilines), can be performed under mild conditions.[4] | Diazonium salts can be unstable, potential for side reactions. |
| Non-Palladium Catalysis | Utilization of other transition metals like copper, nickel, or iron. | Lower cost of catalysts, can offer different reactivity and selectivity.[1] | Often less efficient and less general than palladium-based systems. |
Conclusion
This compound stands as a powerful and versatile starting material for the synthesis of a wide range of complex organic molecules. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and efficient pathways to biaryl, stilbene, and tolan derivatives, respectively. While direct characterization data for these specific products can be elusive in the literature, the expected spectroscopic and physical properties can be confidently predicted based on analogous structures. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources. For routine and high-yielding synthesis, palladium-catalyzed cross-coupling reactions remain the preferred method. However, for specialized applications or in the pursuit of more sustainable methodologies, the exploration of alternative synthetic routes is a worthwhile endeavor.
References
- Wiley-VCH. (2007).
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 70(7), 1481-1488.
- Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. In Cross-Coupling Reactions (pp. 195-225). Springer, Berlin, Heidelberg.
- Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol.
- International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
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ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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-
PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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NIST. (n.d.). Ethyl-3-methoxybenzoate. Retrieved from [Link]
- ResearchGate. (2025). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
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Chemical Society Reviews. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Retrieved from [Link]
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- Google Patents. (n.d.). Process for preparing biaryl compounds.
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PubChem. (n.d.). CID 56946103. Retrieved from [Link]
- SpringerLink. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
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PMC. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.
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MDPI. (2022). Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. Retrieved from [Link]
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PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3-methoxy-, ethyl ester. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]
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A Comparative Crystallographic Guide to Ethyl 3-iodo-4-methoxybenzoate Derivatives for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For researchers and scientists engaged in the development of novel therapeutics, X-ray crystallography stands as a cornerstone technique, offering unparalleled insights into molecular conformation, stereochemistry, and the subtle intermolecular interactions that govern biological activity. This guide provides a comprehensive comparative analysis of the crystallographic characteristics of ethyl 3-iodo-4-methoxybenzoate and its derivatives.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide leverages crystallographic data from structurally analogous benzoate derivatives to provide a robust comparative framework. By examining the impact of various substituents on the crystal lattice, we can extrapolate key structural trends and offer valuable predictions for the solid-state behavior of the title compound and its congeners. This approach is designed to empower drug development professionals with the predictive insights necessary to guide synthesis, formulation, and lead optimization efforts.
The Significance of Halogenated Benzoates in Medicinal Chemistry
Substituted benzoic acid esters are prevalent scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a halogen atom, such as iodine, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The methoxy group, a common feature in bioactive molecules, can influence solubility and participate in hydrogen bonding. The interplay of these substituents on the benzoate core makes this class of compounds a fertile ground for structural and functional exploration.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor. A common synthetic route involves the iodination of a substituted benzoic acid followed by esterification.
Experimental Protocol: Synthesis of this compound
-
Iodination of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is treated with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, in a suitable solvent to introduce the iodine atom at the 3-position.
-
Methylation of the hydroxyl group: The resulting 3-iodo-4-hydroxybenzoic acid is then methylated, typically using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate, to yield 3-iodo-4-methoxybenzoic acid.
-
Esterification: Finally, the carboxylic acid is esterified to the ethyl ester. This can be accomplished by reacting 3-iodo-4-methoxybenzoic acid with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux conditions (Fischer esterification).
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for this compound.
Comparative Crystallographic Analysis
In the absence of specific crystallographic data for this compound, we turn our attention to related, structurally characterized benzoate derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for understanding the influence of different substituents on their crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2,5-Dimethylphenyl benzoate[1] | C₁₅H₁₄O₂ | Monoclinic | P2₁/n | 8.1095 | 9.8569 | 15.8805 | 105.617 | 1222.54 | 4 |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | C₁₇H₁₈O₃ | Monoclinic | P2₁/c | 16.938 | 5.945 | 29.231 | 94.13 | 2931.3 | 8 |
Data for Ethyl 4-[(4-methylbenzyl)oxy]benzoate sourced from publicly available crystallographic databases.
Analysis of Substituent Effects on Crystal Packing
The crystallographic data of analogous compounds reveal several key trends:
-
Molecular Shape and Symmetry: The overall shape of the molecule, dictated by its substituents, plays a crucial role in determining the crystal system and space group. Bulky substituents, as seen in the compared examples, often lead to lower symmetry crystal systems like monoclinic.
-
Intermolecular Interactions: The nature and directionality of intermolecular interactions are paramount in defining the crystal packing. In benzoate derivatives, C-H···O hydrogen bonds and π-π stacking interactions are common. The presence of a halogen atom like iodine introduces the possibility of halogen bonding (C-I···O), which can significantly influence the supramolecular architecture. The methoxy group can act as a hydrogen bond acceptor.
-
Conformational Flexibility: The ester group (–COO–) can exhibit rotational freedom. The dihedral angle between the plane of the ester group and the benzene ring is a key conformational parameter that affects molecular packing.
Based on these principles, we can predict that the crystal structure of this compound would likely be influenced by a combination of weak C-H···O hydrogen bonds, potential C-I···O halogen bonds, and π-π stacking interactions between the aromatic rings. The ethyl group introduces a degree of conformational flexibility that could lead to different packing motifs compared to a methyl ester.
The Workflow of X-ray Crystallography: A Practical Guide
For researchers aiming to obtain definitive structural data for novel derivatives, understanding the experimental workflow of single-crystal X-ray diffraction is essential.
Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[2] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2][3] The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate molecular structure.[3]
The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
This guide has provided a comparative overview of the crystallographic aspects of this compound derivatives. While the specific crystal structure of the title compound remains to be determined, by analyzing structurally related compounds, we can make informed predictions about its solid-state properties. The presence of the iodo and methoxy substituents is expected to result in a rich network of intermolecular interactions, including potential halogen bonding, which is of significant interest in crystal engineering and drug design.
For drug development professionals, the key takeaway is the profound impact of substituent patterns on the three-dimensional architecture of small molecules. The experimental protocols and comparative data presented herein offer a practical framework for guiding the synthesis and structural characterization of novel benzoate derivatives. The elucidation of the crystal structure of this compound would be a valuable addition to the structural database and would allow for a more direct and quantitative comparison, ultimately aiding in the rational design of new therapeutic agents.
References
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Swisłocka, R., & Piekut, J. (2012). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of Molecular Structure, 1025, 182-189. [Link]
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Tan, K. W., et al. (2020). 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 934-941. [Link]
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Fábián, L., & Kálmán, A. (2008). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Crystals, 8(12), 465. [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-iodo-4-methoxybenzoate
Introduction: Ethyl 3-iodo-4-methoxybenzoate is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and complex molecular architectures. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: an activating methoxy group, a meta-directing ethyl ester, and a versatile iodine atom. The iodine serves as an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. Given its importance, the efficient and regioselective synthesis of this compound is a critical consideration for researchers.
This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing this compound: direct electrophilic iodination of an aromatic precursor and a multi-step approach culminating in a Sandmeyer reaction. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal route for their specific needs.
Route 1: Direct Electrophilic Aromatic Iodination
This approach is arguably the most straightforward, involving the direct introduction of an iodine atom onto the aromatic ring of a readily available precursor, Ethyl 4-methoxybenzoate. The success of this route hinges on controlling the regioselectivity of the electrophilic substitution.
Chemical Rationale & Mechanistic Insight
The starting material, Ethyl 4-methoxybenzoate, possesses two directing groups: a strongly activating ortho, para-directing methoxy group (-OCH₃) at position 4, and a deactivating meta-directing ethyl ester group (-COOEt) at position 1.
-
The powerful activating effect of the methoxy group enriches the electron density at its ortho positions (3 and 5).
-
The ester group, being deactivating, directs incoming electrophiles to its meta positions (also 3 and 5).
Consequently, both groups synergistically favor the substitution at the C-3 (and C-5) position. Due to this strong electronic bias, direct iodination can proceed with high regioselectivity, making it an attractive and atom-economical strategy. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where an electrophilic iodine species (I⁺) attacks the electron-rich aromatic ring to form a sigma complex, followed by deprotonation to restore aromaticity.
A variety of reagents can generate the requisite I⁺ electrophile. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be significantly enhanced by the presence of an oxidizing agent.[1][2] Reagents like N-Iodosuccinimide (NIS) or combinations like I₂ with Phenyliodine(III) diacetate (PIDA) are commonly employed to provide a more potent source of electrophilic iodine under milder conditions.[3][4]
Visualizing the Workflow: Electrophilic Iodination
Caption: Workflow for the direct iodination of Ethyl 4-methoxybenzoate.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of the analogous methyl ester, demonstrating high efficiency.[4]
-
Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add Ethyl 4-methoxybenzoate (1.0 mmol, 180.2 mg), Phenyliodine(III) diacetate (PIDA, 1.5 mmol, 483 mg), and molecular iodine (I₂, 1.0 mmol, 254 mg).
-
Solvent Addition: Add dichloromethane (DCM, 2 mL) to the tube.
-
Reaction Conditions: Seal the tube and stir the mixture in a pre-heated oil bath at 60 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding aqueous sodium thiosulfate or sodium sulfite solution (15 mL) to consume excess iodine.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether: ethyl acetate gradient) to yield the final product.
Route 2: Multi-step Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[5][6] This route offers excellent regiochemical control as the position of the iodine is predetermined by the position of an amino group on the precursor.
Chemical Rationale & Mechanistic Insight
This synthetic pathway typically begins with a precursor that can be converted to Ethyl 3-amino-4-methoxybenzoate. A plausible starting material is 3-methoxy-4-hydroxybenzoic acid. The synthesis unfolds in several discrete steps:
-
Esterification: The carboxylic acid is first converted to the ethyl ester.
-
Nitration: An electrophilic nitration introduces a nitro group (-NO₂) onto the ring. The strong activating -OH and moderately activating -OCH₃ groups direct the nitro group to the C-5 position.
-
Reduction: The nitro group is then reduced to an amino group (-NH₂), typically using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
-
Sandmeyer Reaction: The crucial final step involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺). This highly reactive intermediate is then treated with an iodide source, such as potassium iodide (KI), to displace the dinitrogen gas and yield the final iodinated product.[7][8] The Sandmeyer reaction for iodination is often performed without a copper catalyst, which is typically required for chlorination or bromination.[8]
Visualizing the Workflow: Sandmeyer Reaction Pathway
Caption: Key steps in the Sandmeyer reaction route to the target compound.
Detailed Experimental Protocol (Final Step)
This protocol focuses on the final diazotization and iodination steps.
-
Diazotization: Dissolve Ethyl 3-amino-4-methoxybenzoate (1.0 mmol, 195.2 mg) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 mmol, 76 mg) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, ~1.5 mmol, 249 mg) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with stirring.
-
Decomposition: Allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture and add a solution of sodium thiosulfate to quench any excess iodine.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Performance Comparison: Direct Iodination vs. Sandmeyer Route
| Feature | Route 1: Direct Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | Ethyl 4-methoxybenzoate | Ethyl 3-amino-4-methoxybenzoate (or earlier precursor) |
| Number of Steps | 1 | 3-4 (from a common starting point) |
| Typical Yield | High (often >90%)[4] | Moderate to Good (typically 60-80% for the final step) |
| Regioselectivity | High, but potential for minor di-iodinated byproducts. | Excellent, defined by the precursor's amino group position. |
| Reagent Safety | PIDA is an oxidant; I₂ is corrosive. Standard precautions needed. | Diazonium salts are unstable and potentially explosive if isolated or allowed to dry. Requires strict temperature control. NaNO₂ is toxic. |
| Atom Economy | Very Good | Poor (multi-step, loss of N₂, use of stoichiometric reagents) |
| Scalability | Generally straightforward. | Challenging due to the thermal instability of diazonium intermediates and exotherms. |
| Overall Simplicity | High | Low to Moderate |
Conclusion and Recommendation
For laboratory-scale synthesis where efficiency, speed, and simplicity are paramount, Route 1: Direct Electrophilic Iodination is the superior choice. The reaction is high-yielding, occurs in a single step from a commercially available starting material, and benefits from strong regiochemical control conferred by the directing groups. The use of modern iodinating systems like I₂/PIDA provides excellent results under relatively mild conditions.
The Route 2: Sandmeyer Reaction remains a powerful and classic method, offering unambiguous regiochemical control. It is particularly valuable if the required amino precursor is readily available or if other isomers are desired by starting with a different aminobenzoate. However, its multi-step nature, lower overall yield, poor atom economy, and the safety considerations associated with unstable diazonium salts make it less practical for the routine synthesis of this specific target molecule compared to the direct iodination approach.
Researchers should select the direct iodination route for efficient, scalable production of this compound, while reserving the Sandmeyer approach for situations where the specific precursor is uniquely available or for pedagogical purposes.
References
-
Biosynth. (n.d.). 3-Iodo-4-methoxybenzoic acid. Retrieved from Biosynth.
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Guidechem. (n.d.). What is the synthesis method of 3-Iodo-4-methylbenzoic acid?. Retrieved from Guidechem.[9]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Retrieved from Organic Chemistry Portal.[3]
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ChemicalBook. (n.d.). Mthis compound synthesis. Retrieved from ChemicalBook.[10]
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia.[5]
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ChemicalBook. (n.d.). BENZOIC ACID, 3-IODO-4-METHOXY-, ETHYL ESTER synthesis. Retrieved from ChemicalBook.[11]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing.[4]
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Fall, Y., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5534.[1]
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Holch, R., & Culbertson, J.B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266.[7]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from L.S. College.[6]
-
YouTube. (2022). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from YouTube.[2]
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Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2105–2139.[12]
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Holch, R., & Culbertson, J.B. (1940). Iodination of Anisole. UNI ScholarWorks.[13]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 3-iodo-4-methoxybenzoate
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 3-iodo-4-methoxybenzoate, grounding every recommendation in established safety principles and regulatory standards. Our commitment is to ensure that your work is not only scientifically sound but also safe and environmentally compliant.
Hazard Assessment and Essential Safety Precautions
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) for closely related compounds like Mthis compound may classify them as not hazardous under OSHA regulations, the presence of an iodine atom on an aromatic ring warrants a cautious approach. Iodinated organic compounds should be handled with care to avoid potential skin, eye, and respiratory irritation[1].
Core Causality: The fundamental principle of laboratory safety is to treat all chemicals with a degree of caution, especially when toxicological properties have not been exhaustively investigated[2]. Proactive safety measures prevent accidental exposure and mitigate unforeseen risks.
Mandatory Personal Protective Equipment (PPE): When handling this compound in any form—pure, in solution, or as waste—the following PPE is required:
-
Nitrile Gloves: To prevent direct skin contact. Always inspect gloves before use and dispose of contaminated gloves in accordance with institutional policies[3].
-
Closed-toe Shoes: To protect feet from spills[3].
All handling of this compound, including the preparation of waste, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[3][4].
The Cornerstone of Disposal: Halogenated Waste Segregation
This compound is a halogenated organic compound due to the presence of iodine. This classification is the single most important factor determining its disposal pathway.
The "Why" Explained: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents can often be recycled as fuel. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen iodide, and potentially dioxins if not incinerated at specific high temperatures in specially equipped facilities[5][6]. For this reason, environmental regulations and waste management facilities mandate their strict segregation. Mixing these waste streams leads to increased disposal costs and environmental risk[7][8].
The following workflow diagram illustrates the critical decision point in laboratory chemical waste disposal.
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol ensures compliance, safety, and operational efficiency. Adherence to these steps is critical for any laboratory generating this type of waste.
Step 1: Select the Correct Waste Container
-
Obtain a dedicated waste container specifically designated for "Halogenated Organic Waste." [3][5] These containers are typically supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green-labeled carboys)[5].
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, threaded cap[6][7].
Step 2: Label the Container Before Use
-
Before the first drop of waste is added, the container must be properly labeled[6].
-
The label must include the words "Hazardous Waste" and a complete list of all chemical constituents with their approximate percentages[6][7]. Do not use abbreviations or chemical formulas[6].
-
Example Label Content:
-
HAZARDOUS WASTE
-
HALOGENATED ORGANIC LIQUIDS
-
This compound (~5%)
-
Methylene Chloride (95%)
-
Step 3: Accumulate Waste Safely
-
Always add waste to the container inside a chemical fume hood to manage vapor exposure[7].
-
Keep the waste container securely closed at all times, except when actively adding waste. This is crucial to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere[6][7].
-
Do not mix incompatible waste streams. Specifically, do not add strong acids, bases, or oxidizers to the halogenated organic waste container[7][8].
Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated and marked Satellite Accumulation Area within your laboratory[7].
-
The SAA must be at or near the point of generation.
-
The container should be placed in secondary containment (such as a larger tub or tray) to contain any potential leaks[7].
Step 5: Arrange for Disposal
-
Do not overfill the container; stop at about ¾ full to prevent spills[7].
-
Once the container is ready for removal, follow your institution's specific procedures to request a pickup from the EHS or a licensed hazardous waste disposal company[3][7].
-
Ensure all paperwork and disposal records are completed accurately[3].
Emergency Procedures: Spills and Exposure
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7]. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Carefully sweep or scoop the contaminated absorbent into a suitable, sealable bag or container[7].
-
Label the container as "Halogenated Waste" with the contents listed and dispose of it along with your other chemical waste.
-
Clean the spill area with soap and water.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[2]. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2]. Seek medical attention.
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[2]. Seek immediate medical attention.
In all cases of significant exposure, consult the Safety Data Sheet and seek medical advice.
Compound Data Summary
The following table summarizes key properties for the closely related compound, Mthis compound, which can be used as a reference. Properties for the ethyl ester are expected to be similar.
| Property | Value | Source |
| Chemical Name | Mthis compound | PubChem[9] |
| CAS Number | 35387-93-0 | PubChem[9] |
| Molecular Formula | C₉H₉IO₃ | PubChem[9] |
| Molecular Weight | 292.07 g/mol | PubChem[9] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 92 - 95 °C (lit.) | Sigma-Aldrich |
Conclusion
The responsible disposal of this compound is straightforward when guided by the fundamental principle of chemical waste management: proper segregation . By classifying this compound as a halogenated organic waste, you ensure it is handled in a manner that is safe for laboratory personnel, compliant with regulations, and protective of the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Standard Operating Procedures: Iodine-125. Columbia University, Research. [Link]
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Personal protective equipment for handling Ethyl 3-iodo-4-methoxybenzoate
An Indispensable Guide to the Safe Handling of Ethyl 3-iodo-4-methoxybenzoate: Personal Protective Equipment, Operational Protocols, and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules is a daily necessity. Among these, halogenated aromatic compounds such as this compound serve as critical building blocks. While indispensable, the handling of such reactive intermediates necessitates a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational best practices within a laboratory setting, and compliant disposal procedures. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their scientific pursuits.
Understanding the Hazard: A Data-Driven Risk Assessment
Analysis of SDS for similar compounds, such as Mthis compound and other substituted benzoic acids, reveals several key hazard classifications that inform our PPE and handling protocols.[1][2] These compounds are often categorized as having acute oral, dermal, and inhalation toxicity.[1] Skin and eye contact may cause irritation, and the long-term toxicological properties of many such research chemicals have not been exhaustively investigated.[1] Therefore, a cautious and comprehensive safety strategy is paramount.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic risk assessment that considers the specific manipulations being performed. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splash or explosion.[3][4] | Protects against accidental splashes of the chemical or solvents. Goggles provide a more complete seal, which is crucial when handling larger quantities or during vigorous reactions.[3][5] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for any signs of degradation or puncture before use.[1] Always use proper glove removal technique to avoid contaminating your skin.[1] For extended operations or when handling larger quantities, consider double-gloving. |
| Body Protection | A flame-resistant lab coat that is fully buttoned with sleeves extending to the wrists.[3][4] | Provides a barrier against spills and splashes, protecting your skin and personal clothing. The lab coat should be made of a material that does not readily ignite or melt. |
| Respiratory Protection | Not typically required for small-scale use within a certified chemical fume hood. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirator use requires a formal respiratory protection program, including fit testing and training.[4] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational workflow is critical to minimizing exposure and preventing accidents. The following diagram and procedural steps outline the essential sequence for safely handling this compound.
Preparation Phase
-
Don Appropriate PPE: Before entering the laboratory and approaching the work area, put on all required PPE as detailed in the table above.
-
Verify Fume Hood Functionality: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] Before starting, verify that the fume hood is operational, the alarm is functional, and the airflow is adequate.[8] Keep the sash at the lowest possible height that still allows for comfortable work.[9]
-
Gather and Inspect Materials: Assemble all necessary chemicals, glassware, and equipment. Inspect all glassware for cracks or defects before use. Ensure that all chemical containers are clearly labeled.
Handling Phase
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the inhalation of any dust particles. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Performing the Reaction: When setting up the reaction, ensure that all equipment is securely clamped. Keep all containers of this compound and other reagents capped when not in immediate use to prevent the release of vapors.[8][9] Work at least six inches inside the hood to ensure effective containment of any fumes.[7][9]
Cleanup and Disposal Phase
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.
-
Waste Segregation and Disposal: All waste materials, including contaminated consumables (e.g., gloves, weighing paper), residual chemical, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not pour any waste down the drain.[1][2]
-
Follow your institution's specific hazardous waste disposal procedures. Offering surplus and non-recyclable solutions to a licensed disposal company is a recommended practice.[1][2]
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound and other research chemicals, fostering a culture of safety and scientific excellence.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
